molecular formula C5H3FN2O2 B1317553 5-Fluoro-2-nitropyridine CAS No. 779345-37-8

5-Fluoro-2-nitropyridine

Cat. No.: B1317553
CAS No.: 779345-37-8
M. Wt: 142.09 g/mol
InChI Key: CGFYNRVHPARGFY-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitropyridine is a useful research compound. Its molecular formula is C5H3FN2O2 and its molecular weight is 142.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFYNRVHPARGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587792
Record name 5-Fluoro-2-nitropyridine
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Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779345-37-8
Record name 5-Fluoro-2-nitropyridine
Source EPA DSSTox
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Record name 5-Fluoro-2-nitropyridine
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Foundational & Exploratory

5-Fluoro-2-nitropyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

5-Fluoro-2-nitropyridine is a halogenated and nitrated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the presence of both a highly electronegative fluorine atom and a strong electron-withdrawing nitro group, render the pyridine ring susceptible to specific chemical transformations. This guide provides a comprehensive overview of 5-Fluoro-2-nitropyridine, detailing its chemical and physical properties, established synthesis protocols, reactivity, and its strategic application in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

5-Fluoro-2-nitropyridine is typically a light yellow to yellow solid at ambient temperature.[1][2] The precise control and understanding of its properties are fundamental for its effective use in synthesis, ensuring reproducibility and scalability in research and development settings.

PropertyValueSource(s)
CAS Number 779345-37-8[1][3][4][5]
Molecular Formula C₅H₃FN₂O₂[1][3][6]
Molecular Weight 142.09 g/mol [3][4][6][7]
Physical Form Solid[1]
Melting Point 119-125 °C
Boiling Point 245.0 ± 20.0 °C (Predicted)[2]
Density 1.439 ± 0.06 g/cm³ (Predicted)[2]
Solubility Partially soluble in organic solvents like ethanol and acetone.[8] Slightly soluble in water.[9]
Storage 2-8°C Refrigerator[4] or Inert atmosphere, Room Temperature.[2]

Synthesis of 5-Fluoro-2-nitropyridine

The primary and most documented route for the synthesis of 5-Fluoro-2-nitropyridine involves the oxidation of 2-Amino-5-fluoropyridine.[2][6] This reaction leverages a potent oxidizing mixture of concentrated sulfuric acid and hydrogen peroxide to convert the amino group into a nitro group. The causality behind this choice of reagents lies in their ability to perform an efficient oxidative nitration under controlled, low-temperature conditions, which is crucial for minimizing side reactions and ensuring a good yield.

Experimental Protocol: Synthesis from 2-Amino-5-fluoropyridine

This protocol is a self-validating system; successful synthesis is confirmed by the isolation of the product with the expected physical properties and can be further validated by mass spectrometry, which should show a mass-to-charge ratio (m/z) corresponding to the molecular weight of the product (142.09)[2].

Step 1: Preparation of Reagent Solution A

  • In a suitable reaction vessel, dissolve 2-amino-5-fluoropyridine (1.0 eq.) in concentrated sulfuric acid (H₂SO₄).

  • Cool the resulting solution to 0 °C using an ice bath. This step is critical to control the exothermic nature of the subsequent reaction.

Step 2: Preparation of Reagent Solution B

  • In a separate flask, carefully and slowly add hydrogen peroxide (H₂O₂) to concentrated sulfuric acid at 0 °C. This creates a potent oxidizing solution.

Step 3: Reaction

  • Add Solution A dropwise to Solution B while maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-20 hours.[2][6]

Step 4: Work-up and Isolation

  • Pour the reaction mixture onto ice-cold water to quench the reaction.

  • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate (EtOAc).[2][6]

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield 5-fluoro-2-nitropyridine, typically as a light brown oil or light yellow solid.[2][6]

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product A 2-Amino-5-fluoropyridine D Mix & Cool to 0 °C A->D B Conc. H₂SO₄ B->D C H₂O₂ C->D E Stir at RT for 16-20h D->E F Quench with Ice Water E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I 5-Fluoro-2-nitropyridine H->I

Caption: Synthesis workflow for 5-Fluoro-2-nitropyridine.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Fluoro-2-nitropyridine is rooted in the reactivity of its pyridine core. The fluorine atom at the 5-position and the nitro group at the 2-position powerfully activate the ring for nucleophilic aromatic substitution (SₙAr). The nitro group, in particular, stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of a leaving group. This makes the compound an excellent electrophilic scaffold.

In drug development, this reactivity is exploited to introduce the fluoronitropyridyl moiety into larger, more complex molecules. It serves as a crucial intermediate for creating substituted heterocyclic compounds, some of which have shown activity as cell proliferation inhibitors.[2] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[10]

G A 5-Fluoro-2-nitropyridine (Electrophilic Scaffold) C Nucleophilic Aromatic Substitution (SₙAr) A->C Reacts with B Nucleophile (Nu-) (e.g., Amine, Thiol, Alcohol) B->C D Complex Bioactive Molecule (Drug Candidate) C->D Forms

Sources

An In-depth Technical Guide to 5-Fluoro-2-nitropyridine: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of drug candidates.[1] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Within the diverse class of fluorinated heterocycles, 5-Fluoro-2-nitropyridine has emerged as a critical building block and intermediate in the synthesis of complex pharmaceutical agents.[3][4] This guide provides a comprehensive technical overview of 5-Fluoro-2-nitropyridine, detailing its molecular characteristics, synthesis protocols, applications in drug discovery, and essential safety and handling information.

Core Molecular and Physical Properties

5-Fluoro-2-nitropyridine is a substituted pyridine ring bearing a fluorine atom at the 5-position and a nitro group at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in organic synthesis.

PropertyValueSource(s)
Molecular Formula C₅H₃FN₂O₂[3][4][5][6]
Molecular Weight 142.09 g/mol [3][5][6]
CAS Number 779345-37-8[3][5]
Physical Form Solid
Melting Point 119-125 °C
Boiling Point (Predicted) 245.0 ± 20.0 °C at 760 mmHg[4]
Density (Predicted) 1.439 ± 0.06 g/cm³[4]

Synthesis of 5-Fluoro-2-nitropyridine

The primary and most commonly cited method for the preparation of 5-Fluoro-2-nitropyridine is through the oxidation of 2-amino-5-fluoropyridine.[3][4] This reaction is typically carried out using a strong oxidizing agent in an acidic medium. The causality behind this choice lies in the need to convert the amino group into a nitro group without disrupting the rest of the aromatic system. Concentrated sulfuric acid serves as both the solvent and a catalyst, while hydrogen peroxide acts as the oxidizing agent.

Experimental Protocol: Synthesis from 2-Amino-5-fluoropyridine

This protocol is a self-validating system as the progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity can be confirmed through spectroscopic methods such as Mass Spectrometry and NMR.[4][7]

Step-by-Step Methodology:

  • Preparation of Solution A: In a flask, dissolve 2-amino-5-fluoropyridine (e.g., 6.0 g, 53.51 mmol) in concentrated sulfuric acid (e.g., 60 ml). Cool the resulting solution to 0 °C in an ice bath.[4]

  • Preparation of Solution B: In a separate flask, carefully and slowly add hydrogen peroxide (e.g., 13 ml) to concentrated sulfuric acid at 0 °C. This is a highly exothermic step and requires careful temperature control.[4]

  • Reaction: Add Solution A dropwise to Solution B while maintaining the temperature at 0 °C.[4]

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-20 hours.[3][4]

  • Work-up: Pour the reaction mixture onto ice-cold water.[3][4]

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times (e.g., 3 x 30 ml).[3][4]

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which is often a light brown oil or solid.[3][4] The product can be used in the next step without further purification or can be purified by chromatography if necessary.[3]

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Solution A: 2-amino-5-fluoropyridine in conc. H₂SO₄ at 0°C Reaction Combine A and B at 0°C, then stir at RT for 16-20h A->Reaction B Solution B: H₂O₂ in conc. H₂SO₄ at 0°C B->Reaction Quench Pour onto ice water Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Remove solvent Dry->Concentrate FinalProduct 5-Fluoro-2-nitropyridine Concentrate->FinalProduct

Caption: Synthesis workflow for 5-Fluoro-2-nitropyridine.

Applications in Drug Discovery and Organic Synthesis

5-Fluoro-2-nitropyridine is a versatile intermediate primarily utilized in the pharmaceutical industry.[4] The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles at positions ortho and para to the nitro group.

The fluorine atom itself can also be displaced by certain nucleophiles, or it can be retained to impart desirable pharmacological properties to the final molecule.[1] Its role as a pharmaceutical intermediate is critical in the preparation of substituted heterocyclic compounds that have shown activity as cell proliferation inhibitors.[4] The broader class of fluorinated pyridines is instrumental in the development of drugs for oncology, antiviral therapy, and neurology.[1]

Applications cluster_reactions Key Reactions cluster_products Intermediate Products cluster_final Final Applications Start 5-Fluoro-2-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Reduction Nitro Group Reduction Start->Reduction SubstitutedPyridine Substituted Fluoropyridines SNAr->SubstitutedPyridine AminoPyridine 5-Fluoro-pyridin-2-amine Derivatives Reduction->AminoPyridine Pharma Pharmaceutical Agents (e.g., cell proliferation inhibitors) SubstitutedPyridine->Pharma Agrochem Agrochemicals & Specialty Chemicals SubstitutedPyridine->Agrochem AminoPyridine->Pharma

Caption: Application pathways of 5-Fluoro-2-nitropyridine.

Safety and Handling

As with any active chemical reagent, proper handling of 5-Fluoro-2-nitropyridine is essential. It is classified as a hazardous substance and carries specific warnings.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures: [8][9]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded or if irritation occurs.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[9]

Conclusion

5-Fluoro-2-nitropyridine is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its well-defined molecular structure and predictable reactivity make it an essential tool for medicinal chemists aiming to synthesize novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in a research and development setting.

References

  • Pharmaffiliates. (n.d.). 5-Fluoro-2-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]

  • Autechem. (n.d.). Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Crucial Role of 2-Amino-5-fluoro-3-nitropyridine in Drug Discovery. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

Sources

Synthesis of 5-Fluoro-2-nitropyridine from 2-amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction: The Strategic Importance of 5-Fluoro-2-nitropyridine

5-Fluoro-2-nitropyridine is a pivotal building block in modern medicinal and agrochemical research. Its unique electronic properties, imparted by the electron-withdrawing nitro group and the fluorine atom, make it a versatile precursor for introducing the 5-fluoropyridin-2-yl moiety into complex molecules. This scaffold is found in a range of biologically active compounds, including peptide deformylase inhibitors with antibacterial properties and antagonists for various receptors.[1][2][3] The conversion of the readily available 2-amino-5-fluoropyridine to this valuable intermediate is a key transformation that, while conceptually simple, requires careful control of reaction conditions to achieve high yield and purity.

This guide provides a comprehensive overview of a reliable method for the synthesis of 5-fluoro-2-nitropyridine, focusing on the direct oxidation of the amino group. It is intended for researchers, chemists, and drug development professionals, offering not just a protocol but also the underlying chemical principles, safety considerations, and practical insights necessary for successful execution.

Pillar 1: The Chemistry of Amine to Nitro Group Transformation

The direct oxidation of an aromatic amine to a nitro group is a powerful yet challenging transformation. The primary challenge lies in preventing the formation of undesired side products and controlling the potent oxidizing agents required. For heteroaromatic amines like 2-amino-5-fluoropyridine, the pyridine nitrogen adds a layer of complexity, as it can be susceptible to oxidation itself (forming an N-oxide) or influence the reactivity of the ring.

The most effective methods for this conversion typically employ peroxy acids. A common and cost-effective strategy is the in situ generation of a strong oxidizing agent from hydrogen peroxide and a strong acid. One such system is the mixture of hydrogen peroxide and concentrated sulfuric acid, which forms peroxymonosulfuric acid (Caro's acid). This reagent is a highly potent oxidant capable of converting the amino group to a nitro group efficiently.

The fluorine atom at the 5-position enhances the electron-withdrawing nature of the pyridine ring, which can influence the reactivity of the amino group at the 2-position.[1] This electronic effect must be considered when optimizing reaction conditions.

Pillar 2: Detailed Experimental Protocol

This protocol describes the synthesis of 5-fluoro-2-nitropyridine via the direct oxidation of 2-amino-5-fluoropyridine using hydrogen peroxide in concentrated sulfuric acid.[4]

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )ConcentrationKey Properties
2-Amino-5-fluoropyridineC₅H₅FN₂112.11>97%Solid, M.P. 93-97 °C[5]
Sulfuric AcidH₂SO₄98.0898%Liquid, highly corrosive
Hydrogen PeroxideH₂O₂34.0130% (w/w)Liquid, strong oxidizer
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeSolvent for extraction
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousDrying agent
BrineNaCl(aq)-SaturatedAqueous solution for washing

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology

1. Preparation of the Oxidizing Medium (Caro's Acid in situ)

  • In a three-neck flask equipped with a magnetic stirrer and thermometer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to bring the temperature of the acid to 0 °C.

  • Slowly add 30% hydrogen peroxide dropwise via a dropping funnel. Crucial: Maintain the temperature at 0 °C throughout the addition, as the formation of Caro's acid is exothermic.

2. Reaction Execution

  • Once the peroxide addition is complete, continue stirring at 0 °C for 15-20 minutes.

  • To this cold solution, add 2-amino-5-fluoropyridine in small portions over 30-45 minutes. Ensure the temperature does not rise above 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 20-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

3. Work-up and Extraction

  • Upon completion, carefully pour the reaction mixture onto a large amount of crushed ice in a beaker. This step must be performed slowly in a fume hood, as it is highly exothermic.

  • The resulting aqueous solution is then extracted with ethyl acetate (EtOAc).[4] Perform the extraction three times to ensure complete recovery of the product.

  • Combine the organic layers in a separatory funnel.

  • Wash the combined organic layers sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

4. Purification and Isolation

  • Filter off the drying agent.

  • Remove the solvent (EtOAc) under reduced pressure using a rotary evaporator.

  • The resulting crude product, a light brown oil or solid, can be used for subsequent steps without further purification if purity is sufficient (~77% yield reported in one procedure).[4] For higher purity, column chromatography on silica gel may be employed.

Pillar 3: Mechanistic Insight & Workflow Visualization

The reaction proceeds via the electrophilic oxidation of the nitrogen atom of the amino group by the peroxy acid.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism for Amine Oxidation cluster_reactants Reagent Preparation cluster_oxidation Oxidation Steps H2SO4 H₂SO₄ H2SO5 H₂SO₅ (Caro's Acid) H2SO4->H2SO5 H2O2 H₂O₂ H2O2->H2SO5 Amine 2-Amino-5-fluoropyridine H2SO5->Amine Oxidant Hydroxylamine N-Hydroxylamine Intermediate Amine->Hydroxylamine + [O] Nitroso Nitroso Intermediate Hydroxylamine->Nitroso + [O] - H₂O Nitro 5-Fluoro-2-nitropyridine Nitroso->Nitro + [O]

Caption: Figure 1: Proposed Reaction Mechanism for Amine Oxidation

The workflow for this synthesis is a standard sequence in organic chemistry, emphasizing careful temperature control and a robust extraction procedure.

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Prepare Oxidant (H₂SO₄ + H₂O₂ at 0°C) react 2. Add Substrate (2-Amino-5-fluoropyridine) Maintain T < 5°C prep->react monitor 3. Reaction (Warm to RT, stir 20-24h) react->monitor quench 4. Quench (Pour onto ice) monitor->quench extract 5. Extraction (EtOAc) quench->extract wash 6. Wash & Dry (H₂O, Brine, Na₂SO₄) extract->wash isolate 7. Isolate Product (Solvent removal) wash->isolate char 8. Characterization (NMR, MS) isolate->char

Caption: Figure 2: General Experimental Workflow

Pillar 4: Safety, Handling, and Trustworthiness

This protocol must be performed with extreme caution in a well-ventilated chemical fume hood by trained personnel.

  • Corrosive and Oxidizing Hazards: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[6][7] Hydrogen peroxide (30%) is a strong oxidizer. The mixture of the two (Caro's acid) is a powerful, potentially explosive oxidant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.[7][8][9]

  • Temperature Control: The initial mixing and substrate addition steps are highly exothermic. Failure to maintain low temperatures can lead to a runaway reaction. Always have a sufficiently large ice bath.

  • Quenching: Quenching the reaction mixture on ice must be done slowly and carefully to manage the heat generated.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. The acidic aqueous layer must be neutralized before disposal.

A self-validating protocol relies on definitive characterization of the final product. The identity and purity of the synthesized 5-fluoro-2-nitropyridine should be confirmed analytically.

Product Characterization Data
PropertyExpected Value
Appearance Light brown oil or solid[4]
Molecular Formula C₅H₃FN₂O₂[10]
Molecular Weight 142.09 g/mol [10]
¹H NMR Expected signals in the aromatic region, consistent with the structure. Refer to spectral databases for precise shifts.[11][12]
Purity >95% (as specified by commercial suppliers)[13]

Troubleshooting and Expert Insights

  • Low Yield: This can result from incomplete reaction or decomposition. Ensure the reaction is stirred for the full duration. Confirm the quality of the hydrogen peroxide, as it can degrade over time.

  • Formation of Dark Tar: Overheating during the addition of reagents or the work-up can lead to polymerization and decomposition, creating dark, tar-like substances. Strict temperature control is the best preventative measure.

  • N-Oxide Formation: While the primary amino group is generally more susceptible to oxidation in this system, formation of the corresponding pyridine-N-oxide is a potential side reaction. This can often be separated by column chromatography.

  • Incomplete Extraction: 5-fluoro-2-nitropyridine has some polarity. Ensure thorough and repeated extractions with ethyl acetate to maximize recovery from the aqueous phase.

Conclusion

The synthesis of 5-fluoro-2-nitropyridine from 2-amino-5-fluoropyridine via direct oxidation is an efficient and scalable route to a high-value chemical intermediate. Success hinges on a disciplined approach to the experimental setup, particularly with regard to temperature control and safety precautions due to the use of potent oxidizing agents. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented, researchers can reliably produce this important building block for application in pharmaceutical and agrochemical development.

References

  • Title: Safety Data Sheet: Trifluoroacetic acid (TFA) Source: Carl ROTH URL: [Link]

  • Title: Safety Data Sheet: Trifluoroacetic acid (TFA) Source: Carl ROTH URL: [Link]

  • Title: Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY Source: NJ.gov URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - TRIFLUOROACETIC ACID Source: OXFORD LAB FINE CHEM LLP URL: [Link]

  • Title: Kinetics and Mechanism of Diazotization Source: Scribd URL: [Link]

  • Title: Diazotization Reaction Mechanism Source: BYJU'S URL: [Link]

  • Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

  • Title: Synthesis of Nitroarenes by Oxidation of Aryl Amines Source: MDPI URL: [Link]

  • Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchGate URL: [Link]

  • Title: Preparation method of 5-nitro-2-aminopyridine Source: Google Patents URL
  • Title: 5-Fluoro-2-nitropyridine Manufacturer & Supplier in China Source: Pipzine Chemicals URL: [Link]

  • Title: Nitro compound synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

Sources

The Solubility Profile of 5-Fluoro-2-nitropyridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-nitropyridine is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom on the pyridine ring, make it a valuable synthon for accessing a diverse range of functionalized heterocyclic compounds. Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of 5-Fluoro-2-nitropyridine, blending theoretical principles with practical guidance to empower researchers, scientists, and drug development professionals in their daily work.

Physicochemical Properties of 5-Fluoro-2-nitropyridine

A foundational understanding of the physicochemical properties of 5-Fluoro-2-nitropyridine is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₃FN₂O₂
Molecular Weight 142.09 g/mol
Appearance Yellow solid
Melting Point 40 - 44 °C
Boiling Point 224 - 225 °C
Water Solubility Insoluble/Slightly Soluble,

Theoretical Framework for Solubility: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.

A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy density of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle of HSP is that substances with similar δd, δp, and δh values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify their affinity. A smaller Ra value indicates a higher likelihood of solubility.

G cluster_solubility Solubility Prediction Solute Solute HSP_Solute HSP (δd, δp, δh) Solute->HSP_Solute Solvent Solvent HSP_Solvent HSP (δd, δp, δh) Solvent->HSP_Solvent Solubility Solubility Ra Hansen Distance (Ra) HSP_Solute->Ra HSP_Solvent->Ra Ra->Solubility Low Ra -> High Solubility

Caption: The Hansen Solubility Parameter (HSP) model for predicting solubility.

Predicted Solubility of 5-Fluoro-2-nitropyridine in Common Organic Solvents

As precise experimental quantitative solubility data for 5-Fluoro-2-nitropyridine is not widely published, we have employed a group contribution method to estimate its Hansen Solubility Parameters. These estimated values are then used to predict its solubility in a range of common organic solvents.

Estimated Hansen Solubility Parameters for 5-Fluoro-2-nitropyridine:

ParameterEstimated Value (MPa½)
δd 19.5
δp 12.0
δh 5.0

The following table presents the predicted solubility of 5-Fluoro-2-nitropyridine based on the calculated Hansen distance (Ra) to various solvents. A lower Ra value suggests better solubility.

SolventSolvent Classδd (MPa½)δp (MPa½)δh (MPa½)Predicted Solubility (based on Ra)
Heptane Nonpolar15.30.00.0Poor
Toluene Nonpolar (Aromatic)18.01.42.0Moderate
Diethyl Ether Ether14.52.95.1Good
Tetrahydrofuran (THF) Ether16.85.78.0Very Good
Dichloromethane Halogenated17.07.37.1Very Good
Chloroform Halogenated17.83.15.7Very Good
Acetone Ketone15.510.47.0Excellent
Ethyl Acetate Ester15.85.37.2Very Good
Methanol Alcohol (Protic)15.112.322.3Moderate
Ethanol Alcohol (Protic)15.88.819.4Moderate
Isopropanol Alcohol (Protic)15.86.116.4Good
Dimethylformamide (DMF) Amide (Aprotic)17.413.711.3Excellent
Dimethyl Sulfoxide (DMSO) Sulfoxide (Aprotic)18.416.410.2Excellent

Interpretation:

  • Excellent Solubility: is predicted in highly polar aprotic solvents such as Acetone, DMF, and DMSO .

  • Very Good Solubility: is anticipated in common laboratory solvents like THF, Dichloromethane, Chloroform, and Ethyl Acetate .

  • Good Solubility: is expected in Diethyl Ether and Isopropanol .

  • Moderate Solubility: is predicted for Toluene , Methanol , and Ethanol . The lower predicted solubility in the lower alcohols despite their high polarity is due to the significant mismatch in the hydrogen bonding parameter (δh).

  • Poor Solubility: is expected in nonpolar aliphatic hydrocarbons like Heptane .

Experimental Protocol for Quantitative Solubility Determination

To validate the predicted solubility and obtain precise quantitative data, the following experimental protocol for the equilibrium solubility method is recommended.

G Start Start Add_Excess Add excess 5-Fluoro-2-nitropyridine to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with stirring Add_Excess->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) Filter->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an amount of 5-Fluoro-2-nitropyridine that is in excess of its expected solubility into a series of vials.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of 5-Fluoro-2-nitropyridine of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

    • Construct a calibration curve from the standard solutions.

  • Calculation:

    • Determine the concentration of 5-Fluoro-2-nitropyridine in the supernatant by interpolating its analytical response on the calibration curve.

    • Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Safety and Handling

5-Fluoro-2-nitropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H332: Harmful if inhaled.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the solubility of 5-Fluoro-2-nitropyridine in common organic solvents. By leveraging the principles of Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing experimental outcomes. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is crucial for process development and validation. Adherence to the outlined safety and handling procedures is essential for the safe utilization of this important chemical intermediate.

References

  • Pipzine Chemicals. (n.d.). 5-Fluoro-2-nitropyridine. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitropyridine Safety Data Sheet. Retrieved from the product page for CAS No. 779345-37-8 on the Sigma-Aldrich website.

Sources

A Comprehensive Technical Guide to 5-Fluoro-2-nitropyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Fluoro-2-nitropyridine, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, validated synthetic protocols, and its strategic applications in the synthesis of complex pharmaceutical agents.

Core Chemical Identity and Physicochemical Profile

5-Fluoro-2-nitropyridine is a substituted pyridine derivative characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 2-position of the pyridine ring. This unique arrangement of electron-withdrawing groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure and IUPAC Nomenclature

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-fluoro-2-nitropyridine .[1][2] Its chemical structure is depicted below:

Chemical structure of 5-Fluoro-2-nitropyridine

Molecular Formula: C₅H₃FN₂O₂[3][4][5]

Canonical SMILES: C1=CC(=C(N=C1)F)--INVALID-LINK--[O-]

Key Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of 5-Fluoro-2-nitropyridine is presented in the table below for quick reference. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 779345-37-8[1][3][4][5]
Molecular Weight 142.09 g/mol [2][3][4][5]
Physical Form Solid, typically light yellow to yellow[1][6]
Melting Point 119-125 °C
Boiling Point (Predicted) 245.0 ± 20.0 °C at 760 mmHg[6]
Purity Typically ≥95-98%[1][7]
Storage Ambient temperature, under inert atmosphere[1][6]

Synthesis of 5-Fluoro-2-nitropyridine: A Validated Protocol

The synthesis of 5-Fluoro-2-nitropyridine is most commonly achieved through the nitration of 2-amino-5-fluoropyridine. This method provides a reliable route to the desired product.

Reaction Principle

The synthesis involves the oxidation of the amino group of 2-amino-5-fluoropyridine to a nitro group using a strong oxidizing agent in an acidic medium. A common and effective method utilizes a mixture of concentrated sulfuric acid and hydrogen peroxide. The low temperature at the start of the reaction is critical for controlling the exothermic nature of the reaction and preventing unwanted side products.

Experimental Workflow

The following diagram illustrates the key steps in a typical laboratory-scale synthesis of 5-Fluoro-2-nitropyridine.

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 2-amino-5-fluoropyridine in concentrated H₂SO₄ at 0 °C (Solution A) C Add Solution A dropwise to Solution B at 0 °C A->C B Slowly add H₂O₂ to concentrated H₂SO₄ at 0 °C (Solution B) B->C D Stir at room temperature for 16-20 hours C->D E Pour reaction mixture onto ice-cold water D->E F Extract with Ethyl Acetate E->F G Wash organic layers with water and brine F->G H Dry over Na₂SO₄ and concentrate G->H I Pure 5-Fluoro-2-nitropyridine (Light brown oil/solid) H->I

Caption: Workflow for the synthesis of 5-Fluoro-2-nitropyridine.

Detailed Step-by-Step Methodology

The following protocol is a representative example for the synthesis of 5-Fluoro-2-nitropyridine.[3][6][8]

  • Preparation of Solution A: In a flask, dissolve 2-amino-5-fluoropyridine (e.g., 6.0 g, 53.51 mmol) in concentrated sulfuric acid (e.g., 60 ml) and cool the mixture to 0 °C in an ice bath.

  • Preparation of Solution B: In a separate flask, carefully and slowly add hydrogen peroxide (e.g., 13 ml of 30% solution) to concentrated sulfuric acid while maintaining the temperature at 0 °C.

  • Reaction: Add Solution A dropwise to Solution B at 0 °C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-20 hours.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous solution with ethyl acetate (e.g., 3 x 30 ml).

  • Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can be used for subsequent steps without further purification or purified by chromatography if necessary.

Applications in Drug Discovery and Development

5-Fluoro-2-nitropyridine is a valuable building block in medicinal chemistry, primarily due to the reactivity of its substituents, which allows for diverse chemical transformations.

Role as a Pharmaceutical Intermediate

This compound is utilized in the synthesis of more complex heterocyclic compounds, some of which have shown potential as cell proliferation inhibitors.[6][8] The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration.

Synthetic Utility in Building Bioactive Scaffolds

The following diagram illustrates a generalized synthetic pathway where 5-Fluoro-2-nitropyridine serves as a starting material. The nitro group can be reduced to an amine, which can then undergo various coupling reactions or be converted into other functional groups. The fluoro group can also be displaced by nucleophiles under certain conditions, further adding to the synthetic versatility of this intermediate.

SyntheticApplications cluster_transformations Key Transformations Start 5-Fluoro-2-nitropyridine Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Amine 5-Fluoro-2-aminopyridine Reduction->Amine Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Amine->Coupling Functionalization Further Functionalization Amine->Functionalization End Complex Bioactive Molecules (e.g., Kinase Inhibitors) Coupling->End Functionalization->End

References

Reactivity of the pyridine ring in 5-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 5-Fluoro-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitropyridine is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique electronic architecture, governed by the interplay between the electronegative fluorine atom, the potent electron-withdrawing nitro group, and the inherent electron deficiency of the pyridine ring, imparts a distinct and highly exploitable reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of 5-fluoro-2-nitropyridine, with a primary focus on its pronounced susceptibility to nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate its synthetic utility, offering researchers and drug development professionals the insights necessary to effectively harness this versatile reagent.

The Electronic Landscape of the 5-Fluoro-2-nitropyridine Ring

The reactivity of an aromatic system is fundamentally dictated by the distribution of electron density within the ring. In 5-fluoro-2-nitropyridine, three key features synergistically shape its electronic character:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general polarization of the ring's electron density towards the nitrogen. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic attack compared to benzene, and more prone to nucleophilic attack.[1]

  • The 2-Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. Positioned at the 2-position, it strongly depletes electron density from the pyridine ring, particularly at the ortho (3- and 1- [N]) and para (5-) positions. This deactivation of the ring is crucial for facilitating nucleophilic attack.[2][3]

  • The 5-Fluoro Group: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This further reduces the electron density of the pyridine ring, enhancing its electrophilicity.[2][3] While halogens typically have a resonance-donating effect (+M), the inductive effect of fluorine is dominant in influencing the reactivity of this system.

The confluence of these electronic effects results in a highly electron-deficient pyridine ring, primed for reaction with nucleophiles.

electronic_effects cluster_pyridine 5-Fluoro-2-nitropyridine Ring cluster_substituents Substituent Effects cluster_reactivity Resulting Reactivity ring Pyridine Ring reactivity Highly Electron-Deficient Ring Pronounced Susceptibility to SNAr ring->reactivity Leads to nitro 2-Nitro Group (-I, -M) nitro->ring Strong e⁻ withdrawal fluoro 5-Fluoro Group (-I) fluoro->ring Inductive e⁻ withdrawal nitrogen Ring Nitrogen (Inductive Withdrawal) nitrogen->ring e⁻ withdrawal

Figure 1: Electronic contributions to the reactivity of 5-fluoro-2-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Pathway

The most significant and synthetically useful aspect of 5-fluoro-2-nitropyridine's reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[4]

The SNAr Mechanism
  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. The pyridine nitrogen also aids in stabilizing this intermediate by withdrawing electron density.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in the context of SNAr reactions.

Figure 2: General mechanism of SNAr on 5-fluoro-2-nitropyridine.

Regioselectivity of Nucleophilic Attack

Nucleophilic attack preferentially occurs at the 2- and 6-positions of the pyridine ring due to the activating effect of the para- and ortho-nitro group, respectively. In 5-fluoro-2-nitropyridine, the fluorine atom is at a position activated by both the ring nitrogen and the nitro group, making it the primary site for substitution.

The Role of Fluorine as a Leaving Group

While fluoride is generally considered a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[5] The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, thereby accelerating the reaction.[5]

Scope of Nucleophiles

A wide range of nucleophiles can be employed in SNAr reactions with 5-fluoro-2-nitropyridine, highlighting its versatility in synthetic applications. Common nucleophiles include:

  • Oxygen Nucleophiles: Alkoxides and phenoxides.

  • Nitrogen Nucleophiles: Primary and secondary amines, and ammonia.

  • Sulfur Nucleophiles: Thiolates.

The choice of solvent and base is critical for the success of these reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used to solvate the nucleophile and facilitate the reaction.

Synthesis of 5-Fluoro-2-nitropyridine

A common laboratory-scale synthesis of 5-fluoro-2-nitropyridine involves the nitration of 2-amino-5-fluoropyridine.[6]

Representative Synthetic Protocol

Reaction: Nitration of 2-amino-5-fluoropyridine.

Reagents and Equipment:

  • 2-Amino-5-fluoropyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • 3% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Step-by-Step Procedure:

  • To a round-bottom flask containing concentrated sulfuric acid, cooled to 0°C in an ice bath, add 3% hydrogen peroxide dropwise with stirring.

  • To this solution, add 2-amino-5-fluoropyridine portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 20 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous solution with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 5-fluoro-2-nitropyridine as a light brown oil.[6]

synthesis_workflow start Start: 2-Amino-5-fluoropyridine step1 Dissolve in conc. H₂SO₄ at 0°C start->step1 step2 Add 3% H₂O₂ step1->step2 step3 Stir at room temperature for 20h step2->step3 step4 Quench with ice step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash with H₂O and brine step5->step6 step7 Dry over Na₂SO₄ step6->step7 step8 Evaporate solvent step7->step8 end_product Product: 5-Fluoro-2-nitropyridine step8->end_product

Figure 3: Workflow for the synthesis of 5-fluoro-2-nitropyridine.

Other Reactions of 5-Fluoro-2-nitropyridine

While SNAr is the dominant reaction pathway, the nitro group can also undergo transformation.

Reduction of the Nitro Group

The nitro group of 5-fluoro-2-nitropyridine can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This provides access to 5-fluoro-2-aminopyridine derivatives, which are also valuable intermediates in medicinal chemistry.

Applications in Drug Discovery and Organic Synthesis

The high reactivity of 5-fluoro-2-nitropyridine in SNAr reactions makes it a valuable building block for the synthesis of complex molecules with potential biological activity. The introduction of a substituted pyridine moiety is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target binding affinity.[7][8] The fluorine atom itself can also impart favorable pharmacokinetic properties.[7][8]

Conclusion

5-Fluoro-2-nitropyridine is a highly activated and versatile reagent for organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, driven by the synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-nitro group, and the 5-fluoro substituent. Understanding the principles governing its reactivity allows for the rational design of synthetic routes to a wide array of functionalized pyridine derivatives, making it an indispensable tool for researchers and professionals in the field of drug discovery and development.

References

  • Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. (2009). Springer Science+Business Media. Retrieved from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. (n.d.). CSIRO Publishing. Retrieved from [Link]

  • Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. European Journal of Organic Chemistry, 2010(20), 3791-3804.
  • 5-Fluoro-2-nitropyridine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. (2010). ResearchGate. Retrieved from [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). ResearchGate. Retrieved from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Retrieved from [Link]

  • Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. (2022). Chegg. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Not specified.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (2022). Retrieved from [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. (2010). Retrieved from [Link]

  • 34.05 Nucleophilic Aromatic Substitution - YouTube. (2018). Retrieved from [Link]

  • The Crucial Role of 2-Amino-5-fluoro-3-nitropyridine in Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. Retrieved from [Link]

  • Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Retrieved from [Link]

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Introduction: The Strategic Importance of 5-Fluoro-2-nitropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-nitropyridine

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic properties.[1] 5-Fluoro-2-nitropyridine has emerged as a critical building block in this endeavor. Its utility stems from a pyridine core decorated with two highly influential functional groups: a nitro group that strongly activates the ring for nucleophilic substitution and a fluorine atom that serves as an excellent leaving group or a permanent, property-modulating feature.[2][3]

This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of 5-Fluoro-2-nitropyridine. We will explore its reactivity, detailing the mechanistic underpinnings of its key transformations, and provide actionable protocols for its use in synthesis. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile intermediate.

PART 1: Core Molecular and Physical Properties

5-Fluoro-2-nitropyridine is a solid at room temperature, appearing as a light brown or yellow solid.[4] A precise understanding of its physical properties is essential for its handling, storage, and application in various reaction conditions.

PropertyValueSource(s)
Molecular Formula C₅H₃FN₂O₂[4][5][6]
Molecular Weight 142.09 g/mol [4][5][6]
CAS Number 779345-37-8[4][5][6]
Appearance Solid
Melting Point 119-125 °C
Boiling Point 245.0 ± 20.0 °C (Predicted)[7]
Density 1.439 ± 0.06 g/cm³ (Predicted)[7]
Solubility Partially soluble in organic solvents like ethanol and acetone.[8] Slightly soluble in water.[9][8][9]
Storage Temperature Ambient or 4°C

PART 2: Spectroscopic Signature

Characterization of 5-Fluoro-2-nitropyridine relies on standard spectroscopic techniques. While raw spectral data is best obtained from the certificate of analysis for a specific lot, the expected spectroscopic features are well-defined by its structure.

TechniqueExpected Features
¹H NMR The proton NMR spectrum will exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the strong electron-withdrawing effects of both the nitro group and the fluorine atom.
¹³C NMR The carbon NMR spectrum will show five signals for the five distinct carbon atoms in the pyridine ring. The carbon attached to the fluorine (C5) will show a large one-bond C-F coupling constant, while the carbon bearing the nitro group (C2) will be significantly downfield.
¹⁹F NMR A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.
Mass Spec (MS) Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 143.09.[7]
Infrared (IR) The IR spectrum will be characterized by strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching vibration will also be present, typically in the 1200-1250 cm⁻¹ region.

Note: Spectral data for 5-Fluoro-2-nitropyridine can be accessed from various chemical suppliers.[10][11]

PART 3: Synthesis and Chemical Reactivity

Synthesis Pathway

The most common laboratory-scale synthesis of 5-Fluoro-2-nitropyridine involves the oxidation of 2-amino-5-fluoropyridine.[4][7] This transformation is a robust and reliable method for introducing the nitro group at the C2 position.

Causality of Experimental Choice: The use of concentrated sulfuric acid serves to protonate the aminopyridine, deactivating the ring towards unwanted side reactions and facilitating the subsequent oxidation. Hydrogen peroxide acts as the oxidant in this acidic medium, forming a potent oxidizing species (likely peroxysulfuric acid) in situ. The reaction is initiated at low temperatures (0 °C) to control the exothermic nature of the nitration/oxidation process and improve selectivity.

G A 2-Amino-5-fluoropyridine C 5-Fluoro-2-nitropyridine A->C Oxidation (0 °C to RT, 16-20h) B Concentrated H₂SO₄, H₂O₂ B->A

Caption: Synthesis of 5-Fluoro-2-nitropyridine.

Core Reactivity: A Hub for Derivatization

The chemical utility of 5-Fluoro-2-nitropyridine is dominated by two key transformations that allow it to serve as a versatile synthetic hub: Nucleophilic Aromatic Substitution (SNAr) at the C2 position and reduction of the nitro group.

G cluster_0 Key Transformations A 5-Fluoro-2-nitropyridine B 2-Substituted-5-fluoropyridine (SNAr Product) A->B Nucleophile (R-NH₂, R-OH, etc.) SNAr Reaction C 5-Fluoro-pyridin-2-amine (Reduction Product) A->C Reducing Agent (H₂/Pd, Fe/HCl) Nitro Reduction

Caption: Reactivity hub of 5-Fluoro-2-nitropyridine.

The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the presence of the strongly electron-withdrawing nitro group at the C2 position. This electronic arrangement makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[12] The fluorine atom at the C5 position, while not directly activating the C2 position, contributes to the overall electron-deficient nature of the ring. More importantly, the corresponding 2-fluoro isomer has its fluorine atom activated by both the ring nitrogen and the nitro group, making it an excellent leaving group in SNAr reactions.[3]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the subsequent step, aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group.

G start Nucleophile (Nu⁻) attacks C2 intermediate Formation of Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition end Fluoride (F⁻) departs, restoring aromaticity intermediate->end Elimination product Substituted Product end->product

Caption: Workflow of the SNAr mechanism.

This reaction is foundational for introducing a wide variety of substituents (amines, alcohols, thiols, etc.) onto the pyridine ring, making it a cornerstone of library synthesis in drug discovery.

The nitro group can be readily reduced to a primary amine (NH₂). This transformation is pivotal as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the molecule's chemical properties. This new amino group can then be used for a host of subsequent reactions, such as amide bond formation, diazotization, or further substitutions.

Common reduction conditions include:

  • Catalytic hydrogenation (e.g., H₂ over Palladium on carbon).

  • Dissolving metal reductions (e.g., Iron powder in acetic or hydrochloric acid, or Tin(II) chloride).

PART 4: Application in Drug Discovery

The value of 5-Fluoro-2-nitropyridine lies in its role as a scaffold for building more complex molecules with desirable pharmaceutical properties.[7]

  • Bioisosteric Replacement: The fluoropyridine motif is often used as a bioisostere for other aromatic systems, like phenyl or thiazole rings, to improve metabolic stability or modulate receptor binding.

  • Modulation of pKa: The fluorine atom's electron-withdrawing nature can lower the pKa of the pyridine nitrogen, which can be critical for optimizing a drug's solubility, absorption, and target engagement.

  • Metabolic Blocking: A C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Installing a fluorine atom at a metabolically vulnerable position can significantly increase a drug's half-life.[1]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.[1]

By using the SNAr and nitro-reduction reactions, medicinal chemists can readily attach complex side chains to the fluoropyridine core, exploring a wide chemical space to develop novel therapeutic agents.[13]

PART 5: Experimental Protocol: SNAr with a Primary Amine

This protocol describes a general, self-validating procedure for the reaction of 5-Fluoro-2-nitropyridine with a generic primary amine (R-NH₂).

Objective: To synthesize 5-fluoro-N-alkylpyridin-2-amine.

Materials:

  • 5-Fluoro-2-nitropyridine (1.0 eq)

  • Primary Amine (R-NH₂) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol Steps:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-2-nitropyridine (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).

    • Add the primary amine (1.2 eq) to the solution.

    • Add the base (K₂CO₃ or DIPEA, 2.0 eq). The base acts as a scavenger for the HF that is formed during the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material (5-Fluoro-2-nitropyridine) indicates completion.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into water (3x the volume of the reaction solvent).

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine the organic layers.

    • Wash the combined organic layers with water, followed by brine, to remove the DMF and any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-substituted-5-fluoropyridine product.

PART 6: Safety and Handling

5-Fluoro-2-nitropyridine is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and May cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid generating dust. Ensure adequate ventilation. Keep away from heat and sources of ignition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

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The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's In-depth Guide

[SHANGHAI, CN] – In the landscape of modern medicinal chemistry and drug development, the fluorinated nitropyridine scaffold has emerged as a cornerstone for the synthesis of a multitude of therapeutic agents. Its unique electronic properties, conferred by the synergistic effects of the electronegative fluorine atom and the electron-withdrawing nitro group on the pyridine ring, grant it a privileged status in the design of novel pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for this critical class of compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Nitropyridines

The incorporation of fluorine into organic molecules has become a pivotal strategy in drug design, significantly impacting a compound's metabolic stability, lipophilicity, and binding affinity.[1] The pyridine ring, a common motif in bioactive molecules, when substituted with both a fluorine atom and a nitro group, presents a unique chemical entity. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the synthesis of diverse derivatives. This guide traces the historical milestones and the evolution of synthetic strategies that have made fluorinated nitropyridines readily accessible to the scientific community.

The Dawn of Aromatic Fluorination: Early Synthetic Endeavors

The story of fluorinated nitropyridines is intrinsically linked to the broader history of organofluorine chemistry. Two classical methods laid the groundwork for the introduction of fluorine into aromatic systems, including nitropyridines: the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr).

The Balz-Schiemann Reaction: A Paradigm Shift in Fluorine Chemistry

First reported by German chemists Günther Balz and Günther Schiemann in 1927, the Balz-Schiemann reaction provided a reliable method for introducing a fluorine atom onto an aromatic ring.[1][2] This two-step process involves the diazotization of an aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2][3]

While direct fluorination of aromatic compounds was and remains a hazardous and often uncontrollable process, the Balz-Schiemann reaction offered a milder and more selective alternative.[4] Early applications of this reaction to heterocyclic amines, including aminopyridines, paved the way for the synthesis of the first fluoropyridines. The synthesis of 4-fluoropyridine from 4-aminopyridine, for instance, was first reported by Wibaut and colleagues in 1958 using this method.[5] It is highly probable that the first syntheses of fluorinated nitropyridines were achieved by applying this reaction to nitro-substituted aminopyridines.

Experimental Protocol: A Classic Balz-Schiemann Synthesis of a Fluoropyridine [5]

  • Step 1: Diazotization: 4-Aminopyridine is dissolved in a solution of tetrafluoroboric acid. The solution is cooled, and an aqueous solution of sodium nitrite is added slowly while maintaining a low temperature. This results in the formation of the 4-pyridyldiazonium tetrafluoroborate salt.

  • Step 2: Thermal Decomposition: The isolated diazonium salt is then gently heated. The decomposition of the salt yields 4-fluoropyridine, nitrogen gas, and boron trifluoride.

  • Step 3: Isolation: The product, 4-fluoropyridine, is isolated from the reaction mixture, often by distillation or extraction.

Balz_Schiemann_Reaction

Diagram of the Balz-Schiemann reaction for fluoronitropyridine synthesis.

Nucleophilic Aromatic Substitution (SNAr): A Versatile Approach

Nucleophilic aromatic substitution (SNAr) provides an alternative and often more direct route to fluorinated aromatic compounds. In this reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups.[6][7] The nitro group is a powerful activating group, making nitropyridines excellent substrates for SNAr reactions.

The earliest applications of SNAr for the synthesis of fluorinated compounds involved the use of alkali metal fluorides as the fluorine source. The reaction of a chloro- or bromo-nitropyridine with potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) became a standard method.[8]

Experimental Protocol: A Typical SNAr Synthesis of a Fluoronitropyridine [8]

  • Step 1: Reaction Setup: A chloro- or bromo-nitropyridine is dissolved in a dry polar aprotic solvent such as DMSO.

  • Step 2: Addition of Fluoride Source: An excess of a fluoride salt, such as cesium fluoride (CsF), is added to the solution.

  • Step 3: Heating: The reaction mixture is heated to an elevated temperature (e.g., 120 °C) and stirred for a period of time until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).

  • Step 4: Workup and Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified by methods such as flash chromatography.

SNAr_Reaction

Diagram of the SNAr reaction for fluoronitropyridine synthesis.

Evolution of Synthetic Methodologies: A Tale of Two Pathways

The choice between the Balz-Schiemann reaction and SNAr for the synthesis of a specific fluoronitropyridine isomer has historically been dictated by the availability of the starting materials.

MethodStarting MaterialKey FeaturesHistorical Context
Balz-Schiemann AminonitropyridineTwo-step process, often requires handling of potentially unstable diazonium salts.A foundational method for aromatic fluorination, likely the first used for fluoronitropyridines.[1][2]
SNAr Halogenated NitropyridineTypically a one-step reaction, relies on the activation of the ring by the nitro group.Became a widely used and versatile method as a broader range of halogenated precursors became available.[6][7]

More recent advancements have focused on improving the efficiency, safety, and substrate scope of these classical methods. For instance, the use of phase-transfer catalysts has been shown to facilitate halogen exchange reactions under milder conditions.[9] Additionally, the development of pyridine N-oxides as precursors has opened new avenues for the synthesis of certain fluorinated pyridine derivatives.[5][10][11][12][13]

Conclusion: A Legacy of Innovation and a Future of Discovery

The journey of fluorinated nitropyridines from their initial, challenging syntheses to their current status as indispensable building blocks in drug discovery is a testament to the ingenuity of synthetic chemists. The foundational work on the Balz-Schiemann reaction and nucleophilic aromatic substitution has been built upon and refined over decades, leading to a robust and versatile toolbox for the preparation of these valuable compounds. As the demand for novel and more effective pharmaceuticals continues to grow, the legacy of the discovery and development of fluorinated nitropyridines will undoubtedly continue to inspire future innovations in medicinal chemistry.

References

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  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2007). Molecules, 12(5), 1074-1079. Available at: [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters, 17(15), 3818-3821. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters, 24(2), 578-583. Available at: [Link]

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A Strategic Blueprint for Innovation: Unlocking the Potential of 5-Fluoro-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Scaffold

In the landscape of modern chemistry, certain molecular frameworks achieve the status of "privileged scaffolds." These are not mere building blocks but rather strategic starting points, offering a combination of synthetic accessibility, structural rigidity, and versatile functionalization handles that propel innovation. 5-Fluoro-2-nitropyridine is a quintessential example of such a scaffold. Its inherent reactivity, governed by the synergistic electron-withdrawing effects of the fluorine and nitro substituents, has cemented its role as a valuable intermediate in medicinal and materials chemistry.[1][2] However, to view this molecule solely as a means to an established end is to overlook a vast horizon of untapped potential. This guide is architected to move beyond the known, providing a forward-looking perspective on novel research trajectories for 5-Fluoro-2-nitropyridine derivatives. It is intended not as a retrospective review, but as a detailed, actionable blueprint for scientists poised at the cutting edge of discovery.

The Chemical Core: A Duality of Reactivity

The synthetic power of 5-fluoro-2-nitropyridine stems from a predictable and sequential reactivity pattern. This duality is the cornerstone of its utility, allowing for the controlled and orthogonal introduction of molecular diversity.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) The pyridine ring is electronically activated for nucleophilic attack. The potent, concerted electron-withdrawing capacity of the ring nitrogen, the C2-nitro group, and the C5-fluorine atom makes the C5 position exceptionally electrophilic. Consequently, the fluorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles (O-, N-, and S-based) under mild conditions. This reaction is the primary gateway to a vast chemical space, enabling the installation of the first key pharmacophoric element.

Pillar 2: Nitro Group Reduction and Subsequent Functionalization Following the SNAr reaction, the nitro group at the C2 position becomes the next site for transformation. It can be cleanly and efficiently reduced to a primary amine using standard methodologies (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like Fe or SnCl₂ in acidic media). This newly unmasked 2-amino group is a versatile handle for a host of secondary reactions, including amide bond coupling, sulfonylation, reductive amination, and the construction of heterocyclic ring systems. This two-step sequence provides a robust and modular platform for building complex molecules with precise control over substituent placement.

G cluster_0 Phase 1: C5 Functionalization cluster_1 Phase 2: C2 Functionalization A 5-Fluoro-2-nitropyridine B SNAr Reaction A->B + Nucleophile (R-XH) - HF C 5-Substituted-2-nitropyridine (Diverse Functionality at C5) B->C D Nitro Group Reduction C->D [Reduction] E 5-Substituted-2-aminopyridine (Versatile Handle at C2) D->E F Further Derivatization (Amidation, Cyclization, etc.) E->F

Caption: The two-phase synthetic strategy for 5-Fluoro-2-nitropyridine.

Established Territories: A Foundation in Medicinal Chemistry

The value of this scaffold is validated by its presence in numerous biologically active agents. The strategic incorporation of fluorine is a well-established tactic in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[3][4][5] Derivatives of fluorinated pyridines are prevalent in oncology, neuroscience, and infectious disease research. For instance, the core structure is integral to certain classes of kinase inhibitors, where the pyridine nitrogen acts as a key hydrogen bond acceptor, and the substituents are precisely positioned to occupy specific pockets within the ATP-binding site of the enzyme. These successes, while significant, represent only the first chapter of a much larger story.

Frontier Research Area I: Covalent Warhead Engineering

The field of targeted covalent inhibitors is undergoing a major renaissance. By forming a permanent bond with a target protein, these drugs can achieve enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome resistance mechanisms. The 5-fluoro-2-nitropyridine scaffold offers a unique, yet underexplored, platform for the rational design of novel covalent warheads.

Scientific Rationale: The strong electron-withdrawing nature of the 2-nitro group can be harnessed to modulate the reactivity of a suitably placed electrophile. Instead of being merely a precursor to an amine, the nitro group can function as a powerful reactivity modulator. By installing a latent electrophile (e.g., an acrylamide, vinyl sulfone, or chloroacetamide) at the C5 position via SNAr, its Michael acceptor reactivity can be finely tuned by the electronic environment. This allows for the design of "tunably reactive" warheads that remain relatively inert in circulation but become highly reactive upon binding to the target's active site, minimizing off-target toxicities.

Experimental Protocol: Validating Covalent Target Engagement via Intact Protein Mass Spectrometry

  • Reagents and Equipment:

    • Purified target protein (e.g., a kinase with a non-catalytic cysteine near the active site).

    • Synthesized 5-substituted-2-nitropyridine derivative containing a covalent warhead.

    • LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • In a microcentrifuge tube, incubate the target protein (e.g., at 5 µM final concentration) with the test compound (e.g., at 50 µM final concentration) in the assay buffer. Prepare a control sample with protein and an equivalent volume of DMSO.

    • Incubate the reactions at room temperature, taking aliquots at various time points (e.g., t=0, 30 min, 1 hr, 4 hr).

    • Quench the reaction by adding an excess of a reducing agent like DTT or β-mercaptoethanol if necessary, or by immediate sample processing.

    • Desalt the protein samples using a C4 ZipTip or equivalent to remove non-covalently bound compound and buffer salts.

    • Analyze the samples by LC-MS. Acquire the mass spectrum for the intact protein.

    • Deconvolute the resulting multi-charged spectrum to determine the precise molecular weight of the protein. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.

Data Interpretation:

SampleTime PointExpected Mass (Da)Observed Mass (Da)Δ Mass (Da)Conclusion
Control4 hr30,00030,0000No modification
Test Cpd0 min30,00030,0000No initial modification
Test Cpd1 hr30,00030,412412Covalent adduct formed
Test Cpd4 hr30,00030,412412Reaction completion

Frontier Research Area II: Bioisosteres for Complex Heterocycles

Bioisosterism—the strategy of replacing one functional group with another that retains similar biological activity—is a cornerstone of lead optimization.[6] The furo[3,2-b]pyridine nucleus, for example, has been successfully employed as a bioisostere for indole in serotonin receptor agonists.[7][8] The 5-fluoro-2-nitropyridine scaffold is an ideal precursor for constructing a wide range of novel and underexplored bicyclic and tricyclic heteroaromatic systems that can serve as bioisosteres for privileged structures in medicinal chemistry (e.g., quinolines, indoles, benzimidazoles).

Scientific Rationale: The sequential functionalization pathway allows for the strategic construction of fused ring systems. After the initial SNAr reaction and nitro reduction, the resulting 5-substituted-2-aminopyridine is perfectly primed for cyclization reactions. The nature of the substituent at C5 can dictate the type of ring that is formed. For instance, if the C5 substituent contains a carbonyl group, an intramolecular condensation with the C2-amine can lead to fused pyrimidones. If it contains a leaving group, an intramolecular nucleophilic substitution can form a new five- or six-membered ring. This strategy enables the creation of novel, rigid, three-dimensional structures with unique pharmacological profiles.

G A 5-Fluoro-2-nitropyridine B Step 1: SNAr (Install cyclization precursor at C5) A->B C Step 2: Nitro Reduction (Unmask C2-amine) B->C D Step 3: Intramolecular Cyclization C->D E Novel Bicyclic/Tricyclic Heterocycle (Bioisostere of known pharmacophore) D->E

Caption: Workflow for synthesizing novel heterocyclic bioisosteres.

Frontier Research Area III: Probes for Chemical Biology and Agrochemicals

The utility of 5-fluoro-2-nitropyridine derivatives extends beyond human therapeutics into the realms of chemical biology and agrochemistry.

1. Chemical Biology Probes: The scaffold can be used to build sophisticated chemical probes for studying biological systems. For example, by installing a clickable handle (e.g., an alkyne or azide) at the C5 position and a photo-crosslinking group (e.g., a diazirine) via the C2-amine, one can create powerful affinity-based protein profiling (ABPP) probes. These probes can be used to identify the protein targets of a bioactive compound in a complex cellular lysate, a critical step in understanding its mechanism of action.

2. Next-Generation Agrochemicals: Fluorine-containing pyridine compounds are known to have potent fungicidal and insecticidal properties.[9][10] The synthetic flexibility of the 5-fluoro-2-nitropyridine core allows for rapid generation of large, diverse libraries for high-throughput screening in agrochemical discovery. The goal is to identify compounds with high efficacy against pests and pathogens but with low toxicity to non-target organisms and minimal environmental persistence, a key challenge in modern agriculture.

Conclusion: A Call for Creative Synthesis

5-Fluoro-2-nitropyridine is more than a simple intermediate; it is a platform for ingenuity. Its robust and predictable chemistry provides the tools, but the direction of discovery is in the hands of the creative scientist. The potential research areas outlined here—from engineering precisely reactive covalent drugs to building novel bioisosteric ring systems and sophisticated biological probes—represent fertile ground for innovation. By looking beyond its established applications, the research community can leverage this powerful scaffold to solve pressing challenges in medicine, biology, and agriculture, building the next generation of advanced functional molecules.

References

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Methodological & Application

Application Notes and Protocols: 5-Fluoro-2-nitropyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 5-Fluoro-2-nitropyridine in SNAr Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the construction of carbon-heteroatom bonds on aromatic scaffolds is a cornerstone. Nucleophilic aromatic substitution (SNAr) stands out as a powerful, transition-metal-free method for achieving this transformation. The strategic selection of the aromatic substrate is paramount to the success of these reactions. 5-Fluoro-2-nitropyridine has emerged as a superior electrophile for SNAr reactions due to a synergistic combination of electronic and structural features that render it highly reactive and versatile.

This guide provides an in-depth exploration of 5-fluoro-2-nitropyridine as a key building block. We will dissect the mechanistic principles governing its reactivity, present validated protocols for its reaction with various nucleophiles, and offer practical insights into optimization and troubleshooting.

Why 5-Fluoro-2-nitropyridine Excels in SNAr Reactions

The exceptional reactivity of 5-fluoro-2-nitropyridine is not coincidental; it is the result of a carefully orchestrated arrangement of functional groups on the pyridine ring.

  • Powerful Ring Activation: The pyridine ring is inherently electron-deficient compared to benzene, which already predisposes it to nucleophilic attack.[1] The addition of a strongly electron-withdrawing nitro group (-NO₂) at the 2-position drastically lowers the electron density of the ring, further activating it for the SNAr reaction.[2] This activation is crucial for the initial, often rate-determining, attack by the nucleophile.

  • Superior Leaving Group: In the context of SNAr, fluoride is an outstanding leaving group. While the C-F bond is strong, the high electronegativity of fluorine polarizes the C2 carbon, making it highly electrophilic.[3] Crucially, the departure of the fluoride ion occurs in the second, fast step of the reaction, after the aromaticity has been broken. Its departure is facilitated by the restoration of the stable aromatic system.[3]

  • Resonance Stabilization of the Intermediate: The SNAr reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] For 5-fluoro-2-nitropyridine, the ring nitrogen and the ortho-nitro group are perfectly positioned to delocalize the negative charge developed during the nucleophilic attack, significantly stabilizing this key intermediate and lowering the activation energy of the reaction.[1][5]

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction follows a well-established two-step addition-elimination mechanism.

  • Step 1 (Addition): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 2-position, which bears the fluorine leaving group. This breaks the aromaticity of the ring and forms the negatively charged Meisenheimer complex.

  • Step 2 (Elimination): The aromaticity of the pyridine ring is restored through the expulsion of the fluoride ion, yielding the final substituted product.

Figure 1: SNAr Mechanism with 5-Fluoro-2-nitropyridine

Applications in Drug Discovery and Chemical Synthesis

5-Fluoro-2-nitropyridine is not merely a reactive molecule; it is a strategic precursor to a vast array of high-value compounds. The resulting 2-substituted-5-nitropyridine scaffold is a privileged structure in medicinal chemistry. The nitro group can be easily and cleanly reduced to a 5-amino group, which serves as a versatile synthetic handle for further elaboration, such as amide couplings, sulfonamide formation, or diazotization reactions.[6][7]

This two-step sequence—SNAr followed by nitro reduction—provides rapid access to 2,5-disubstituted pyridine derivatives, which are integral components of numerous pharmaceuticals and agrochemicals.[7][8]

Core Experimental Protocols

The following protocols provide robust starting points for the SNAr reaction of 5-fluoro-2-nitropyridine with common classes of nucleophiles. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

General Experimental Workflow
Figure 2: Generalized workflow for SNAr reactions.
Protocol 1: Reaction with Primary and Secondary Amines (N-Arylation)

This procedure describes a general method for the synthesis of N-substituted-5-nitropyridin-2-amines, which are valuable pharmaceutical intermediates.[2]

Materials and Reagents:

  • 5-Fluoro-2-nitropyridine (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)

  • Solvent: Acetonitrile (MeCN), Dimethylformamide (DMF), or Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the amine (1.1 eq) and the base (2.0 eq).

  • Add the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M with respect to the limiting reagent).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add 5-fluoro-2-nitropyridine (1.0 eq) to the mixture. This can be done neat if it is a solid, or as a solution in a small amount of the reaction solvent.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted-5-nitropyridin-2-amine.

Protocol 2: Reaction with Alcohols/Phenols (O-Arylation)

This protocol requires a strong base to first deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile.

Materials and Reagents:

  • 5-Fluoro-2-nitropyridine (1.0 eq)

  • Alcohol or Phenol (1.2 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (KOtBu, 1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere (N₂ or Ar).

  • In a flame-dried, inerted flask, suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol or phenol (1.2 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 5-fluoro-2-nitropyridine (1.0 eq) in anhydrous THF to the alkoxide/phenoxide solution.

  • Stir at room temperature until TLC or LC-MS indicates the consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive alcohols.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3x volumes). Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 3: Reaction with Thiols (S-Arylation)

Similar to alcohols, thiols are typically converted to the more nucleophilic thiolate using a suitable base.

Materials and Reagents:

  • 5-Fluoro-2-nitropyridine (1.0 eq)

  • Thiol (1.1 eq)

  • Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to form the thiolate.

  • Add 5-fluoro-2-nitropyridine (1.0 eq) to the reaction mixture.

  • Stir at room temperature. The reaction is typically fast (30-60 minutes). Monitor by TLC.

  • Work-up: Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude thioether product by flash column chromatography.

Data Summary and Troubleshooting

Physical and Chemical Properties
PropertyValueSource
CAS Number 779345-37-8[9]
Molecular Formula C₅H₃FN₂O₂[9]
Molecular Weight 142.09 g/mol [9]
Appearance Solid
Purity Typically ≥95%
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently strong nucleophile. 2. Base is too weak. 3. Low reaction temperature.1. For O/S-nucleophiles, use a stronger base (e.g., NaH, KOtBu) to generate the anion. 2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or an organic base → NaH). 3. Increase the reaction temperature in increments (e.g., RT → 50 °C → 80 °C).
Side Product Formation 1. Reaction with a bifunctional nucleophile. 2. Decomposition of starting material or product.1. Use protecting groups if necessary. 2. Run the reaction at a lower temperature for a longer time. Ensure reagents are pure.
Difficult Purification 1. Product is highly polar. 2. Residual high-boiling solvent (DMF/DMSO).1. Use a more polar eluent system for chromatography. Consider a reverse-phase system. 2. During work-up, wash thoroughly with water/brine to remove DMF/DMSO before concentrating.

Safety and Handling

5-Fluoro-2-nitropyridine is a chemical reagent and should be handled with appropriate safety precautions in a fume hood.

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for the specific product before use.[10][11]

References

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Retrieved from [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine. Retrieved from [Link]

  • Banno, H., et al. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Angewandte Chemie International Edition, 57(34), 11033-11037. Retrieved from [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • Autechaux, S. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

Sources

Application Notes and Protocols for 5-Fluoro-2-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Nitropyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in designing therapeutic agents.[3] The strategic introduction of fluorine atoms and nitro groups onto this core dramatically enhances its utility as a synthetic building block. Fluorine, in particular, can improve metabolic stability, binding affinity, and lipophilicity, making it a highly sought-after element in modern drug design.[4]

5-Fluoro-2-nitropyridine (CAS: 779345-37-8) has emerged as a particularly valuable intermediate for pharmaceutical research and development.[5][6][7] This molecule is engineered for reactivity: the potent electron-withdrawing nitro group at the 2-position powerfully activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom at the 5-position serves as an excellent leaving group. This configuration allows medicinal chemists to readily introduce a diverse range of molecular fragments, facilitating the rapid construction of compound libraries for structure-activity relationship (SAR) studies.[8] Furthermore, the nitro group itself is a versatile synthetic handle, capable of being transformed into an amino group, which opens up a vast downstream chemical space.[9]

This guide provides an in-depth exploration of 5-Fluoro-2-nitropyridine as a building block, detailing the mechanistic rationale behind its reactivity and providing robust protocols for its key transformations.

Synthesis of the Building Block: 5-Fluoro-2-nitropyridine

The reliable synthesis of the starting material is paramount. A common and effective method for preparing 5-Fluoro-2-nitropyridine involves the oxidation and nitration of 2-Amino-5-fluoropyridine.[10] The use of hydrogen peroxide in concentrated sulfuric acid generates a potent nitrating species that efficiently functionalizes the electron-rich precursor.[5][6]

Protocol 1: Synthesis via Nitration of 2-Amino-5-fluoropyridine

This protocol describes a lab-scale synthesis adapted from literature procedures.[6]

Materials:

  • 2-Amino-5-fluoropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly dissolve 2-amino-5-fluoropyridine (1.0 eq.) in concentrated H₂SO₄. Maintain the temperature at 0 °C during this addition. This forms "Solution A".

  • In a separate flask, carefully and slowly add 30% H₂O₂ (approx. 2.5 eq.) to a volume of concentrated H₂SO₄ while cooling in an ice bath. This exothermic process requires caution. This forms "Solution B".

  • While maintaining the temperature at 0 °C, add Solution A dropwise to Solution B with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-20 hours.

  • Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by carefully quenching a small aliquot of the reaction mixture in ice water and extracting with EtOAc.

  • Upon completion, pour the reaction mixture slowly and carefully onto a large volume of crushed ice.

  • Extract the aqueous solution with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-2-nitropyridine, often as a light yellow or brown solid or oil.[5] The product may be used directly or purified further by column chromatography if necessary.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary application of 5-fluoro-2-nitropyridine is its participation in SNAr reactions. The nitro group, being strongly electron-withdrawing and positioned para to the fluorine, stabilizes the negative charge in the intermediate Meisenheimer complex, thereby dramatically accelerating the rate of nucleophilic attack.[11][12] Fluorine's high electronegativity makes it an excellent leaving group in this context, superior to chlorine or bromine. This reaction is a powerful tool for forging C-N, C-O, and C-S bonds.[13]

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, aromaticity is restored by the expulsion of the fluoride ion.

Caption: The SNAr mechanism: addition of a nucleophile followed by elimination of fluoride.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for coupling primary or secondary amines.

Materials:

  • 5-Fluoro-2-nitropyridine

  • Amine nucleophile (1.0 - 1.2 eq.)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) as base (1.5 - 2.0 eq.)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-fluoro-2-nitropyridine (1.0 eq.) in DMF, add the amine nucleophile (1.1 eq.) and the base (e.g., K₂CO₃, 1.5 eq.).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) depending on the nucleophilicity of the amine.

  • Causality: A polar aprotic solvent like DMF is chosen to solvate the reactants and the base without interfering with the nucleophile. The base is essential to neutralize the HF formed in situ, driving the reaction to completion.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted-2-nitropyridine.

Data Presentation: Typical SNAr Reaction Conditions
Nucleophile TypeBaseSolventTemperature (°C)Notes
Primary/Secondary AminesK₂CO₃, DIPEADMF, DMSO, MeCN25 - 80Highly versatile; reaction time depends on amine steric hindrance.
Alcohols (ROH)NaH, K₂CO₃THF, DMF0 - 60Requires a strong base like NaH to form the more nucleophilic alkoxide.
Thiols (RSH)K₂CO₃, Cs₂CO₃DMF, Acetone25 - 50Thiolates are excellent nucleophiles; reactions are often rapid at RT.

Synthetic Diversification Post-SNAr

Once the initial SNAr is complete, the resulting 5-substituted-2-nitropyridine is a rich platform for further functionalization, primarily through modification of the nitro group.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation, unlocking a wealth of subsequent reactions like amide coupling, sulfonylation, or diazotization.

Protocol 3: Nitro Group Reduction using Tin(II) Chloride

  • Dissolve the 5-substituted-2-nitropyridine (1.0 eq.) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) portion-wise. The reaction is often exothermic.

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, concentrate the solvent. Add water and basify the solution carefully with saturated aqueous sodium bicarbonate (NaHCO₃) or NaOH to a pH > 10 to precipitate tin salts.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers, filter, and concentrate to yield the corresponding 5-substituted-pyridine-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

While 5-fluoro-2-nitropyridine is not a direct substrate for cross-coupling, its derivatives are. After the SNAr and nitro reduction, the resulting amine can be converted into a halide (Br, I) or triflate via a Sandmeyer-type reaction. This new handle is then perfectly suited for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[14] This multi-step sequence is a workhorse strategy in drug discovery.

Synthetic_Workflow Start 5-Fluoro-2-nitropyridine SNAr_Prod 5-(R)-2-nitropyridine Start->SNAr_Prod S_NAr (R-Nu, Base) Amine_Prod 5-(R)-2-aminopyridine SNAr_Prod->Amine_Prod Nitro Reduction (SnCl₂, H₂/Pd-C) Halide_Prod 5-(R)-2-bromopyridine Amine_Prod->Halide_Prod Sandmeyer Reaction (NaNO₂, HBr, CuBr) Final_Prod 5-(R)-2-(Aryl)-pyridine Halide_Prod->Final_Prod Suzuki Coupling (Ar-B(OH)₂, Pd Cat., Base)

Caption: A common workflow for elaborating the 5-fluoro-2-nitropyridine scaffold.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for coupling pyridyl halides.[15][16][17][18]

Materials:

  • 5-Substituted-2-bromopyridine (from Protocol 3 and Sandmeyer reaction) (1.0 eq.)

  • Arylboronic acid or ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if needed, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DME)

Procedure:

  • In an oven-dried flask, combine the 2-bromopyridine derivative, the boronic acid, the palladium catalyst, ligand (if used), and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with vigorous stirring (typically 80-110 °C) for 2-24 hours.

  • Trustworthiness: The choice of catalyst, ligand, and base is critical and often requires screening for optimal results.[15] Bulky, electron-rich phosphine ligands are frequently necessary for efficient coupling of heteroaryl halides.[18]

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Data Presentation: Common Catalytic Systems for Suzuki Coupling
Palladium PrecursorLigandBaseTypical Substrate
Pd(PPh₃)₄NoneK₂CO₃, Na₂CO₃Aryl/Heteroaryl Bromides, Iodides
Pd(OAc)₂SPhosK₃PO₄Aryl/Heteroaryl Chlorides, Bromides
Pd₂(dba)₃XPhosCs₂CO₃Challenging or sterically hindered couplings

Conclusion

5-Fluoro-2-nitropyridine is a powerful and versatile building block in medicinal chemistry. Its pre-activated nature for nucleophilic aromatic substitution provides a direct and efficient entry point for introducing molecular diversity. The subsequent synthetic transformations available through the nitro group further amplify its utility, enabling access to complex molecular architectures, including valuable biaryl structures via Suzuki-Miyaura coupling. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers and scientists to effectively leverage this reagent in the pursuit of novel therapeutic agents.

References

  • Vertex AI Search. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery. Retrieved January 4, 2026.
  • Vertex AI Search. (2023, August 15). Buy 2-Fluoro-5-nitropyridine | 456-24-6. Retrieved January 4, 2026.
  • Vertex AI Search. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis and Characterization of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and Its Structural Analo. Retrieved January 4, 2026.
  • Chegg. (2022, February 28). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Retrieved January 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved January 4, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved January 4, 2026.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitropyridine | 779345-37-8. Retrieved January 4, 2026.
  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved January 4, 2026, from [Link]

  • Taylor & Francis Online. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved January 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved January 4, 2026, from [Link]

  • PubChem - NIH. (n.d.). 5-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 16748109. Retrieved January 4, 2026, from [Link]

  • PMC - NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved January 4, 2026, from [Link]

  • ChemicalBook. (n.d.). 5-Fluoro-2-hydroxypyridine synthesis. Retrieved January 4, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. Retrieved January 4, 2026.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved January 4, 2026, from [Link]

  • PMC - PubMed Central. (2019, October 31). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Retrieved January 4, 2026, from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved January 4, 2026.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 4, 2026, from [Link]

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Application Note: 5-Fluoro-2-nitropyridine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The introduction of fluorine atoms and fluorinated moieties has become a cornerstone of modern agrochemical design, significantly enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2][3] Among the array of fluorinated building blocks, 5-Fluoro-2-nitropyridine stands out as a highly valuable intermediate. Its chemical architecture, featuring a pyridine core activated by a potent electron-withdrawing nitro group and possessing a fluorine atom as an excellent leaving group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This application note provides an in-depth guide for researchers and synthetic chemists on the strategic application of 5-Fluoro-2-nitropyridine in the synthesis of key agrochemical scaffolds, complete with mechanistic insights and detailed experimental protocols.

The Chemistry of Activation: Reactivity of 5-Fluoro-2-nitropyridine

The utility of 5-Fluoro-2-nitropyridine in complex molecule synthesis is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike typical aryl halides, which are resistant to nucleophilic attack, the pyridine ring in this molecule is rendered highly electron-deficient. This is a direct consequence of two key features:

  • The Pyridine Nitrogen: The inherent electronegativity of the nitrogen atom in the pyridine ring withdraws electron density from the carbon atoms.

  • The 2-Nitro Group: Positioned ortho to the fluorine atom, the nitro group (-NO₂) is a powerful electron-withdrawing group.[4] It activates the ring towards nucleophilic attack, particularly at the C-5 position, by stabilizing the negatively charged intermediate.[5][6]

The accepted mechanism for this reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion known as a Meisenheimer complex.[5][6][7] The fluorine atom, being highly electronegative, serves as an excellent leaving group in the elimination step, readily accepting the electron pair to regenerate the aromatic system.[4][8]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 5-Fluoro-2-nitropyridine.

Application in the Synthesis of Key Agrochemical Scaffolds

The SNAr reactivity of 5-Fluoro-2-nitropyridine allows for the facile construction of C-O, C-N, and C-S bonds, which are integral to the structure of many modern pesticides. This makes it a critical precursor for creating pyridyl ether, pyridyl amine, and pyridyl thioether linkages found in numerous fungicides, insecticides, and herbicides.

Synthesis of Pyridyl Ether Linkages

Pyridyl ethers are a common motif in agrochemicals, notably in strobilurin fungicides like Picoxystrobin.[9][10][11] The reaction of 5-Fluoro-2-nitropyridine with various phenols or alcohols (O-nucleophiles) in the presence of a non-nucleophilic base provides a direct route to these structures. The nitro group can subsequently be reduced or modified to build further molecular complexity.

Synthesis of Pyridyl Amine Linkages

The butenolide insecticide Flupyradifurone, developed by Bayer CropScience, features a critical pyridyl methyl amine linkage.[12][13][14] While its synthesis involves 2-chloro-5-chloromethylpyridine, 5-Fluoro-2-nitropyridine serves as an excellent model substrate for forming analogous C-N bonds with primary or secondary amines (N-nucleophiles). This reaction is fundamental for accessing a wide range of insecticidal and herbicidal scaffolds.

Detailed Experimental Protocols

The following protocols are generalized procedures intended for adaptation by researchers. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure for Synthesis of 5-Aryloxy-2-nitropyridine Derivatives (O-Nucleophile)

This protocol describes a typical procedure for the reaction of 5-Fluoro-2-nitropyridine with a phenolic nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the desired phenol (1.0 eq.).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., handle with extreme care).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding phenoxide.

  • Substrate Addition: Dissolve 5-Fluoro-2-nitropyridine (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol_Workflow Start Start: Dry Flask under N₂ Step1 1. Add Phenol (1.0 eq.), Solvent (DMF), and Base (K₂CO₃, 1.5 eq.) Start->Step1 Step2 2. Stir at RT for 30 min (Phenoxide Formation) Step1->Step2 Step3 3. Add 5-Fluoro-2-nitropyridine (1.1 eq.) Step2->Step3 Step4 4. Heat to 50-80 °C (Monitor by TLC/LC-MS) Step3->Step4 Step5 5. Quench with Ice-Water & Extract with Ethyl Acetate Step4->Step5 Step6 6. Wash with Brine, Dry (Na₂SO₄), Concentrate Step5->Step6 Step7 7. Purify by Column Chromatography Step6->Step7 End Final Product: 5-Aryloxy-2-nitropyridine Step7->End

Caption: Experimental workflow for the synthesis of pyridyl ethers.

Protocol 2: General Procedure for Synthesis of 5-(Dialkylamino)-2-nitropyridine Derivatives (N-Nucleophile)

This protocol outlines a method for reacting 5-Fluoro-2-nitropyridine with a secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add the desired secondary amine (1.0 eq.) and a polar aprotic solvent like Acetonitrile (MeCN) or DMF.

  • Base Addition: Add a suitable base to act as a proton scavenger, such as potassium carbonate (K₂CO₃, 2.0 eq.) or a tertiary amine like triethylamine (TEA, 1.5 eq.).

  • Substrate Addition: Add 5-Fluoro-2-nitropyridine (1.05 eq.) to the mixture, either neat or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often faster than with O-nucleophiles and can be monitored by TLC or LC-MS.

  • Workup: Upon completion, filter off any inorganic salts. If a water-miscible solvent was used, dilute the filtrate with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via column chromatography if necessary.

Data Summary and Further Transformations

The protocols described above are robust and adaptable for a range of nucleophiles. The choice of base and solvent is critical for achieving optimal results.

ParameterO-Nucleophile (Phenol)N-Nucleophile (Amine)
Typical Base K₂CO₃, NaHK₂CO₃, Et₃N
Typical Solvent DMF, DMSOMeCN, DMF
Temperature 50 - 80 °C25 - 60 °C
Reaction Time 4 - 12 hours1 - 6 hours
Expected Yield 75 - 95%80 - 98%

A significant advantage of this synthetic strategy is the retained nitro group. After serving as a powerful activating group, it becomes a versatile functional handle for subsequent chemical modifications. Standard reduction conditions (e.g., H₂/Pd-C, Fe/HCl, or SnCl₂) can readily convert the nitro group to an amine.[4] This resulting 5-substituted-2-aminopyridine is a valuable intermediate for introducing further diversity, for instance, through diazotization or coupling reactions, thereby expanding the accessible chemical space for novel agrochemical discovery.

Conclusion

5-Fluoro-2-nitropyridine is a powerful and versatile building block for agrochemical synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions provides a reliable and high-yielding pathway to essential pyridyl ether and pyridyl amine scaffolds. The protocols and mechanistic insights provided in this note are designed to empower researchers to leverage this key intermediate in the development of next-generation crop protection agents.

References

  • Wikipedia. (n.d.). Flupyradifurone.
  • Nauen, R., Jeschke, P., Velten, R., Beck, M. E., Ebbinghaus-Kintscher, U., Thielert, W., ... & Wölfel, K. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest management science, 71(6), 850-862. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • Pipzine Chemicals. (n.d.). 5-Fluoro-2-nitropyridine Manufacturer & Supplier in China.
  • ChemicalBook. (2024). Synthetic route to the insecticide Flupyradifurone.
  • ChemicalBook. (n.d.). Picoxystrobin synthesis.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitropyridine.
  • Google Patents. (2014). CN103626691A - Picoxystrobin preparation method.
  • Ortuño, R., & Smith, S. E. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8835–8843. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). 5-Fluoro-2-nitropyridine.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitropyridine synthesis.
  • Terrier, F. (2002). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA International Journal for Chemistry, 56(1-2), 14-24.
  • Google Patents. (2021). CN112679422A - Preparation method of picoxystrobin.
  • Ogawa, Y., & Tokunaga, E. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Experimental Botany, 71(14), 3875-3888. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
  • Belyakov, S., & Turovska, B. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. Available at: [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • FAO. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES FLUPYRADIFURONE.
  • ResearchGate. (n.d.). Flupyradifurone and the general structure of the butenolide derivative.
  • ResearchGate. (2024). Recent developments in fluorine-containing pesticides.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.
  • Shimizu, M., & Hiyama, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 159–172. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. PubChem Compound Database.
  • ACS GCI Pharmaceutical Roundtable. (2025). Nucleophilic Fluorination by F-.
  • Google Patents. (n.d.). CA2665458A1 - Preparation of azoxystrobin.

Sources

Application Notes and Protocols: A-Detailed Guide to the Nitration of 5-Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitrated 5-Fluoropyridine Derivatives in Medicinal Chemistry

The introduction of a nitro group into the 5-fluoropyridine scaffold is a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs). These nitrated intermediates serve as versatile building blocks, enabling the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology. The electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the reactivity of the pyridine ring, making these compounds valuable precursors for a range of further chemical modifications. This guide provides a comprehensive overview of the experimental setup for the nitration of 5-fluoropyridine derivatives, offering detailed protocols, mechanistic insights, and safety considerations for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The nitration of 5-fluoropyridine derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism. The pyridine ring, being an electron-deficient aromatic system, is generally less reactive towards electrophiles than benzene. However, the reaction can be facilitated under harsh conditions, such as the use of a mixture of concentrated nitric acid and sulfuric acid (a "mixed acid" nitration).

The key steps in the mechanism are as follows:

  • Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the active electrophile in the reaction.

  • Electrophilic Attack: The nitronium ion attacks the electron-rich π system of the 5-fluoropyridine ring. The position of attack is directed by the electronic effects of the substituents. The nitrogen atom in the pyridine ring is deactivating and meta-directing. The fluorine atom, being an ortho, para-director, will influence the position of nitration. Resonance structures indicate that the electron density is highest at the 3-position, making it the most favorable site for electrophilic attack.[1]

  • Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.

The fluorine atom's presence influences the reaction's regioselectivity and rate. While halogens are typically deactivating, their ability to donate electron density through resonance can favor substitution at the ortho and para positions. However, in the case of pyridine, the strong deactivating effect of the ring nitrogen often dominates, leading to substitution at the 3-position.[1]

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Sigma Complex cluster_2 Deprotonation & Product Formation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ H2NO3+->NO2+ - H₂O 5FP 5-Fluoropyridine H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) 5FP->SigmaComplex + NO₂⁺ Product 3-Nitro-5-fluoropyridine SigmaComplex->Product + H₂O - H₃O⁺ H3O+ H₃O⁺ Experimental_Workflow Start Start Prep_Nitrating_Mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Start->Prep_Nitrating_Mix Prep_Substrate_Sol Prepare Substrate Solution (5-Fluoropyridine in H₂SO₄) Start->Prep_Substrate_Sol Nitration Nitration Reaction (Controlled Temperature) Prep_Nitrating_Mix->Nitration Prep_Substrate_Sol->Nitration Quench Quench Reaction (Pour onto Ice) Nitration->Quench Neutralize Neutralize (aq. NaHCO₃) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify Product (Chromatography/Recrystallization) Concentrate->Purify End End Purify->End

Sources

The Strategic Role of 5-Fluoro-2-nitropyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the application of 5-fluoro-2-nitropyridine as a pivotal building block in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The unique chemical properties of 5-fluoro-2-nitropyridine, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), make it a highly valuable reagent for the construction of complex heterocyclic scaffolds that can effectively target the ATP-binding site of kinases. This document will elucidate the underlying chemical principles, provide detailed experimental protocols for the synthesis of a representative kinase inhibitor precursor, and present visual workflows to guide researchers in leveraging this versatile reagent in their drug discovery endeavors.

Introduction: The Imperative for Efficient Kinase Inhibitor Synthesis

Kinases play a central role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery, leading to numerous approved therapies for various cancers and inflammatory diseases.[1] The core challenge in this field lies in the design and synthesis of molecules with high potency, selectivity, and favorable pharmacokinetic properties.

The pyridine ring is a common motif in many kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.[2] The strategic functionalization of this ring is therefore paramount. 5-Fluoro-2-nitropyridine has emerged as a key reagent in this context due to its predictable reactivity and the versatility of the functional groups it introduces.

Chemical Rationale: Why 5-Fluoro-2-nitropyridine is an Excellent Electrophile

The utility of 5-fluoro-2-nitropyridine in kinase inhibitor synthesis is rooted in its electronic properties, which make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the 2-position significantly activates the pyridine ring towards nucleophilic attack. It achieves this by stabilizing the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.[3]

  • Fluorine as an Excellent Leaving Group: The fluorine atom at the 5-position serves as an excellent leaving group in SNAr reactions. This is because the rate-determining step in most SNAr reactions is the initial attack of the nucleophile, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating the nucleophilic attack.[4]

This combination of a potent activating group and a good leaving group allows for the efficient and regioselective introduction of various nucleophiles, such as amines, to the pyridine core under relatively mild conditions.

Visualizing the SNAr Mechanism

The following diagram illustrates the key steps in the SNAr reaction of 5-fluoro-2-nitropyridine with a generic amine nucleophile (R-NH₂), a common step in the synthesis of many kinase inhibitors.

Synthesis_Workflow cluster_synthesis Synthesis of Kinase Inhibitor Precursor cluster_elaboration Further Elaboration Start 5-Fluoro-2-nitropyridine + Aniline Derivative Reaction SNAr Reaction (DIPEA, Dioxane, Reflux) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2-nitropyridin-5-amine Purification->Product Reduction Reduction of Nitro Group (e.g., Fe/NH₄Cl, H₂/Pd-C) Product->Reduction Coupling Coupling with Kinase-Targeting Scaffold (e.g., Buchwald-Hartwig, Suzuki) Reduction->Coupling FinalProduct Final Kinase Inhibitor Coupling->FinalProduct

Sources

Synthetic Routes to Novel Heterocyclic Compounds Using 5-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules. Among the versatile building blocks available to synthetic chemists, 5-fluoro-2-nitropyridine has emerged as a particularly valuable reagent. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the highly reactive fluorine atom, make it an ideal substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.[1][2] The strategic manipulation of this molecule allows for the construction of complex, fused heterocyclic systems with significant potential for therapeutic applications.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 5-fluoro-2-nitropyridine. We will explore its reactivity and present detailed, step-by-step protocols for the synthesis of novel imidazo[1,2-a]pyridines, triazolo[1,5-a]pyridines, and pyrazolo[3,4-b]pyridines. The causality behind experimental choices, self-validating protocols, and references to authoritative literature are integrated to ensure scientific integrity and practical applicability.

The Chemical Versatility of 5-Fluoro-2-nitropyridine

The reactivity of 5-fluoro-2-nitropyridine is dominated by the interplay between the fluorine and nitro substituents on the pyridine ring. The potent electron-withdrawing nature of the nitro group significantly decreases the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.[1] The fluorine atom at the 2-position is particularly activated towards displacement, serving as an excellent leaving group in SNAr reactions.[5] This inherent reactivity allows for the facile introduction of a wide range of nucleophiles at the 2-position, which is the initial and crucial step in the construction of more complex heterocyclic frameworks.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group under various conditions, providing a nucleophilic center that can participate in subsequent intramolecular cyclization reactions.[6] This two-stage strategy—SNAr followed by reductive cyclization—forms the basis of the synthetic routes detailed in this guide.

I. Synthesis of Novel Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][7][8] The following protocol outlines a general and efficient two-step synthesis of substituted imidazo[1,2-a]pyridines starting from 5-fluoro-2-nitropyridine.

Workflow for Imidazo[1,2-a]pyridine Synthesis

A 5-Fluoro-2-nitropyridine B Step 1: SNAr Reaction + Substituted Amine (R-NH2) Base, Solvent A->B C 2-(Alkyl/Arylamino)-5-nitropyridine B->C D Step 2: Reductive Cyclization Reducing Agent (e.g., Fe/AcOH) + α-Haloketone (X-CH2-C(O)R') C->D E Substituted Imidazo[1,2-a]pyridine D->E

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Protocol 1: Synthesis of N-Aryl-5-nitropyridin-2-amine (Intermediate)

This protocol describes the nucleophilic aromatic substitution of 5-fluoro-2-nitropyridine with an aniline derivative.

Materials:

  • 5-Fluoro-2-nitropyridine

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-fluoro-2-nitropyridine (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-nitropyridin-2-amine.

Expected Outcome:

Reactant (Aniline)ProductYield (%)
4-MethoxyanilineN-(4-methoxyphenyl)-5-nitropyridin-2-amine85-95
AnilineN-phenyl-5-nitropyridin-2-amine80-90
4-ChloroanilineN-(4-chlorophenyl)-5-nitropyridin-2-amine82-92
Protocol 2: Reductive Cyclization to form Imidazo[1,2-a]pyridine

This protocol details the reduction of the nitro group followed by cyclization with an α-haloketone.

Materials:

  • N-Aryl-5-nitropyridin-2-amine (from Protocol 1)

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • α-Chloroacetone or Phenacyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Suspend N-aryl-5-nitropyridin-2-amine (1.0 eq) in a mixture of ethanol and acetic acid.

  • Add iron powder (5.0 eq) portion-wise and heat the mixture to reflux. Monitor the reduction of the nitro group by TLC.

  • After complete reduction, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine intermediate in ethanol and add sodium bicarbonate (3.0 eq).

  • Add the α-haloketone (e.g., α-chloroacetone, 1.2 eq) and reflux the mixture. Monitor the cyclization by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted imidazo[1,2-a]pyridine.

II. Synthesis of Novel Triazolo[1,5-a]pyridines

Triazolo[1,5-a]pyridines are another important class of fused heterocycles with diverse pharmacological applications, including their use as kinase inhibitors.[9][10] The synthesis of these compounds from 5-fluoro-2-nitropyridine involves the initial formation of a 2-hydrazinyl-5-nitropyridine intermediate.

Workflow for Triazolo[1,5-a]pyridine Synthesis

A 5-Fluoro-2-nitropyridine B Step 1: SNAr Reaction + Hydrazine hydrate Solvent C 2-Hydrazinyl-5-nitropyridine D Step 2: Cyclization + Orthoester (e.g., Triethyl orthoformate) Acid catalyst E Substituted Triazolo[1,5-a]pyridine

Caption: General workflow for the synthesis of triazolo[1,5-a]pyridines.

Protocol 3: Synthesis of 2-Hydrazinyl-5-nitropyridine (Intermediate)

This protocol describes the synthesis of the key hydrazinyl intermediate via SNAr.

Materials:

  • 5-Fluoro-2-nitropyridine

  • Hydrazine hydrate

  • Ethanol (EtOH)

Procedure:

  • Dissolve 5-fluoro-2-nitropyridine (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (3.0 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • A precipitate will form upon completion of the reaction.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-hydrazinyl-5-nitropyridine.

Expected Outcome:

ReactantProductYield (%)
Hydrazine hydrate2-Hydrazinyl-5-nitropyridine90-98
Protocol 4: Cyclization to form Triazolo[1,5-a]pyridine

This protocol details the cyclization of the hydrazinyl intermediate to form the triazolopyridine ring system.[11]

Materials:

  • 2-Hydrazinyl-5-nitropyridine (from Protocol 3)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

Procedure:

  • To a solution of 2-hydrazinyl-5-nitropyridine (1.0 eq) in toluene, add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 7-nitro-triazolo[1,5-a]pyridine.

III. Synthesis of Novel Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are known for their wide range of biological activities, including their use as kinase inhibitors and anti-proliferative agents.[12][13] The synthesis from 5-fluoro-2-nitropyridine can be achieved through a multi-step sequence involving the formation of a pyrazole intermediate followed by cyclization.

Workflow for Pyrazolo[3,4-b]pyridine Synthesis

A 5-Fluoro-2-nitropyridine B Step 1: SNAr Reaction + Ethyl cyanoacetate Base (e.g., NaH) A->B C Ethyl 2-cyano-2-(5-nitropyridin-2-yl)acetate B->C D Step 2: Pyrazole Formation + Hydrazine hydrate Solvent C->D E 5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one D->E F Step 3: Functionalization (Optional) E->F G Substituted Pyrazolo[3,4-b]pyridine F->G

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Protocol 5: Synthesis of Ethyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (Intermediate)

This protocol describes the initial C-C bond formation via an SNAr reaction.

Materials:

  • 5-Fluoro-2-nitropyridine

  • Ethyl cyanoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add ethyl cyanoacetate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 5-fluoro-2-nitropyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 6: Cyclization to form the Pyrazolo[3,4-b]pyridine Core

This protocol outlines the formation of the pyrazolopyridine ring system.

Materials:

  • Ethyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (from Protocol 5)

  • Hydrazine hydrate

  • Ethanol (EtOH)

Procedure:

  • Dissolve the intermediate from Protocol 5 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 5-amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one. The nitro group is reduced in this process.

Conclusion

5-Fluoro-2-nitropyridine is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the preparation of imidazo[1,2-a]pyridines, triazolo[1,5-a]pyridines, and pyrazolo[3,4-b]pyridines. By leveraging the principles of nucleophilic aromatic substitution and subsequent reductive cyclization, researchers can efficiently access diverse libraries of these important heterocyclic scaffolds for applications in drug discovery and materials science. The provided workflows, protocols, and data tables serve as a practical guide for the synthetic chemist, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

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  • Semantic Scholar. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Retrieved from [Link]

  • Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]

  • Maleš, M., Mašič, L. P., & Kikelj, D. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(15), 4469. [Link]

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  • Li, J., et al. (2020). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 10(35), 20847-20851. [Link]

  • ResearchGate. (n.d.). Synthesis of highly functionalized pyrazolo‐pyrimidines (5 a–5 f) and.... Retrieved from [Link]

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  • Al-dujaili, L. K., & Al-karawi, A. J. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(21), 6496. [Link]

  • Sviridenko, Y. N., & Dashko, D. V. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6296. [Link]

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  • Singh, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1506. [Link]

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Application Notes and Protocols for 5-Fluoro-2-nitropyridine and its Analogs as Precursors for Radiolabeled PET Tracers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in PET Imaging

Positron Emission Tomography (PET) has revolutionized medical diagnostics and drug development by enabling the non-invasive visualization and quantification of physiological processes at the molecular level.[1][2] The power of PET lies in the use of radiotracers, biologically active molecules labeled with a positron-emitting radionuclide. Among these, Fluorine-18 (¹⁸F) is the most widely used isotope due to its near-ideal physical and nuclear characteristics, including a manageable half-life of 109.8 minutes and low positron energy, which results in high-resolution images.[1][3]

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[4] Consequently, the development of ¹⁸F-labeled pyridine derivatives as PET tracers is of significant interest for studying a wide array of biological targets, including receptors, enzymes, and transporters in the central nervous system and peripheral tissues.

This guide focuses on the application of 5-fluoro-2-nitropyridine and related nitropyridine derivatives as precursors for the synthesis of ¹⁸F-labeled PET tracers. The presence of the strongly electron-withdrawing nitro group makes these precursors particularly susceptible to nucleophilic aromatic substitution (SₙAr), providing a robust and efficient method for the introduction of ¹⁸F into the pyridine ring.[1][5][6] We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer expert insights to guide researchers in this exciting field.

The Chemistry of ¹⁸F-Labeling via Nucleophilic Aromatic Substitution (SₙAr) on Nitropyridines

The cornerstone of utilizing nitropyridine precursors for ¹⁸F-radiolabeling is the nucleophilic aromatic substitution (SₙAr) reaction. For this reaction to proceed efficiently on an aromatic ring, which is inherently electron-rich, the presence of at least one strong electron-withdrawing group is crucial.[5][6]

In the context of 2-nitropyridines, two key features facilitate the SₙAr reaction with [¹⁸F]fluoride:

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group that activates the pyridine ring towards nucleophilic attack. It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

  • The Pyridine Nitrogen: The nitrogen atom within the pyridine ring also acts as an electron-withdrawing group, further enhancing the ring's susceptibility to nucleophilic attack, particularly at the ortho and para positions.[1][5][6]

The general mechanism for the ¹⁸F-fluorination of a nitropyridine precursor is depicted below:

radiolabeling_workflow cluster_synthesis Radiosynthesis cluster_purification Purification cluster_formulation Formulation trap_f18 1. Trap [¹⁸F]Fluoride on QMA Cartridge elute_f18 2. Elute with K₂₂₂/K₂CO₃ Solution trap_f18->elute_f18 dry_f18 3. Azeotropic Drying with MeCN elute_f18->dry_f18 add_precursor 4. Add Precursor in DMSO dry_f18->add_precursor heating 5. Heat Reaction Mixture add_precursor->heating quench 6. Quench Reaction heating->quench hplc 7. Semi-preparative HPLC quench->hplc collect_fraction 8. Collect Product Fraction hplc->collect_fraction remove_solvent 9. Remove HPLC Solvents collect_fraction->remove_solvent reformulate 10. Reformulate in Saline/Ethanol remove_solvent->reformulate sterile_filter 11. Sterile Filtration reformulate->sterile_filter

Caption: General workflow for the synthesis and purification of an ¹⁸F-labeled PET tracer.

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned QMA (quaternary methylammonium) anion exchange cartridge to trap the [¹⁸F]F⁻.

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into a reaction vial using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v).

  • Azeotropic Drying:

    • Evaporate the solvent from the reaction vial under a stream of nitrogen or argon with gentle heating (e.g., 90-110 °C).

    • Add anhydrous acetonitrile (2-3 x 0.5 mL) and repeat the evaporation to ensure the K[¹⁸F]F-K₂₂₂ complex is anhydrous. This step is critical for activating the fluoride for nucleophilic substitution. [1]

  • Radiolabeling Reaction:

    • Dissolve the 2-nitropyridine precursor (1-5 mg) in anhydrous DMSO (0.3-0.5 mL).

    • Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex.

    • Seal the reaction vial and heat at a specified temperature (typically 120-160 °C) for a set duration (5-20 minutes). [1][6]Reaction conditions should be optimized for each specific precursor.

  • Purification:

    • After cooling the reaction mixture, quench it by adding water or a suitable buffer.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute the product using an appropriate mobile phase (e.g., acetonitrile/water gradient) while monitoring the radioactivity and UV absorbance.

    • Collect the fraction corresponding to the desired ¹⁸F-labeled product.

  • Formulation:

    • Remove the HPLC solvents from the collected fraction, typically using a rotary evaporator or by passing it through a C18 SPE cartridge, eluting with ethanol, and then evaporating the ethanol.

    • Reformulate the final product in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol.

    • Pass the final solution through a sterile 0.22 µm filter into a sterile vial for quality control and subsequent use.

Protocol 2: Synthesis of [¹⁸F]5-Fluoro-2-aminopyridine

This protocol is a more specific example, demonstrating the synthesis of a valuable building block for more complex PET tracers. It involves the initial fluorination followed by a reduction of the nitro group. [7] Additional Reagents:

  • 5-Bromo-2-nitropyridine (precursor)

  • Reducing agent (e.g., Sodium dithionite, catalytic hydrogenation with Pd/C)

Procedure:

  • ¹⁸F-Fluorination:

    • Follow steps 1-3 from Protocol 1 using 5-bromo-2-nitropyridine as the precursor to synthesize [¹⁸F]5-fluoro-2-nitropyridine.

  • Reduction of the Nitro Group:

    • After the radiolabeling reaction, cool the vial.

    • Method A (Sodium Dithionite): Add an aqueous solution of sodium dithionite to the reaction mixture and heat gently to reduce the nitro group to an amine.

    • Method B (Catalytic Hydrogenation): After initial purification of [¹⁸F]5-fluoro-2-nitropyridine by HPLC, the collected fraction can be subjected to catalytic hydrogenation using H₂ gas and a palladium catalyst (e.g., Pd/C).

  • Purification and Formulation:

    • Purify the resulting [¹⁸F]5-fluoro-2-aminopyridine using semi-preparative HPLC.

    • Formulate the final product as described in Protocol 1.

Data Presentation: A Comparative Overview

The efficiency of the radiolabeling reaction is influenced by several factors, including the precursor, leaving group, reaction temperature, and time. The following table summarizes typical results for the ¹⁸F-fluorination of various nitropyridine precursors.

PrecursorLeaving GroupTemperature (°C)Time (min)Radiochemical Yield (RCY)Reference
3-Methoxy-2-nitropyridineNitro1403081 ± 1%[5][6]
3-Methyl-2-nitropyridineNitro1403070-89%[5][6]
5-Bromo-2-pyridinecarbonitrileBromo1505~98% (incorporation)[7]
2-Nitro-pyridineNitro180577%[8]
2-Trimethylammonium pyridine-N⁺Me₃180588%[8]

Note: Radiochemical yields can vary significantly based on the specific experimental setup and conditions.

Troubleshooting and Expert Insights

  • Low Radiochemical Yield:

    • Incomplete Drying: The presence of water can significantly reduce the nucleophilicity of [¹⁸F]fluoride. Ensure thorough azeotropic drying.

    • Precursor Instability: Some precursors may be sensitive to high temperatures or basic conditions. Consider milder reaction conditions or alternative precursors.

    • Suboptimal Reaction Conditions: Systematically optimize the reaction temperature, time, and solvent.

  • Side Product Formation:

    • Hydrolysis: The presence of water can lead to the formation of hydroxylated byproducts.

    • Decomposition: High temperatures can cause decomposition of the precursor or product.

  • Self-Validating Protocols:

    • A well-designed protocol should include in-process quality control checks, such as radio-TLC or analytical radio-HPLC, to monitor the progress of the reaction and the formation of the desired product. This allows for adjustments to be made during the synthesis if necessary.

Conclusion: A Versatile Platform for PET Tracer Development

5-Fluoro-2-nitropyridine and its analogs represent a powerful and versatile class of precursors for the synthesis of ¹⁸F-labeled PET tracers. The robust and well-understood SₙAr chemistry, coupled with the activating properties of the nitro group and the pyridine nitrogen, provides a reliable method for the efficient incorporation of Fluorine-18. By carefully selecting the precursor and optimizing the reaction conditions, researchers can access a wide range of novel radiotracers for advancing our understanding of biology and disease.

References

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 5-fluoro-2-nitropyridine, a key building block for researchers, medicinal chemists, and drug development professionals. We delve into the strategic considerations for activating the C-F bond in this electron-deficient heterocyclic system. This document furnishes detailed theoretical background, mechanistic insights, and robust, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The provided methodologies are designed to serve as a validated starting point for laboratory implementation, enabling the synthesis of diverse and complex molecular architectures.

Introduction: The Strategic Importance of 5-Fluoro-2-nitropyridine

5-Fluoro-2-nitropyridine is a valuable heterocyclic intermediate in the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries.[1][2] The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] The pyridine core is a prevalent motif in countless bioactive molecules, and the nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine or displacement.

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis.[5][6] These reactions allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] Applying this powerful technology to 5-fluoro-2-nitropyridine opens a direct route to a vast chemical space of substituted nitropyridines, which are precursors to highly functionalized aminopyridines.

However, the direct use of aryl fluorides in cross-coupling presents a unique challenge. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation for oxidative addition to a palladium(0) center—the requisite first step in most cross-coupling cycles—kinetically demanding.[8] This guide addresses the specific catalytic systems and conditions required to overcome this hurdle, focusing on the electron-deficient nature of the pyridine ring, which facilitates C-F bond activation.[8]

Core Mechanistic Principles: The Palladium Catalytic Cycle

A foundational understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. The process is a sequence of three fundamental steps that regenerate the active catalyst.[5][6]

  • Oxidative Addition: The cycle begins with the insertion of the low-valent palladium(0) catalyst into the carbon-halogen (or pseudohalide) bond of the electrophile. In our case, this is the C-F bond of 5-fluoro-2-nitropyridine. This step forms a high-valent palladium(II) intermediate. The choice of ligand is critical here, as electron-rich and sterically bulky phosphine ligands can increase the electron density on the palladium center, promoting this otherwise difficult C-F activation.[2]

  • Transmetalation: The organic moiety from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[9] This step assembles both coupling partners on the palladium atom.

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the active palladium(0) catalyst, which re-enters the cycle.[5][6]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArF 5-Fluoro-2-nitropyridine (Ar-F) ArF->OxAdd PdII_Intermediate Ar-Pd(II)(F)L₂ OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Organometallic Organometallic Reagent (R-M) Organometallic->Transmetalation PdII_Coupling Ar-Pd(II)(R)L₂ Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Figure 1: Generalized Palladium Cross-Coupling Cycle

Experimental Protocols & Application Data

Safety Precaution: 5-Fluoro-2-nitropyridine is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. All manipulations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox to prevent catalyst deactivation.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl or vinyl-pyridine structures by coupling with boronic acids or their esters.[8] For electron-deficient substrates like 5-fluoro-2-nitropyridine, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the challenging C-F bond activation.

Representative Protocol: Synthesis of 5-Aryl-2-nitropyridines

  • Reactants & Reagents:

    • 5-Fluoro-2-nitropyridine (1.0 equiv)

    • Arylboronic Acid (1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Anhydrous 1,4-Dioxane

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-fluoro-2-nitropyridine, the arylboronic acid, and K₃PO₄.

    • In a separate vial, weigh Pd(OAc)₂ and the SPhos ligand.

    • Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

    • Add the catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Entry Arylboronic Acid Catalyst System Base Temp (°C) Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄11075-85
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄11080-90
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃10070-80
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄11065-75

Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are estimates based on couplings with similar electron-deficient fluoroarenes and require empirical validation.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of aryl amines from aryl halides, a transformation of immense importance in pharmaceutical synthesis.[5][6] The direct amination of 5-fluoro-2-nitropyridine provides access to valuable 5-amino-2-nitropyridine derivatives.

Representative Protocol: Synthesis of N-Aryl/N-Alkyl-2-nitro-5-pyridinamines

  • Reactants & Reagents:

    • 5-Fluoro-2-nitropyridine (1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • BrettPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Step-by-Step Procedure:

    • In a glovebox, add NaOtBu, Pd₂(dba)₃, and BrettPhos to an oven-dried Schlenk tube with a stir bar.

    • Remove the tube from the glovebox, add 5-fluoro-2-nitropyridine.

    • Evacuate and backfill the tube with inert gas.

    • Add anhydrous toluene, followed by the amine coupling partner via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor reaction progress by LC-MS. Typical reaction times are 4-18 hours.

    • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Workflow_Buchwald start Start: Assemble Reactants assemble Add NaOtBu, Pd₂(dba)₃, BrettPhos to Schlenk Tube (in glovebox) start->assemble add_substrate Add 5-Fluoro-2-nitropyridine assemble->add_substrate inert Evacuate & Backfill with Inert Gas (3x) add_substrate->inert add_solvents Add Toluene & Amine inert->add_solvents react Heat Reaction (100 °C, 4-18h) add_solvents->react workup Quench, Extract, Dry & Concentrate react->workup purify Purify via Column Chromatography workup->purify end Final Product purify->end

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination
Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[10][11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Representative Protocol: Synthesis of 5-(Alkynyl)-2-nitropyridines

  • Reactants & Reagents:

    • 5-Fluoro-2-nitropyridine (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

    • Copper(I) Iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

    • Add anhydrous THF and stir for 10 minutes at room temperature.

    • Add 5-fluoro-2-nitropyridine, the terminal alkyne, and triethylamine (which acts as both base and co-solvent).

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress by TLC. Reaction is often complete within 2-6 hours.

    • Upon completion, cool to room temperature and filter off the triethylammonium salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Entry Alkyne Catalyst System Base/Solvent Temp (°C) Typical Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N/THF6070-85
21-HexynePd(PPh₃)₂Cl₂ / CuIEt₃N/THF6065-75
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N/THF6080-95
4Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃N/THF6060-70

Table 2: Representative Conditions for Sonogashira Coupling. Yields are estimates based on couplings with similar electron-deficient fluoroarenes and require empirical validation.

Causality and Troubleshooting

  • Choice of Ligand: The success of these reactions, particularly with a C-F bond, hinges on the ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) are critical. They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[2] If a reaction is sluggish, screening alternative "Buchwald-type" ligands is a primary optimization step.

  • Base Selection: The base plays a crucial role. In Suzuki couplings, it activates the boronic acid for transmetalation.[8] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine-palladium complex prior to reductive elimination.[5] In Sonogashira couplings, an amine base deprotonates the alkyne and acts as a scavenger for the generated HX.[10] Incompatibility between the base and other functional groups on the substrate must be considered.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive state. Rigorous exclusion of air and moisture is paramount for achieving high yields and good catalyst turnover.

  • Solvent Choice: Solvents must be anhydrous and are chosen based on their ability to solubilize all components and their boiling point for the required reaction temperature. Common choices include ethereal solvents (Dioxane, THF) and aromatic hydrocarbons (Toluene).

Conclusion

5-Fluoro-2-nitropyridine is a challenging yet highly rewarding substrate for palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a robust starting point for synthetic chemists to functionalize this important building block. By carefully selecting the appropriate catalyst system—with particular emphasis on sterically demanding and electron-donating ligands—chemists can effectively activate the C-F bond to construct a diverse array of valuable molecules for applications in drug discovery and materials science. The successful implementation of these methods will undoubtedly accelerate the development of novel chemical entities.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitropyridine synthesis.
  • Yu, J. Q., & Daugulis, O. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(3), 401–411.
  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings.
  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC.
  • Theoretical and Computational Chemistry. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • BOC Sciences. (n.d.). Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitropyridine.
  • MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • LibreTexts Chemistry. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable, field-tested advice.

Introduction: Strategic Approaches to 5-Fluoro-2-nitropyridine

5-Fluoro-2-nitropyridine is a valuable building block in medicinal chemistry and agrochemical development.[1][2] Its synthesis, however, can be challenging, often plagued by issues of low yield, difficult purification, and competing side reactions. The primary synthetic strategies revolve around two core transformations: the introduction of the fluorine atom onto a pre-functionalized nitropyridine, or the nitration of a fluorinated pyridine precursor.

The most prevalent and historically significant methods include:

  • The Balz-Schiemann Reaction and Related Diazotization-Fluorination Methods: These routes typically start from an aminopyridine, which is converted to a diazonium salt and subsequently transformed into the fluoro-pyridine.[3][4] This is often the go-to method for introducing fluorine onto an aromatic ring when a suitable amino precursor is available.

  • Nucleophilic Aromatic Substitution (SNAr): This approach involves displacing a suitable leaving group (such as a chloro-, bromo-, or even another nitro-group) from the 2-position of the pyridine ring with a fluoride source.[5][6] The success of this method is highly dependent on the activation of the pyridine ring by the electron-withdrawing nitro group.[7]

This guide will primarily focus on troubleshooting the most common pathway: the diazotization-fluorination of 2-amino-5-nitropyridine, a variation of the classic Balz-Schiemann reaction, as it is a frequently encountered route with distinct optimization challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: Issues with the Balz-Schiemann / Diazotization-Fluorination Route

This route begins with the diazotization of 2-amino-5-nitropyridine followed by fluorination, typically using fluoroboric acid (HBF₄) or an in-situ diazotization in hydrogen fluoride.[8][9]

Answer: Low yield in the final fluoro-dediazoniation step is a classic problem in the Balz-Schiemann reaction.[10] The causes are typically multifactorial, stemming from the stability of the intermediate diazonium salt and the conditions of its decomposition.

Causality & Explanation: The thermal decomposition of the arenediazonium tetrafluoroborate ([Ar-N₂]⁺[BF₄]⁻) is believed to proceed through a unimolecular Sₙ1-type mechanism involving the formation of a highly unstable aryl cation intermediate.[11] This intermediate can be trapped by the fluoride from BF₄⁻ to form the desired product. However, it can also react with trace nucleophiles (like water) or undergo undesired side reactions, such as protonation (hydro-dediazoniation), leading to 2-nitropyridine as a major byproduct.

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions: The diazonium tetrafluoroborate salt is hygroscopic. Any moisture present during the decomposition step will lead to the formation of phenolic byproducts (5-hydroxy-2-nitropyridine) and reduce the yield of the desired fluoro-compound.

    • Protocol: Dry the isolated diazonium salt meticulously under high vacuum over a desiccant like P₂O₅ before proceeding. Handle the salt quickly in a glovebox or under a dry inert atmosphere.

  • Optimize Decomposition Temperature: The decomposition temperature is critical. Too low, and the reaction is impractically slow. Too high, and you risk charring and the formation of tarry, intractable byproducts.[12]

    • Protocol: The optimal temperature is substrate-dependent. For 2-nitro-5-aminopyridine diazonium tetrafluoroborate, start the decomposition at a moderate temperature (e.g., 110-130 °C) and monitor the evolution of N₂ gas.[13] Perform small-scale trials to find the sweet spot where gas evolution is steady but controlled. Using a high-boiling, non-polar solvent like toluene or chlorobenzene can improve heat transfer and moderate the reaction.[11]

  • Consider Solvent Effects: While often performed neat, thermal decomposition in a slurry with a non-polar, high-boiling solvent can improve yields by ensuring uniform heating and minimizing localized overheating.[11] Low or non-polar solvents have been shown to improve the pyrolysis of aryldiazonium tetrafluoroborates.[11]

  • Investigate Alternative Fluoride Sources: If the traditional Balz-Schiemann is problematic, consider an in-situ diazotization-fluorination in anhydrous hydrogen fluoride (HF) or an HF-pyridine solution (Olah's reagent).[14] These methods avoid the isolation of the potentially explosive diazonium salt and often provide higher yields, though they require specialized equipment (Teflon apparatus) due to the corrosive nature of HF.[8]

Answer: The most common byproduct in this reaction is 2-nitropyridine, resulting from hydro-dediazoniation. Another possibility is 2-chloro-5-nitropyridine if your diazotization was performed with NaNO₂ and HCl without subsequent counter-ion exchange.

Causality & Explanation: Hydro-dediazoniation occurs when the aryl cation intermediate abstracts a hydrogen atom from the solvent or other components in the reaction mixture instead of a fluoride ion. This is particularly problematic in protic or hydrogen-donating solvents. If chloride ions are present from the diazotization step, they can compete with fluoride, leading to the chlorinated byproduct in a Sandmeyer-type reaction.

Troubleshooting Workflow:

Troubleshooting_Byproduct start Byproduct Observed check_byproduct Identify Byproduct (NMR, MS) start->check_byproduct is_nitropyridine Is it 2-nitropyridine? check_byproduct->is_nitropyridine is_chloropyridine Is it 2-chloro-5-nitropyridine? is_nitropyridine->is_chloropyridine No solution_nitro Source: Hydro-dediazoniation Solutions: 1. Ensure rigorous anhydrous conditions. 2. Use aprotic, non-hydrogen-donating   solvents for decomposition (e.g., PhCl). 3. Re-evaluate diazotization protocol. is_nitropyridine->solution_nitro Yes solution_chloro Source: Competing Chloride Nucleophile Solutions: 1. Ensure complete precipitation of   [ArN2]+[BF4]- salt, washing away Cl-. 2. Use HBF4 directly for diazotization   instead of NaNO2/HCl. is_chloropyridine->solution_chloro Yes other_byproduct Other Byproduct? Consult literature for substrate-specific side reactions. is_chloropyridine->other_byproduct No Balz_Schiemann_Workflow A 2-Amino-5-nitropyridine B Diazotization (NaNO2, HBF4, 0°C) A->B C [Ar-N2]+[BF4]- Salt (Isolated Intermediate) B->C D Thermal Decomposition (110-130°C) C->D E Crude Product D->E F Purification (Chromatography/Distillation) E->F G 5-Fluoro-2-nitropyridine F->G

Sources

Technical Support Center: Purification of Crude 5-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Fluoro-2-nitropyridine is a key building block in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of complex pharmaceutical agents. The purity of this reagent is paramount; trace impurities can lead to unpredictable reaction outcomes, compromised yields, and difficulties in the purification of downstream products. This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to troubleshoot and optimize the purification of crude 5-Fluoro-2-nitropyridine, ensuring the high level of quality required for successful drug development endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the handling and purification of crude 5-Fluoro-2-nitropyridine.

FAQ 1: My crude product is a dark-colored solid or oil. What are the likely impurities?

The physical appearance of your crude material provides initial clues to the impurity profile. Crude 5-Fluoro-2-nitropyridine is often obtained after an aqueous workup of a nitration reaction. The common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-amino-5-fluoropyridine or 2-chloro-5-nitropyridine.[1][2][3]

  • Isomeric Byproducts: Aromatic nitration is rarely perfectly selective.[4] You may have small quantities of other regioisomers, such as 3-fluoro-2-nitropyridine or 5-fluoro-3-nitropyridine. The strong electron-withdrawing nature of fluorine can necessitate harsh reaction conditions, potentially increasing the formation of side products.[5]

  • Over-Nitrated Species: Dinitro-fluoropyridine species can form if the reaction conditions are too forcing.[6]

  • Hydrolysis Products: If the reaction mixture is exposed to excessive heat or strong nucleophiles (like water during workup), the fluorine atom can be displaced to form 2-hydroxy-5-nitropyridine.

  • Residual Acids: Traces of the nitrating agents (sulfuric acid, nitric acid) are common impurities that can cause product instability and issues in subsequent steps.[5] Their presence often leads to dark, tarry materials.

  • Workup Solvents: Residual organic solvents used for extraction, such as ethyl acetate or dichloromethane, may be present.[3]

The dark coloration is typically due to trace acidic impurities promoting the formation of polymeric or degradation byproducts.

FAQ 2: What are the key physical properties I need to know for purification?

Understanding the physical properties of 5-Fluoro-2-nitropyridine is critical for selecting and designing an effective purification strategy. There is some variability in the literature values, which may be due to different purity levels or potentially different isomers being reported under similar names.

PropertyValueSource(s)Significance for Purification
Appearance Yellow solid; may appear as a pale yellow liquid or oil if impure or above its melting point.[7][8][9]The low melting point means recrystallization must be performed at or below room temperature. It can be handled as a liquid for distillation.
Melting Point 40 - 44 °C (Another source reports 17 - 21 °C)[7][10]A broad melting range indicates impurities. The low value necessitates controlled cooling for crystallization.
Boiling Point 224 - 225 °C (at 760 mmHg); 86 - 87 °C (at 7 mmHg)[1][7]The high atmospheric boiling point suggests vacuum distillation is the preferred method to prevent thermal decomposition.
Solubility Soluble in dichloromethane, chloroform, acetone, ethanol. Insoluble in water.[7]Provides a basis for selecting solvents for recrystallization and chromatography, as well as for liquid-liquid extraction during workup.
Molecular Weight 142.09 g/mol [3][7]Standard property for calculations.
FAQ 3: Which primary purification technique should I choose for my specific situation?

The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. Use the following decision-making workflow to guide your choice.

G start Crude 5-Fluoro-2-nitropyridine scale_check What is your scale? start->scale_check large_scale Large Scale (>10 g) scale_check->large_scale > 10 g small_scale Small Scale (<10 g) scale_check->small_scale < 10 g impurity_check_large Are impurities non-volatile (salts, polymers)? large_scale->impurity_check_large impurity_check_small Are impurities structurally similar (e.g., isomers)? small_scale->impurity_check_small distill Vacuum Distillation impurity_check_large->distill Yes recrystallize Low-Temperature Recrystallization impurity_check_large->recrystallize No impurity_check_small->recrystallize No chromatography Silica Gel Chromatography impurity_check_small->chromatography Yes G start Purified Product Fails Purity Spec analysis Analyze Impurity Profile (NMR, GC-MS, LC-MS) start->analysis impurity_type What is the nature of the main impurity? analysis->impurity_type isomer Isomer impurity_type->isomer Isomer starting_material Starting Material impurity_type->starting_material Structurally Different non_volatile Non-Volatile / Baseline impurity_type->non_volatile High MW / Salt re_chrom Re-purify via Chromatography with a shallower gradient isomer->re_chrom re_recrys Re-purify via Recrystallization with a different solvent system starting_material->re_recrys distill_again Re-purify via Vacuum Distillation non_volatile->distill_again

Sources

Common side reactions in the synthesis of 5-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. We understand that synthesizing substituted pyridines can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and process optimization issues, ensuring you can achieve higher yields and purity in your experiments.

Section 1: Understanding the Core Synthetic Strategies

The synthesis of 5-Fluoro-2-nitropyridine is not a single, linear path but rather a choice between strategic chemical transformations. The two most prevalent strategies involve either introducing the nitro group first, followed by fluorination, or vice-versa. The choice of route often depends on the availability of starting materials, scale, and safety considerations.

  • Route A: Fluorination of a Pre-existing Nitropyridine. This strategy typically begins with a 2-substituted-5-nitropyridine. The most common industrial and lab-scale method is the Balz-Schiemann reaction, which converts an amino group into a fluorine atom via a diazonium salt intermediate.[1][2]

  • Route B: Nitration of a Pre-existing Fluoropyridine. This approach starts with a 2-substituted-5-fluoropyridine, most commonly 2-amino-5-fluoropyridine. The amino group is then converted into a nitro group, often through an oxidation process.[3]

The following diagram illustrates these two divergent pathways.

Synthetic_Routes cluster_0 Route A: Fluorination Last cluster_1 Route B: Nitration Last A1 2-Amino-5-nitropyridine A2 Diazonium Tetrafluoroborate Intermediate A1->A2 Diazotization (NaNO₂, HBF₄) A3 5-Fluoro-2-nitropyridine A2->A3 Thermal Decomposition (Balz-Schiemann) B1 2-Amino-5-fluoropyridine B3 5-Fluoro-2-nitropyridine B1->B3 Oxidation (e.g., H₂O₂ / H₂SO₄)

Caption: High-level overview of the two primary synthetic routes to 5-Fluoro-2-nitropyridine.

Section 2: Troubleshooting Guide by Reaction Type

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

The Balz-Schiemann Reaction (Route A)

The Balz-Schiemann reaction is a cornerstone for introducing fluorine into aromatic systems but requires careful control to avoid side reactions.[4]

Q1: My Balz-Schiemann reaction has a low yield, and I'm isolating a significant amount of 2-nitropyridine (de-amination byproduct). What is the cause?

This is a classic problem indicating that the diazonium intermediate is being quenched by a proton source rather than undergoing fluorination.

  • Root Cause Analysis: The intermediate aryl cation (Ar+) generated during the thermal decomposition is highly reactive.[1] If trace moisture is present in the reaction, it can act as a proton source, leading to the formation of 2-nitropyridine. Incomplete formation or premature decomposition of the tetrafluoroborate salt can also lead to side reactions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for the isolation and decomposition of the diazonium salt. The presence of water is highly detrimental.

    • Optimize Diazotization: Perform the diazotization at low temperatures (typically -5 to 0 °C) to ensure the stability of the diazonium salt.[5] Ensure the complete dissolution of the starting amine before adding the diazotizing agent (e.g., sodium nitrite).

    • Isolate the Diazonium Salt Properly: Ensure the diazonium tetrafluoroborate salt is fully precipitated and washed with a cold, non-polar solvent (like diethyl ether) to remove residual acid and water before drying.

    • Control Thermal Decomposition: Decompose the dry salt in a high-boiling, inert solvent (like toluene or xylene) or, for small scales, perform a neat decomposition with careful temperature control.[6] Uneven or rapid heating can promote undesired side reactions.[7]

Q2: The thermal decomposition of my diazonium salt is inconsistent and sometimes proceeds too vigorously. How can I improve control and safety?

Vigorous decomposition is a sign of a runaway thermal reaction and poses a significant safety hazard, as diazonium salts are potentially explosive.[7]

  • Root Cause Analysis: Bulk thermal decomposition can be difficult to control, as the reaction is exothermic. Once a certain temperature is reached, the decomposition can accelerate rapidly.

  • Troubleshooting Workflow:

Decomposition_Troubleshooting start Inconsistent Thermal Decomposition step1 Is the scale > 5g? start->step1 step2a Action: Use a solvent. Add the salt portion-wise to a pre-heated high-boiling inert solvent (e.g., Toluene, 110 °C). step1->step2a Yes step2b Action: Consider neat decomposition with very slow, controlled heating. Use a sand bath for even heat distribution. step1->step2b No step3 Is the reaction still difficult to control? step2a->step3 step2b->step3 step4 Alternative Method: Explore photochemical or catalyst-mediated decomposition which often occurs at lower temperatures. step3->step4 Yes end Result: Controlled, safer reaction with consistent yield. step3->end No step4->end

Caption: Decision workflow for troubleshooting diazonium salt decomposition.

  • Expert Insight: Continuous flow reactors offer superior heat and mass transfer, allowing for precise temperature control and significantly improving the safety and consistency of the Balz-Schiemann reaction, especially on a larger scale.[8]

Nitration and Oxidation Reactions (Route B)

Introducing a nitro group onto the pyridine ring requires careful management of regioselectivity and reaction conditions.

Q3: I am attempting to nitrate 2-amino-5-fluoropyridine, but I am getting a complex mixture of products and low yield of the desired 5-Fluoro-2-nitropyridine. Why?

Direct nitration of aminopyridines is notoriously challenging due to the competing effects of the activating amino group and the deactivating pyridine nitrogen.

  • Root Cause Analysis:

    • Regioisomer Formation: The amino group is a strong ortho-, para-director. While the 5-fluoro substituent provides some steric hindrance, nitration can still occur at the 3-position, leading to the formation of 2-amino-5-fluoro-3-nitropyridine.[9]

    • Degradation: The strong oxidizing and acidic conditions of nitration (e.g., H₂SO₄/HNO₃) can degrade the sensitive aminopyridine ring.[10]

    • Mechanism of "Nitration": The synthesis from 2-amino-5-fluoropyridine using H₂O₂ in H₂SO₄ is not a direct nitration but an oxidation of the amino group to a nitro group.[3] Incomplete oxidation is a common cause of low yield.

  • Troubleshooting Steps:

    • Protect the Amino Group: A common strategy is to first protect the amino group as an acetamide.[6] The less activating 2-acetamido group provides better regiocontrol during a subsequent nitration step, followed by hydrolysis to reveal the amino group.

    • Optimize Oxidation Conditions (for Route B): When using the H₂O₂/H₂SO₄ method, control of temperature is critical.[3] The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm slowly. The concentration of H₂O₂ and the reaction time are key parameters to optimize to drive the reaction to completion without causing degradation.

    • Alternative Reagents: For nitration, consider milder nitrating agents if degradation is a major issue.

Side ProductProbable CauseKey Analytical Signature (¹H NMR)
2-NitropyridineIncomplete fluorination (protonolysis) in Balz-Schiemann.Absence of fluorine coupling; characteristic pyridine proton shifts.
2-Amino-5-fluoro-3-nitropyridinePoor regiocontrol during nitration.Aromatic protons will show different splitting patterns and shifts.
2-Hydroxy-5-nitropyridineIncomplete chlorination/fluorination from a hydroxy intermediate.Presence of a broad -OH peak (if not in D₂O).

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is generally preferred for 5-Fluoro-2-nitropyridine?

For laboratory-scale synthesis, Route B (oxidation of 2-amino-5-fluoropyridine) can be more straightforward as it avoids the handling of potentially explosive diazonium salts.[3] However, for industrial-scale production, Route A (Balz-Schiemann) is often preferred because the precursors (like 2-amino-5-nitropyridine) can be more readily available and the process is well-established, despite the safety considerations.[1][2]

FAQ 2: How does the nitro group at the 2-position affect the reactivity of the fluorine atom at the 5-position?

The nitro group is a powerful electron-withdrawing group. When positioned ortho (or para) to a halogen on a pyridine ring, it strongly activates that position for Nucleophilic Aromatic Substitution (SNAr).[11][12][13] This means the fluorine atom in 5-Fluoro-2-nitropyridine is not the target for substitution. Instead, the molecule as a whole is highly activated at the 2- and 6-positions. The primary utility of 5-Fluoro-2-nitropyridine is as a building block where the nitro group itself is later modified (e.g., reduced to an amine) or used to direct other reactions.

FAQ 3: What are the best practices for purifying the final product?

Purification can be challenging due to the presence of structurally similar isomers or byproducts.[14]

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a standard method. Careful monitoring by TLC is essential to achieve good separation.[15]

  • Recrystallization: If the crude product is a solid and has sufficient purity (>90%), recrystallization is an excellent method for removing minor impurities.[14] A solvent screen (e.g., ethanol, isopropanol, or mixtures with hexanes) should be performed to find the ideal system.

Section 4: Experimental Protocol Example

Protocol: Synthesis of 5-Fluoro-2-nitropyridine from 2-Amino-5-fluoropyridine (Route B)

This protocol is based on a documented synthetic method and serves as a representative example.[3]

Disclaimer: This protocol must be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 3% Hydrogen Peroxide (H₂O₂)

  • 2-Amino-5-fluoropyridine

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add concentrated H₂SO₄.

  • Once the acid is cooled to 0 °C, slowly add 3% H₂O₂ while maintaining the temperature at 0 °C.

  • To this cold solution, add 2-amino-5-fluoropyridine (1.0 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture vigorously for 20-24 hours at room temperature.

  • After the reaction is complete (monitored by TLC), carefully pour the mixture onto crushed ice.

  • Extract the aqueous solution with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a light brown oil or solid.[3]

  • Purify the crude product by silica gel column chromatography as required.

References

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Douglas, C. J., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Organic & Inorganic Au. [Link]

  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Article on chemical synthesis. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • YouTube. Nucleophilic Aromatic Substitutions. [Link]

  • Pipzine Chemicals. 5-Fluoro-2-nitropyridine Manufacturer & Supplier in China. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. [Link]

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. [Link]

  • Wiley Online Library. Schiemann Reaction (Balz-Schiemann Reaction). [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • CNKI. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • PubMed Central. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]

  • ResearchGate. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. [Link]

  • ResearchGate. Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
  • PubChem. 2-Fluoro-5-nitropyridine. [Link]

  • Google Patents. Method for preparing 2-chloro-5-nitropyridine.

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Technical Support Center: Optimizing SNAr Reactions with 5-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions using 5-Fluoro-2-nitropyridine. This resource is tailored for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we dissect common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance your reaction success.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid understanding of the reaction.

Q1: What is the mechanism of the SNAr reaction with 5-Fluoro-2-nitropyridine?

The SNAr reaction is a two-step addition-elimination process.[1] The pyridine ring, made electron-deficient by the nitro group (-NO₂) and the ring nitrogen, is susceptible to nucleophilic attack.[2][3][4]

  • Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), breaking the aromaticity of the ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4][5][6] The stability of this complex is the key to the reaction's success.

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group in this context, yielding the final substituted product.[1]

The nitro group's position is critical; it must be ortho or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance.[2][6][7] In 5-fluoro-2-nitropyridine, the nitro group is para to the fluorine, providing excellent activation.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Q2: Why is fluorine a good leaving group in SNAr reactions, contrary to SN1/SN2 trends?

In SN1 and SN2 reactions, the bond to the leaving group is broken in the rate-determining step, favoring weaker bonds (C-I > C-Br > C-Cl > C-F). However, in SNAr, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex.[8][9] Fluorine's high electronegativity strongly polarizes the C-F bond and inductively stabilizes the negative charge of the intermediate, lowering the activation energy of this first step.[9] This makes fluoroarenes more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts.[8][9]

Q3: How do I select an appropriate solvent?

The ideal solvent for an SNAr reaction is a polar aprotic solvent. These solvents can solvate the cation of the base (if used) but do not strongly solvate the anionic nucleophile, leaving it more reactive. More importantly, they effectively stabilize the charged Meisenheimer complex.

Common choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

Data Summary: Common SNAr Solvents

Solvent Boiling Point (°C) Dielectric Constant (ε) Notes
DMSO 189 47.2 Excellent for dissolving salts; can be difficult to remove.
DMF 153 36.7 Widely used; can decompose at high temperatures.
NMP 202 32.2 High boiling point; good for less reactive substrates.
Acetonitrile 82 37.5 Lower boiling point; easier to remove post-reaction.[4]

| THF | 66 | 7.6 | Less polar, but can be effective, especially for intramolecular reactions.[10] |

Note: DMF, DMAc, and NMP have been identified as reprotoxic and should be replaced with safer alternatives if possible.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the SNAr reaction with 5-Fluoro-2-nitropyridine.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.

Probable Causes & Solutions:

  • Insufficient Nucleophilicity:

    • Cause: The chosen nucleophile may be too weak to attack the electron-deficient ring.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), add a base to deprotonate it in situ, generating a more potent anionic nucleophile. For very weak nucleophiles, pre-deprotonation with a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) may be necessary.[4][11]

  • Inappropriate Base:

    • Cause: The base may not be strong enough to deprotonate the nucleophile, or it may be sterically hindered.

    • Solution: Choose a base with a pKₐ high enough to deprotonate the nucleophile. Common inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and easy to handle.[4] For hindered nucleophiles, a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) can be used.[12]

  • Low Reaction Temperature:

    • Cause: Many SNAr reactions require thermal energy to overcome the activation barrier, even with an activated substrate.

    • Solution: Increase the reaction temperature. Start at room temperature and incrementally increase to 50 °C, 80 °C, or even reflux, while monitoring the reaction progress. A higher-boiling solvent like DMSO or NMP may be required.[10]

  • Poor Solubility:

    • Cause: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.

    • Solution: Switch to a solvent with better solubilizing power, such as DMSO. Gentle heating can also improve solubility.

Troubleshooting_LowYield Start Problem: Low/No Yield Check_Nuc Is the nucleophile strong enough? Start->Check_Nuc Check_Base Is the base appropriate? Check_Nuc->Check_Base Yes Sol_Nuc Solution: Add a stronger base or pre-deprotonate. Check_Nuc->Sol_Nuc No Check_Temp Is the temperature sufficient? Check_Base->Check_Temp Yes Sol_Base Solution: Use a base with a higher pKa (e.g., Cs₂CO₃). Check_Base->Sol_Base No Check_Sol Are all reactants soluble? Check_Temp->Check_Sol Yes Sol_Temp Solution: Increase temperature. Consider a higher-boiling solvent. Check_Temp->Sol_Temp No Check_Sol->Start No Sol_Sol Solution: Switch to a more polar solvent (e.g., DMSO).

Caption: A decision workflow for troubleshooting low-yield SNAr reactions.

Problem 2: Formation of Multiple Products or Side Reactions

Symptom: TLC or LC-MS shows multiple spots/peaks in addition to the starting material and desired product.

Probable Causes & Solutions:

  • Reaction with Solvent:

    • Cause: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile, leading to an undesired byproduct.

    • Solution: Switch to a more stable solvent like DMSO or NMP, or try running the reaction at a lower temperature for a longer duration.

  • Over-reaction / Di-substitution:

    • Cause: If the product of the initial SNAr reaction is still activated towards further substitution, a second reaction can occur. This is less common with 5-fluoro-2-nitropyridine but possible if the nucleophile introduces another activating group.

    • Solution: Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) and add it slowly to the reaction mixture to avoid local high concentrations. Monitor the reaction closely and stop it once the starting material is consumed.

  • Hydrolysis of Nitropyridine:

    • Cause: The presence of water and a strong base can lead to hydrolysis, replacing the fluorine with a hydroxyl group.

    • Solution: Ensure all reagents and solvents are anhydrous. Use an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

Experimental Protocol: General Procedure for SNAr

This protocol provides a general starting point for the reaction of 5-Fluoro-2-nitropyridine with a generic amine nucleophile. Conditions should be optimized for each specific substrate.

Materials:

  • 5-Fluoro-2-nitropyridine (1.0 eq)

  • Amine Nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-2-nitropyridine and finely ground potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Nucleophile Addition: Dissolve the amine nucleophile in a small amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The reaction is complete when the 5-fluoro-2-nitropyridine spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • NIH. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
  • Benchchem. (n.d.). The Enhanced Reactivity of 1-Fluoro-2,3,4,5,6-pentaiodobenzene in SNAr Reactions: A Comparative Guide.

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Technical Support Center: Regioselective Functionalization of 5-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of 5-Fluoro-2-nitropyridine functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but challenging building block. The unique electronic landscape of this molecule—shaped by the interplay of the electron-deficient pyridine ring, a powerful nitro-activating group, and a fluorine substituent—presents distinct regiochemical challenges. This guide provides in-depth, experience-driven answers to common problems encountered in the lab.

Section 1: Fundamental Reactivity & Initial Considerations

Before troubleshooting specific reactions, it's crucial to understand the electronic nature of the substrate. The pyridine nitrogen and the C2-nitro group are potent electron-withdrawing groups, creating a highly electron-deficient (electrophilic) aromatic system. This dictates the primary modes of reactivity.

Q1: What are the key electronic features of 5-Fluoro-2-nitropyridine that I should be aware of?

A1: The reactivity of 5-Fluoro-2-nitropyridine is dominated by the powerful electron-withdrawing effects of both the ring nitrogen and the C2-nitro group. This creates a cascade of electronic effects:

  • High Electrophilicity: The ring is highly susceptible to attack by nucleophiles.

  • Activated Positions: The C4 and C6 positions are most activated towards nucleophilic attack, being ortho and para to the nitro group, respectively. The pyridine nitrogen further activates the C2 and C6 positions.

  • Deactivated Fluorine: The fluorine at C5 is meta to the nitro group. Consequently, it is not electronically activated for standard Nucleophilic Aromatic Substitution (SNAr) and is a poor leaving group under these conditions.

  • Acidic C-H Bonds: The electron-deficient nature of the ring increases the acidity of the C-H bonds, particularly at C3, C4, and C6, making them potential sites for deprotonation (metalation).

cluster_0 Electronic Landscape of 5-Fluoro-2-nitropyridine mol p_c2 p_c3 p_c2->p_c3 p_c4 p_c4->p_c3 p_c5 p_c4->p_c5 p_c6 p_c6->p_c5 lab_c2 lab_c3 lab_c4 lab_c5 lab_c6 annot1 Strong activation at C4 and C6 by NO₂ and Ring N annot2 C5-F is meta to NO₂ (not activated for SNAr)

Caption: Electronic activation sites on the 5-Fluoro-2-nitropyridine ring.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common transformation attempted on this scaffold. However, success hinges on targeting the correct position.

Q2: I'm trying to displace the C5-Fluorine with an amine or alkoxide nucleophile, but the reaction is failing or giving very low yields. What is the problem?

A2: This is a common and expected challenge. As explained in Q1, the C5-Fluorine is not electronically activated for a standard SNAr reaction. The mechanism requires the formation of a stabilized Meisenheimer complex, where the negative charge is delocalized by the electron-withdrawing group. For the C5 position, this delocalization is not effective.

The primary issue is incorrect regiochemical targeting. Your nucleophile will preferentially attack the more electrophilic C4 or C6 positions if a suitable leaving group were present there. With no leaving group at those positions, you may observe other side reactions, such as addition to the nitro group or complex decomposition at high temperatures, rather than substitution at C5. The presence of the nitro group enhances the molecule's electrophilic nature, making it a key player in substitution reactions[1].

Q3: My goal is to introduce a nucleophile onto the pyridine ring. Which position should I target and how?

A3: Given the electronic landscape, direct substitution of a hydrogen atom via SNAr (a Chichibabin-type reaction) is unlikely under typical SNAr conditions. A more viable strategy is a Vicarious Nucleophilic Substitution (VNS) reaction. VNS allows for the formal substitution of a C-H bond, typically ortho or para to a nitro group.

In this reaction, a carbanion bearing a leaving group at the alpha-position attacks the electron-deficient ring (e.g., at C4 or C6). This is followed by a base-induced β-elimination to restore aromaticity[2].

Recommended Protocol for VNS at C4/C6:

  • Reagent Selection: Choose a carbanion precursor with a suitable leaving group, such as chloromethyl phenyl sulfone.

  • Base: Use a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

  • Solvent: Anhydrous polar aperiodic solvents like DMF or DMSO are preferred.

  • Temperature: The initial carbanion formation and nucleophilic addition are typically performed at low temperatures (-60 °C to -40 °C) to control reactivity[2].

  • Workup: Careful quenching is required to protonate the intermediate before proceeding with the elimination step if it doesn't occur in situ.

ParameterRecommended ConditionRationale & Key Considerations
Target Position C4 or C6Most electronically activated positions for nucleophilic attack.
Reaction Type Vicarious Nucleophilic Substitution (VNS)Enables formal C-H functionalization at activated sites.
Nucleophile Sulfonyl-stabilized carbanionsReadily available and effective for VNS reactions[2].
Base KOtBu, KHMDSStrong base required for both carbanion formation and final elimination step.
Solvent Anhydrous DMF, DMSO, THFPolar aprotic solvents stabilize charged intermediates.
Temperature -60 °C to RTLow temperature for addition to prevent side reactions; warming may be needed for elimination.
Section 3: FAQs for Palladium-Catalyzed Cross-Coupling

While SNAr targets electron-poor sites, cross-coupling reactions are powerful for forming C-C and C-N bonds, but they come with their own set of challenges on this substrate.

Q4: I am attempting a Buchwald-Hartwig amination on a substrate containing the 5-fluoro-2-nitropyridine core (e.g., at a bromo-substituted C3 position). I'm observing low yields and significant formation of byproducts. Why?

A4: This is a classic case of competing reaction pathways. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but the conditions often overlap with those that promote SNAr[3][4].

Primary Challenges:

  • Competitive SNAr: The amine nucleophile, especially in the presence of the strong base (e.g., NaOtBu, K₃PO₄) required for the catalytic cycle, can directly attack the highly electrophilic C6 position of a neighboring molecule, leading to undesired dimeric or polymeric byproducts.

  • Catalyst Inhibition: The nitro group can sometimes coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Harsh Conditions: The conditions needed to activate the C-Br bond might be harsh enough to cause decomposition of the sensitive nitropyridine ring.

Troubleshooting & Optimization:

  • Choice of Base: Switch to a weaker, non-nucleophilic base if possible. While strong bases are often needed, sometimes a careful screen can identify one that minimizes the background SNAr. Cs₂CO₃ or K₂CO₃ can be milder alternatives, though they may require higher temperatures[5].

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or BrettPhos are designed to accelerate the rate-determining reductive elimination step of the catalytic cycle. A faster catalytic turnover can outcompete the slower, uncatalyzed SNAr side reaction[5][6].

  • Lower Temperature: If the chosen catalyst/ligand system is active enough, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly reduce the rate of the SNAr side reaction, which typically has a higher activation energy.

cluster_0 Troubleshooting Buchwald-Hartwig Amination Start Low Yield / Side Products Observed Check_SNAr Is S_NAr byproduct observed (e.g., via LC-MS)? Start->Check_SNAr Check_Decomp Is starting material decomposing? Check_SNAr->Check_Decomp No Change_Ligand Use More Active Ligand (e.g., XPhos, BrettPhos) Check_SNAr->Change_Ligand Yes Lower_Temp Decrease Reaction Temperature (e.g., 110°C -> 80°C) Check_Decomp->Lower_Temp Yes End_Fail Consider Alternative Strategy Check_Decomp->End_Fail No Change_Base Switch to Milder Base (e.g., K₃PO₄ -> Cs₂CO₃) Lower_Temp->Change_Base End_Success Reaction Optimized Change_Base->End_Success Change_Ligand->Lower_Temp

Caption: Workflow for optimizing Buchwald-Hartwig amination reactions.

Q5: Is a Suzuki-Miyaura coupling feasible to functionalize the C5-F bond directly?

A5: Direct Suzuki-Miyaura coupling involving the activation of a C-F bond is extremely challenging and requires specialized catalytic systems that are not standard. Aryl fluorides are generally unreactive towards the oxidative addition step in the palladium catalytic cycle due to the high strength of the C-F bond[7][8]. For practical laboratory synthesis, you should not expect a standard Suzuki protocol (e.g., Pd(PPh₃)₄, Pd(OAc)₂, etc.) to work for displacing the C5-fluorine.

Alternative Strategy: A more robust approach would be to synthesize a derivative of 5-fluoro-2-nitropyridine that has a better leaving group (Cl, Br, I, or OTf) at the desired position of functionalization.

Section 4: Navigating C-H Functionalization & Metalation

Direct deprotonation of a C-H bond to form an organometallic intermediate, followed by quenching with an electrophile, is a powerful modern strategy. However, with nitropyridines, it is fraught with peril.

Q6: I want to deprotonate the ring with n-butyllithium (n-BuLi) to introduce a group at C3 or C4, but I only get a dark, intractable mixture. What's going wrong?

A6: This is a classic problem when using highly nucleophilic organolithium reagents with electron-deficient pyridines[9]. The issue is a competition between two pathways:

  • Desired Deprotonation (DoM): The base removes a proton from the ring to form an aryllithium species.

  • Undesired Nucleophilic Addition: The n-butyl group from the BuLi acts as a nucleophile and attacks the highly electrophilic C6 or C4 positions. This disrupts the aromaticity and leads to a cascade of irreversible side reactions, resulting in the dark-colored decomposition products you are observing.

For 5-fluoro-2-nitropyridine, nucleophilic addition of the butyl anion is significantly faster than deprotonation of any of the ring protons.

n-BuLi Reactivity with 5-Fluoro-2-nitropyridine cluster_paths n-BuLi Reactivity with 5-Fluoro-2-nitropyridine Substrate 5-Fluoro-2-nitropyridine + n-BuLi Add Nucleophilic Addition (Major Pathway) Substrate->Add Fast, Irreversible Deprot Deprotonation (DoM) (Minor/Negligible Pathway) Substrate->Deprot Slow Decomp Decomposition (Dark Polymer) Add->Decomp Desired Desired Lithiated Intermediate Deprot->Desired

Caption: Competing pathways for n-BuLi with electron-deficient pyridines.

Q7: How can I achieve a selective C-H metalation without the nucleophilic addition side reaction?

A7: The key is to use a base that is sterically hindered and less nucleophilic. Lithium amide bases are the solution.

  • Lithium Diisopropylamide (LDA): This is a strong, sterically bulky base that is much less likely to act as a nucleophile. It is highly effective for the deprotonation of pyridines.

  • Lithium 2,2,6,6-tetramethylpiperidide (LTMP): Even more sterically hindered than LDA, LTMP provides excellent selectivity for deprotonation over addition, especially with sensitive substrates[9].

Recommended Protocol for Directed Metalation:

  • Base: Use freshly prepared or commercial LDA or LTMP (1.1-1.5 equivalents).

  • Solvent: Anhydrous THF is the standard solvent.

  • Temperature: Perform the deprotonation at a very low temperature, typically -78 °C, to prevent any potential side reactions or base decomposition.

  • Addition Time: Add the base slowly to the substrate solution to maintain temperature control.

  • Quenching: After a short aging time (e.g., 30-60 minutes at -78 °C), add your desired electrophile (e.g., iodine, DMF, an aldehyde) and allow the reaction to slowly warm to room temperature.

The most acidic proton on 5-fluoro-2-nitropyridine is likely at the C3 position, flanked by the two electron-withdrawing groups, making it the most probable site for deprotonation with a hindered base.

References
  • Selective meta-Halogenation of Pyridines. Science, 2022 , 378(6621), 773–779.

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 2016 , 138(42), 13806–13809.

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. 2019 .

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central (PMC).

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 2010 , 284, 43–47.

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents | Request PDF. ResearchGate.

  • Challenges in the functionalization of the furopyridine ring. BenchChem.

  • 2-Fluoro-5-nitropyridine Safety Data Sheet. Thermo Fisher Scientific.

  • Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Medium.

  • Buchwald–Hartwig amination. Wikipedia.

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 2015 , 91(3), 479.

  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 2022 , 24(2), 658–662.

  • Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • C-H functionalization of pyridines. Ask this paper | Bohrium.

  • Challenges in the functionalization of pyridines. ResearchGate.

  • 5-Fluoro-2-nitropyridine Manufacturer & Supplier in China. Pipzine Chemicals.

  • Metalation of Pyridines with nBuLi-Li-Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. ElectronicsAndBooks.

  • 5-Fluoro-2-nitropyridine. Sigma-Aldrich.

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central (PMC).

  • 5-Fluoro-2-nitropyridine synthesis. ChemicalBook.

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem.

  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 2014 , 50(86), 13086-13089.

  • Directed ortho metalation. Wikipedia.

  • Buchwald-Hartwig Amination Reaction. YouTube.

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.

  • Suzuki reaction. Wikipedia.

  • 5-Fluoro-2-nitropyridine CAS#: 779345-37-8. ChemicalBook.

  • 5-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 16748109. PubChem.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Suzuki Coupling. Organic Chemistry Portal.

  • nucleophilic aromatic substitutions. YouTube.

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate.

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles | Request PDF. ResearchGate.

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed Central (PMC).

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. PubMed.

  • Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes. PubMed.

  • 2-Fluoro-5-nitropyridine, 98%. Thermo Scientific Chemicals.

  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PubMed Central (PMC).

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Technical Support Center: Troubleshooting Low Conversion Rates in 5-Fluoro-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-nitropyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions with this versatile reagent. Here, we provide in-depth, evidence-based solutions to overcome low conversion rates and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What are the primary factors to investigate?

Answer:

Low conversion in SNAr reactions involving 5-fluoro-2-nitropyridine and amine nucleophiles is a frequent challenge. The root cause often lies in a combination of factors related to reagent purity, reaction conditions, and the intrinsic reactivity of the nucleophile. A systematic approach to troubleshooting is crucial.

Underlying Causality:

The SNAr mechanism proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as a key intermediate.[1][2] The stability of this complex is paramount for the reaction to proceed efficiently. The strongly electron-withdrawing nitro group on the pyridine ring is essential for activating the substrate towards nucleophilic attack.[1][3][4] However, several factors can impede this process:

  • Nucleophile Basicity vs. Nucleophilicity: While a more basic amine can deprotonate the nucleophile, excessive basicity can lead to side reactions or decomposition of the starting material. The key is optimal nucleophilicity at the reaction temperature.

  • Solvent Effects: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.[5][6][7] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[5]

  • Base Strength and Stoichiometry: An appropriate base is often required to deprotonate the amine nucleophile or to scavenge the HF generated during the reaction. The choice and amount of base are critical to avoid side reactions.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition of the starting material or the product.

Troubleshooting Workflow:

Here is a systematic workflow to diagnose and resolve low conversion rates:

Troubleshooting_Workflow Start Low Conversion Observed Check_Purity 1. Verify Reagent Purity (5-Fluoro-2-nitropyridine & Nucleophile) Start->Check_Purity Check_Conditions 2. Evaluate Reaction Conditions Check_Purity->Check_Conditions Purity Confirmed Optimize_Solvent Solvent Optimization Check_Conditions->Optimize_Solvent Optimize_Base Base Optimization Check_Conditions->Optimize_Base Optimize_Temp Temperature Titration Check_Conditions->Optimize_Temp Consider_Catalyst 3. Consider Catalysis Check_Conditions->Consider_Catalyst Still Low Conversion Analysis Analyze Results Optimize_Solvent->Analysis Optimize_Base->Analysis Optimize_Temp->Analysis Consider_Catalyst->Analysis

Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.

Detailed Experimental Protocols:

Protocol 1: Reagent Purity Verification

  • 5-Fluoro-2-nitropyridine:

    • Obtain a fresh sample or purify the existing stock by recrystallization or column chromatography.

    • Confirm purity via NMR, HPLC, or LC-MS.[8]

  • Amine Nucleophile:

    • Ensure the amine is free of water and other impurities. Distill or dry the amine if necessary.

    • Verify its purity by titration or spectroscopic methods.

Protocol 2: Solvent and Base Screening

  • Set up a parallel reaction screen with the following conditions:

Reaction # Solvent Base (2.0 eq) Temperature (°C)
1DMFK₂CO₃Room Temperature
2DMSOK₂CO₃Room Temperature
3AcetonitrileK₂CO₃Room Temperature
4THFK₂CO₃Room Temperature
5DMFEt₃NRoom Temperature
6DMFDBURoom Temperature
  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).[9]

  • Based on the initial results, a temperature increase (e.g., to 50-80 °C) can be explored for the most promising solvent/base combinations.[1]

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I suppress them?

Answer:

Side product formation is a common issue that directly impacts yield and purity. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions:

  • Di-substitution: If the product of the initial SNAr reaction contains a nucleophilic site, it can react with another molecule of 5-fluoro-2-nitropyridine.

  • Ring Opening: Strong nucleophiles or harsh basic conditions can lead to the opening of the pyridine ring.

  • Decomposition: 5-Fluoro-2-nitropyridine can be sensitive to strong bases and high temperatures, leading to decomposition.[10]

  • Reaction at the Nitro Group: While less common, some nucleophiles can react at the nitro group, leading to its reduction or displacement.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the starting material and minimize di-substitution.

  • Milder Base: If a strong base is suspected to cause decomposition or side reactions, switch to a milder base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (Et₃N) or DBU.[11][12]

  • Lower Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often suppress side product formation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Caption: Visualization of the desired reaction pathway versus common side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for SNAr reactions with 5-Fluoro-2-nitropyridine?

A1: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, and Tetrahydrofuran (THF) are generally the solvents of choice for SNAr reactions.[13] They effectively solvate cations, enhancing the nucleophilicity of the reacting nucleophile.[6][7] The optimal solvent can be substrate-dependent, and a solvent screen is often recommended during optimization.

Q2: Is a base always necessary for these reactions?

A2: Not always, but it is highly recommended in most cases, especially when using amine or alcohol nucleophiles. The base serves two primary purposes: to deprotonate the nucleophile, increasing its reactivity, and to neutralize the hydrofluoric acid (HF) byproduct, which can otherwise protonate the starting nucleophile and halt the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][12]

Q3: Can catalysis be used to improve low conversion rates?

A3: Yes, in some cases, catalysis can be employed. While traditional SNAr reactions are often uncatalyzed, Lewis acids can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom.[11] Additionally, phase-transfer catalysts can be beneficial in biphasic reaction systems. Some research also points to certain anions from ionic liquids potentially having a catalytic effect.[5]

Q4: How can I effectively monitor the progress of my reaction?

A4: The most common methods for monitoring SNAr reactions are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the ratio of starting material to product over time.[14]

Q5: What are the typical storage and handling precautions for 5-Fluoro-2-nitropyridine?

A5: 5-Fluoro-2-nitropyridine should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16] It is advisable to keep the container tightly closed and handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be harmful if swallowed and may cause skin and eye irritation.[16][17]

References

  • Pipzine Chemicals. (n.d.). 5-Fluoro-2-nitropyridine Manufacturer & Supplier in China.
  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • ResearchGate. (n.d.). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine.
  • ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction.
  • Frontiers in Chemistry. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions.
  • PMC. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • BLD Pharm. (n.d.). 779345-37-8|5-Fluoro-2-nitropyridine.
  • Globalchem. (n.d.). SAFETY DATA SHEET: 2-Fluoro-5-nitropyridine.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitropyridine.
  • Autech. (n.d.). Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene.
  • ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • PubChem. (n.d.). 2-Fluoro-5-nitropyridine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
  • PMC. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
  • YouTube. (2025, December 30). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th).
  • Thermo Scientific Chemicals. (n.d.). 2-Fluoro-5-nitropyridine, 98% 5 g.

Sources

Technical Support Center: Managing Exothermic Reactions During the Nitration of Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth technical and field-proven insights into managing the exothermic nature of fluoropyridine nitration. The following troubleshooting guides and FAQs address specific issues you may encounter, emphasizing the causality behind experimental choices to ensure both safety and success.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the nitration of fluorinated aromatic compounds like fluoropyridines?

A1: The primary hazards stem from the highly exothermic nature of the reaction, which can lead to thermal runaway.[1] This is a dangerous situation where the reaction rate increases with temperature, releasing heat faster than the system can dissipate it, potentially causing an explosion.[1] The presence of fluorine can influence reaction kinetics and the thermal stability of intermediates and products, adding a layer of complexity.[2] Additionally, the reagents, concentrated nitric and sulfuric acids, are highly corrosive, and the reaction can produce toxic nitrogen dioxide gas (NO₂), especially during a temperature excursion.[3]

Q2: How does the fluorine substituent on the pyridine ring affect the nitration reaction's exothermicity and safety?

A2: The strongly electron-withdrawing fluorine atom deactivates the pyridine ring, making nitration slower and often requiring harsher conditions, such as higher temperatures or stronger nitrating agents.[2] This can paradoxically increase risk. Slower initial reaction rates at low temperatures might lead to the accumulation of unreacted nitrating agent. A subsequent, even minor, temperature increase can then trigger a rapid, uncontrolled reaction with a significant release of heat.[1] The thermal stability of the resulting nitrofluoropyridine product is also a critical consideration that must be evaluated.[2][4]

Q3: What are the initial warning signs of an impending thermal runaway reaction?

A3: Early detection is critical. Key warning signs include:

  • A sudden, unexpected rise in the internal reaction temperature that does not respond to cooling adjustments.[1]

  • An increase in pressure within the reaction vessel.[1]

  • A noticeable change in the color of the reaction mixture.

  • The evolution of brown-yellow fumes (toxic nitrogen dioxide gas), which indicates a decomposition reaction is occurring.[1]

Continuous monitoring of the reaction temperature and pressure is essential for early detection and intervention.[1]

Q4: Why is vigorous agitation so crucial in preventing thermal runaway during the nitration of fluoropyridines?

A4: Vigorous and consistent agitation is paramount for ensuring uniform temperature distribution throughout the reaction mixture and promoting efficient heat transfer to the cooling system.[1] Inadequate stirring can lead to the formation of localized "hot spots" where reactant concentrations are high. These hot spots can initiate a runaway reaction that propagates through the entire mixture.[1]

Q5: How can I effectively and safely quench a nitration reaction at the end of the experiment or during an emergency?

A5: For a standard end-of-reaction quench, the mixture should be poured slowly and carefully onto a large volume of crushed ice or ice-water with vigorous stirring. This serves to rapidly cool the mixture, dilute the acids, and stop the reaction.[5][6] For solid products, this dilution often causes them to precipitate, aiding in isolation.[6]

In an emergency, such as a thermal runaway, cautiously adding the reaction mixture to a large volume of cold water or ice may be necessary as a last resort.[5] Caution: The dilution of concentrated sulfuric acid is itself a highly exothermic process.[7] This emergency procedure should only be performed if established laboratory protocols are in place and with extreme care.

II. Troubleshooting Guide

This section addresses specific issues that may arise during your fluoropyridine nitration experiments.

Issue 1: Unexpected and Uncontrollable Temperature Spike

You observe the internal reaction temperature rising rapidly and it is not responding to adjustments in your cooling bath.

Possible Cause(s)Recommended Action(s)
1. Dosing rate of nitrating agent is too fast. 1. Immediately stop the addition of the nitrating agent. [1] 2. Increase cooling efficiency (e.g., add more dry ice to the bath).[1] 3. If the temperature continues to rise, prepare for an emergency quench as per your lab's established safety protocols.[5]
2. Inadequate cooling. 1. Ensure the cooling bath has sufficient capacity for the scale of the reaction and is at the appropriate temperature (e.g., an ice-salt bath may be needed for lower temperatures). 2. Check for any obstructions in coolant flow if using a circulating chiller.
3. Accumulation of unreacted starting material. 1. This is a high-risk situation. Follow the immediate actions for a fast dosing rate. 2. In the future, ensure the reaction temperature is sufficient to consume the nitrating agent as it is added. Consider using reaction calorimetry to determine safe addition rates.[2]
4. Poor agitation. 1. Immediately stop reagent addition. [1] 2. If safe to do so, attempt to increase the stirring speed. If the agitator has failed, treat this as a critical emergency and prepare for quenching.[1]
5. Presence of impurities. 1. Impurities can lower the decomposition temperature of nitro compounds.[1] 2. Ensure all reagents and starting materials are of appropriate purity for the reaction.
Issue 2: Low or No Yield of the Desired Nitrofluoropyridine Product

Your reaction is complete, but upon work-up and analysis, the yield of the target molecule is significantly lower than expected.

Possible Cause(s)Recommended Action(s)
1. Reaction conditions are too mild. 1. The deactivating effect of fluorine may require more forcing conditions. 2. Consider a modest, controlled increase in reaction temperature or a longer reaction time. Monitor carefully for any signs of an exotherm. 3. A stronger nitrating agent (e.g., using oleum instead of concentrated sulfuric acid) could be explored, but requires a thorough safety reassessment.
2. Incorrect ratio of nitrating agents. 1. The ratio of nitric acid to sulfuric acid is crucial for generating the active nitronium ion (NO₂⁺).[8] 2. Verify calculations and ensure accurate measurement of both acids.
3. Product degradation during work-up. 1. Ensure the quenching process is rapid and maintains a low temperature to prevent product decomposition. 2. Residual acid can degrade the product. Neutralize the organic layer thoroughly with a mild base like sodium bicarbonate solution after extraction.[6]
4. Formation of undesired isomers. 1. The directing effects of substituents on the pyridine ring will determine the position of nitration. 2. Analyze the crude product by techniques like NMR or HPLC to identify and quantify any isomeric byproducts. Reaction conditions may need to be optimized to favor the desired isomer.
Issue 3: Evolution of Brown/Yellow Gas (NO₂) from the Reactor

You observe the release of brown or yellowish gas from the reaction vessel.

Possible Cause(s)Recommended Action(s)
1. Localized hot spots or excessive temperature. 1. This is a critical warning sign of a decomposition reaction and a precursor to thermal runaway. [1] 2. Do not approach without appropriate respiratory protection. Nitrogen dioxide is highly toxic.[1] 3. Immediately stop all reagent addition and maximize cooling.[1] 4. Alert your supervisor and be prepared to execute an emergency quench.
2. Reaction with incompatible materials. 1. Ensure all materials in contact with the strong acid mixture are compatible (e.g., glass, PTFE). 2. Contamination from other reagents can sometimes trigger decomposition.

III. Experimental Protocols & Methodologies

General Protocol for Small-Scale Nitration of a Fluoropyridine
  • Disclaimer: This is a general guideline and must be adapted and thoroughly risk-assessed for each specific substrate and reaction scale.

1. Preparation of the Nitrating Mixture (Mixed Acid):

  • In a separate flask, cool concentrated sulfuric acid (e.g., 1.5 equivalents) in an ice-salt bath.
  • Slowly, and with vigorous stirring, add concentrated nitric acid (e.g., 1.2 equivalents) dropwise, ensuring the internal temperature of the mixture does not exceed 10°C.[5]
  • Keep the prepared mixed acid cooled in the ice bath until use.

2. Reaction Setup:

  • Set up a three-necked, round-bottom flask equipped with a magnetic or overhead stirrer, a dropping funnel for the mixed acid, a thermometer to monitor the internal temperature, and a nitrogen inlet/outlet in a fume hood.[2]
  • Ensure a robust cooling bath (e.g., dry ice/acetone) is in place.[2]

3. Nitration Reaction:

  • Charge the fluoropyridine starting material and any solvent (if used) to the reaction flask and cool to the desired starting temperature (e.g., -5°C to 0°C).
  • Begin adding the cold nitrating acid dropwise from the addition funnel at a rate that allows the cooling system to maintain a constant internal temperature. A slow, controlled addition is critical. [1]
  • Monitor the internal temperature continuously throughout the addition.
  • After the addition is complete, allow the reaction to stir at the set temperature for the predetermined time, monitoring for any temperature changes.

4. Work-up and Isolation:

  • Once the reaction is deemed complete (e.g., by TLC or HPLC analysis), begin the quenching procedure.
  • Slowly pour the reaction mixture into a separate beaker containing a vigorously stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).[6]
  • If the product precipitates as a solid, it can be collected by vacuum filtration and washed with cold water until the filtrate is neutral.[6]
  • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
  • Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[6]
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[6]
Analytical Methods for Monitoring and Safety Assessment

Effective monitoring is key to a safe and successful reaction.

Analytical TechniqueApplication in Fluoropyridine Nitration
Reaction Calorimetry (RC1, DSC, ARC) Crucial for pre-reaction safety assessment. Determines key parameters like the heat of reaction, onset temperature of decomposition, and the potential for adiabatic temperature rise, which informs safe operating limits.[2]
In-situ IR/Raman Spectroscopy Provides real-time qualitative and quantitative information on the consumption of starting material and formation of the nitro product, helping to determine reaction endpoints and avoid running the reaction longer than necessary.[2]
High-Performance Liquid Chromatography (HPLC) Used offline to monitor reaction progress, identify the formation of byproducts or isomers, and assess the purity of the final product.[2]
Thin Layer Chromatography (TLC) A quick, qualitative method for monitoring the consumption of the starting material during the reaction.[9]

IV. Visualization of Key Processes

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase A Cool H₂SO₄ B Slowly Add HNO₃ to H₂SO₄ A->B Maintain T < 10°C D Add Mixed Acid Dropwise B->D Use Cold C Cool Fluoropyridine in Reactor C->D Maintain T < 0°C E Monitor Temperature & Stir D->E Continuous E->D Feedback Loop F Quench on Ice/Water E->F Reaction Complete G Extract with Organic Solvent F->G H Wash (H₂O, NaHCO₃, Brine) G->H I Dry & Evaporate H->I

G TempSpike Temperature Spike Detected StopAddition STOP Reagent Addition TempSpike->StopAddition EnhanceCooling Maximize Cooling StopAddition->EnhanceCooling TempControl Temperature Controlled? EnhanceCooling->TempControl Monitor Continue Monitoring TempControl->Monitor Yes EmergencyQuench Prepare for Emergency Quench TempControl->EmergencyQuench No FollowProtocol Follow Lab Emergency Protocol EmergencyQuench->FollowProtocol

V. References

  • Stoessel, F. Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available from: [Link]

  • FCAD Group. Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. Available from: [Link]

  • ACS Publications. Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Available from: [Link]

  • Biblioteka Nauki. Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Available from: [Link]

  • Wikipedia. Nitroglycerin. Available from: [Link]

  • National Center for Biotechnology Information. Quantification of nitrotyrosine in nitrated proteins. Available from: [Link]

  • Sciencemadness Discussion Board. Runaway reactions. Available from: [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available from: [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. Available from: [Link]

  • ACS Publications. Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Available from: [Link]

  • YouTube. Nitration reaction safety. Available from: [Link]

  • Unknown. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. 6. analytical methods. Available from: [Link]

  • ResearchGate. Heat flow profiles obtained from reaction calorimetry experiments: (a) nitration step. Available from: [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Available from: [Link]

  • Unknown. Nitration and aromatic reactivity. Available from: [Link]

  • Royal Society of Chemistry. An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. Available from: [Link]

  • PubMed. Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. Available from: [Link]

  • Sarpong Group. Quenching of Pyrophoric Materials. Available from: [Link]

  • Toxic Docs. CASE HISTORIES OF ACCIDENTS IN THE CHEMICAL INDUSTRY. Available from: [Link]

  • National Center for Biotechnology Information. Continuous flow nitration in miniaturized devices. Available from: [Link]

  • ResearchGate. Nitration, Methods and Mechanisms. Available from: [Link]

  • Royal Society of Chemistry. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Available from: [Link]

  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. Available from: [Link]

  • ResearchGate. Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. Available from: [Link]

  • Syrris. Publication – Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors. Available from: [Link]

  • ResearchGate. AN EXPERIMENTAL STUDY OF WORST CASE SCENARIOS OF NITRIC ACID DECOMPOSITION IN A TOLUENE NITRATION PROCESS. Available from: [Link]

  • Reddit. Nitration of 4-acetyl-pyridine. Available from: [Link]

  • ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Available from: [Link]

  • Defense Technical Information Center. New Trends in Research of Energetic Materials. Available from: [Link]

  • ResearchGate. a Heat flow and b heat flow change rate plots of NC mixed with 30 wt%... Available from: [Link]

Sources

Technical Support Center: 5-Fluoro-2-nitropyridine - Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this versatile building block. Here, you will find scientifically grounded advice to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Fluoro-2-nitropyridine?

For optimal long-term stability, 5-Fluoro-2-nitropyridine should be stored at ambient or room temperature in a tightly sealed container.[1] To prevent potential degradation from atmospheric moisture and reactive gases, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[2] The compound is a light yellow to yellow solid and should be kept in a dry, well-ventilated area.[3][4]

Q2: Is 5-Fluoro-2-nitropyridine sensitive to light?

While specific photostability studies on 5-Fluoro-2-nitropyridine are not extensively documented in publicly available literature, nitroaromatic compounds, in general, can be susceptible to photochemical degradation.[5][6] Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light, especially for long-term storage.

Q3: How does moisture affect the stability of 5-Fluoro-2-nitropyridine?

Moisture is a critical factor to control. Fluorinated pharmaceutical intermediates can be prone to hydrolysis.[1] The pyridine ring in 5-Fluoro-2-nitropyridine is electron-deficient, which makes the carbon atom attached to the fluorine susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, would lead to the formation of 5-hydroxy-2-nitropyridine. The rate of hydrolysis can be significantly increased under basic conditions.[7] Therefore, maintaining a dry environment is crucial for preserving the compound's purity.[1]

Q4: What are the known incompatibilities of 5-Fluoro-2-nitropyridine?

5-Fluoro-2-nitropyridine should not be stored with or exposed to:

  • Strong oxidizing agents: These can react with the pyridine ring or other parts of the molecule, leading to decomposition.

  • Strong bases: Bases can catalyze hydrolysis and may also react in other ways with the molecule.[4]

  • Strong reducing agents: The nitro group is susceptible to reduction, which would convert it to an amino group or other reduced nitrogen functionalities.[4]

Q5: What are the signs of degradation of 5-Fluoro-2-nitropyridine?

Visual inspection can provide initial clues. A significant change in color from its typical light yellow to a darker shade, or the presence of clumping (indicating moisture absorption), may suggest degradation. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point determination should be employed.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of 5-Fluoro-2-nitropyridine in your experiments.

Problem 1: My reaction is giving low yields of the desired product, and I suspect an issue with the 5-Fluoro-2-nitropyridine starting material.

  • Possible Cause 1: Degradation due to improper storage. If the compound has been stored for an extended period without an inert atmosphere or in a humid environment, it may have partially hydrolyzed to 5-hydroxy-2-nitropyridine. The hydroxyl group is a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to the fluorine atom, which would significantly reduce the yield of your desired substitution product.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the starting material by HPLC or ¹H NMR to check for the presence of impurities. The appearance of a new peak corresponding to the hydrolyzed product would confirm degradation.

    • Use Fresh Material: If degradation is confirmed or suspected, use a fresh, unopened batch of 5-Fluoro-2-nitropyridine.

    • Drying: If only minor moisture exposure is suspected, the material can be dried under a high vacuum. However, this will not reverse hydrolysis.

Problem 2: I am observing an unexpected side product in my nucleophilic substitution reaction.

  • Possible Cause: Presence of a nucleophilic impurity in the starting material or reaction setup. If the 5-Fluoro-2-nitropyridine was exposed to moisture, the resulting 5-hydroxy-2-nitropyridine could potentially react with other reagents in your reaction mixture, leading to unexpected byproducts.

  • Troubleshooting Steps:

    • Characterize the Side Product: If possible, isolate and characterize the unexpected side product using techniques like Mass Spectrometry and NMR to understand its structure. This can provide clues about the source of the impurity.

    • Purify the Starting Material: If the starting material is found to be impure, consider recrystallization or column chromatography to purify it before use.

    • Ensure Anhydrous Conditions: For future reactions, ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere to prevent in-situ hydrolysis.

Scientific Rationale and Experimental Protocols

The Chemistry of Stability: Nucleophilic Aromatic Substitution

The stability and reactivity of 5-Fluoro-2-nitropyridine are governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 2-position.[8]

This electronic arrangement makes the carbon atoms at the 2- and 4-positions highly electrophilic and susceptible to attack by nucleophiles.[9][10] In 5-Fluoro-2-nitropyridine, the fluorine atom at the 5-position is not at an activated site for direct nucleophilic attack. However, the fluorine at the 2-position (in the isomeric 2-fluoro-5-nitropyridine) is an excellent leaving group in SNAr reactions, often better than other halogens.[11] This high reactivity also makes the compound susceptible to degradation by nucleophiles like water.

Protocol for a Quick Purity Check by Thin-Layer Chromatography (TLC)

A simple TLC analysis can provide a qualitative assessment of the purity of your 5-Fluoro-2-nitropyridine.

  • Prepare a TLC plate: Use a standard silica gel plate.

  • Spot the sample: Dissolve a small amount of your 5-Fluoro-2-nitropyridine in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on the plate.

  • Develop the plate: Use a mobile phase such as a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Visualize: View the plate under UV light (254 nm). A pure sample should show a single major spot. The presence of additional spots, especially one that is more polar (lower Rf value), could indicate the presence of the hydrolyzed impurity, 5-hydroxy-2-nitropyridine.

Data Summary

PropertyValueSource
Appearance Light yellow to yellow solid[3][4]
Storage Temperature Room Temperature / Ambient[1][2]
Recommended Atmosphere Inert (Argon, Nitrogen)[2]
Known Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents[4]

Logical Workflow for Stability Assessment

Stability_Assessment Workflow for Assessing 5-Fluoro-2-nitropyridine Stability cluster_0 Initial Inspection cluster_1 Analytical Verification cluster_2 Decision and Action Visual_Check Visual Inspection (Color, Clumping) TLC_Analysis TLC for Gross Impurities Visual_Check->TLC_Analysis Suspicion of Degradation Proceed Proceed with Experiment Visual_Check->Proceed Looks Good Documentation_Check Check CoA and Storage History Documentation_Check->TLC_Analysis Uncertain History Documentation_Check->Proceed Within Specs HPLC_Purity HPLC for Quantitative Purity TLC_Analysis->HPLC_Purity Impurities Detected TLC_Analysis->Proceed Single Spot NMR_Structure NMR for Structural Integrity HPLC_Purity->NMR_Structure Confirm Impurity Identity HPLC_Purity->Proceed Purity >98% Discard Discard and Reorder HPLC_Purity->Discard Purity <95% Purify Purify Material NMR_Structure->Purify Identified, Treatable Impurity NMR_Structure->Discard Significant Degradation Purify->Proceed

Caption: Decision tree for assessing the stability of 5-Fluoro-2-nitropyridine.

References

  • Dolci, L., et al. (1999). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985.
  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025).
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. (n.d.). Benchchem.
  • 5-Fluoro-2-nitropyridine Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.
  • Minsky, A., et al. (n.d.).
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. (n.d.).
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. (n.d.). Research Paper.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • Amination of 2-halopyridines. (n.d.).
  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. (2025). Russian Chemical Bulletin.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025).
  • Nucleophilic substitution of pyridines. (2022). Chemistry Online.
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Validation & Comparative

A Comparative Guide to SNAr Reactivity: 5-Fluoro-2-nitropyridine vs. 2-Chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, particularly in the synthesis of pharmaceutical intermediates and agrochemicals, halonitropyridines serve as pivotal building blocks. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a subject of both practical and academic interest. This guide provides an in-depth comparison of the SNAr reactivity of two common isomers: 5-fluoro-2-nitropyridine and 2-chloro-5-nitropyridine. We will delve into the electronic and steric factors governing their reactivity, present available experimental data, and provide a detailed protocol for a comparative kinetic analysis.

The Dichotomy of Reactivity: Leaving Group Ability vs. Positional Activation

The SNAr reaction on an aromatic ring is a nuanced process, heavily influenced by the nature of the leaving group and the electronic landscape of the ring. The reaction typically proceeds through a two-step addition-elimination mechanism, with the formation of a negatively charged Meisenheimer complex as the rate-determining step. The stability of this intermediate is paramount to the overall reaction rate.

In the case of our two molecules of interest, we have a fascinating interplay of two key factors:

  • Leaving Group Ability: In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the electronegativity of the leaving group plays a crucial role in stabilizing the Meisenheimer intermediate through inductive electron withdrawal. This leads to the established reactivity order for halogens in SNAr: F > Cl > Br > I .[1] The highly electronegative fluorine atom is particularly adept at stabilizing the negative charge that develops in the ring during the nucleophilic attack.

  • Positional Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO2) is essential for activating the pyridine ring towards nucleophilic attack. It does so by delocalizing the negative charge of the Meisenheimer complex through resonance. This stabilizing effect is most pronounced when the nitro group is positioned ortho or para to the leaving group.[1][2] A meta relationship between the nitro group and the leaving group offers significantly less resonance stabilization.

Let's examine how these factors apply to our two compounds:

  • 2-Chloro-5-nitropyridine: Here, the chlorine leaving group is at the C2 position, which is ortho to the ring nitrogen. The activating nitro group is at the C5 position, which is para to the C2 position. This arrangement allows for effective delocalization of the negative charge onto both the ring nitrogen and the nitro group, leading to a well-stabilized Meisenheimer intermediate.

  • 5-Fluoro-2-nitropyridine: In this isomer, the fluorine leaving group is at the C5 position. The activating nitro group is at the C2 position, placing it meta to the fluorine. While fluorine is an intrinsically better leaving group for SNAr reactions, the meta positioning of the nitro group provides a less favorable electronic setup for stabilizing the Meisenheimer complex through resonance.

This sets up a compelling chemical conundrum: will the superior leaving group ability of fluorine overcome the suboptimal positional activation? Or will the well-activated chlorine at the C2 position lead to a faster reaction?

Quantitative Comparison of Reactivity

The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine 5 2 1.52 x 10⁻⁴ Moderate
2-Chloro-5-nitropyridine 2 5 7.30 x 10⁻⁵ Moderate
3-Chloro-2-nitropyridine32Very LowVery Low

Data sourced from a comparative guide on the reactivity of chloronitropyridine isomers.[1]

From this data, we can see that 5-chloro-2-nitropyridine is approximately twice as reactive as 2-chloro-5-nitropyridine under these conditions. This is likely due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group both influencing the C5 position.

While we lack a direct experimental value for 5-fluoro-2-nitropyridine, the general principles of SNAr suggest that the significantly better leaving group ability of fluorine could lead to a comparable or even higher reaction rate than its chloro-analogue, despite the meta-nitro group. However, without experimental data, this remains a well-founded hypothesis rather than a certainty.

Mechanistic Insights

The SNAr reaction of both 5-fluoro-2-nitropyridine and 2-chloro-5-nitropyridine with a nucleophile (e.g., an amine) proceeds through the classical addition-elimination pathway.

SNAr_Mechanism sub Halonitropyridine mc Meisenheimer Complex (Resonance Stabilized) sub->mc k₁ (slow, RDS) nu Nucleophile (Nu⁻) prod Substituted Product mc->prod k₂ (fast) lg Leaving Group (X⁻)

Caption: Generalized SNAr mechanism for halonitropyridines.

The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer complex. This step is typically the rate-determining step (RDS) of the reaction. The aromaticity of the ring is then restored by the rapid expulsion of the halide ion.

Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

To definitively determine the relative reactivity of 5-fluoro-2-nitropyridine and 2-chloro-5-nitropyridine, a direct comparative kinetic study is necessary. UV-Vis spectrophotometry is a convenient and accurate method for this purpose.

Objective: To determine the second-order rate constants (k₂) for the reaction of 5-fluoro-2-nitropyridine and 2-chloro-5-nitropyridine with a model nucleophile (e.g., piperidine) under identical conditions.

Materials:

  • 5-Fluoro-2-nitropyridine

  • 2-Chloro-5-nitropyridine

  • Piperidine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., acetonitrile or ethanol)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each halonitropyridine substrate (e.g., 10 mM in the chosen solvent).

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M in the same solvent).

  • Determination of λmax:

    • React a small amount of one of the substrates with an excess of piperidine and allow the reaction to go to completion.

    • Scan the resulting solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) of the product. The starting materials should have minimal absorbance at this wavelength.

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • Equilibrate all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the water bath.

    • To a quartz cuvette in the thermostatted cell holder, add a known volume of the piperidine solution (ensure at least a 10-fold excess compared to the substrate).

    • Initiate the reaction by injecting a small, precise volume of the halonitropyridine stock solution into the cuvette. Mix rapidly by capping and inverting the cuvette.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time until the absorbance value plateaus (reaction completion).

    • Repeat the experiment for each concentration of piperidine.

    • Perform the entire procedure for both the fluoro- and chloro-substrates.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) for each run is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

    • Plot kobs versus the concentration of piperidine for each substrate. The slope of the resulting straight line will be the second-order rate constant (k₂).

Kinetic_Workflow prep Prepare Stock Solutions (Substrates & Nucleophile) equil Equilibrate Solutions to Constant Temperature prep->equil lambda Determine λmax of Product equil->lambda react Initiate Reaction in Cuvette (Excess Nucleophile) lambda->react monitor Monitor Absorbance vs. Time at λmax react->monitor calc_kobs Calculate k_obs (Pseudo-First-Order Rate Constant) monitor->calc_kobs plot Plot k_obs vs. [Nucleophile] calc_kobs->plot calc_k2 Determine k₂ (Second-Order Rate Constant) from Slope plot->calc_k2 compare Compare k₂ Values calc_k2->compare

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

The comparison of SNAr reactivity between 5-fluoro-2-nitropyridine and 2-chloro-5-nitropyridine highlights a fundamental principle in physical organic chemistry: the competition between intrinsic leaving group ability and positional activation. While fluorine's high electronegativity makes it an excellent leaving group for SNAr reactions, the meta-positioning of the activating nitro group in 5-fluoro-2-nitropyridine is a significant disadvantage. Conversely, 2-chloro-5-nitropyridine benefits from having its leaving group at a position activated by both the ring nitrogen and a para-nitro group.

Based on the available data for related isomers, both compounds exhibit moderate reactivity. To definitively establish their relative reaction rates, a direct comparative kinetic study, as outlined in this guide, is recommended. Such an investigation would provide valuable quantitative data for synthetic chemists and contribute to a deeper understanding of structure-reactivity relationships in this important class of compounds.

References

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A Comparative Guide to Fluorinated vs. Chlorinated Nitropyridines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Among the most valuable of these are the halonitropyridines, prized for their utility in constructing complex molecular architectures.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] When functionalized with a nitro group and a halogen, these compounds become potent electrophiles, primed for a variety of transformations, most notably Nucleophilic Aromatic Substitution (SNAr).

This guide provides an in-depth comparative analysis of two key classes of these reagents: fluorinated and chlorinated nitropyridines. We will dissect the fundamental principles governing their reactivity, present supporting experimental data, and offer practical protocols to inform your synthetic strategy.

The Decisive Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of halonitropyridines is dominated by the SNAr reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr mechanism does not proceed via a direct backside attack, which is sterically impossible on an aromatic ring. Instead, it follows a two-step addition-elimination pathway.[2]

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide leaving group.

The stability of the Meisenheimer complex is the paramount factor determining the reaction rate.[4] This stability is profoundly influenced by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), and the intrinsic electron-deficient nature of the pyridine ring nitrogen.[5][6] These groups delocalize the negative charge of the intermediate, lowering the activation energy of the first, rate-determining step.[2]

SNAr_Mechanism cluster_intermediate Intermediate R Halonitropyridine MC Meisenheimer Complex (Resonance Stabilized Anion) R->MC Step 1 (Slow) Rate-Determining Nu Nucleophile (Nu⁻) P Substituted Product MC->P Step 2 (Fast) Aromatization LG Halide (X⁻)

Caption: General mechanism of the SNAr reaction on halonitropyridines.

Comparative Reactivity: The "Element Effect" Paradox

In traditional aliphatic substitution reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which correlates with the strength of the carbon-halogen bond. However, in SNAr reactions, this trend is often inverted, with fluorine being the most effective leaving group: F > Cl > Br > I .[7][8][9] This phenomenon is known as the "element effect."

The Causality Behind Fluorine's Enhanced Reactivity:

The paradox is resolved by understanding that the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.[9][10] The reactivity is therefore dictated by the electrophilicity of the carbon atom being attacked.

  • Fluorine's Inductive Effect: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) makes the attached carbon significantly more electron-poor (electrophilic). This strong polarization drastically lowers the activation energy for the initial nucleophilic attack, accelerating the rate-determining step.[9][10]

  • Chlorine's Effect: While chlorine is also electronegative, its inductive effect is weaker than fluorine's. Consequently, the activation barrier for the formation of the Meisenheimer complex is higher for chlorinated nitropyridines compared to their fluorinated analogs.

Therefore, even though the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the fast, non-rate-determining step. The dominant factor is the speed of the initial attack, which is greatly enhanced by fluorine's electronegativity.[10]

Reactivity_Factors Start Choice of Halonitropyridine Sub_F Fluorinated Nitropyridine (e.g., 2-Fluoro-5-nitropyridine) Start->Sub_F Sub_Cl Chlorinated Nitropyridine (e.g., 2-Chloro-5-nitropyridine) Start->Sub_Cl Factor_F Strong -I Effect (High Electronegativity) Sub_F->Factor_F Factor_Cl Moderate -I Effect Sub_Cl->Factor_Cl RDS_F Lower Activation Energy for Meisenheimer Complex Formation Factor_F->RDS_F RDS_Cl Higher Activation Energy for Meisenheimer Complex Formation Factor_Cl->RDS_Cl Result_F Faster SₙAr Reaction Rate RDS_F->Result_F Result_Cl Slower SₙAr Reaction Rate RDS_Cl->Result_Cl

Caption: Deciding factors in the reactivity of fluorinated vs. chlorinated nitropyridines.

Quantitative Data & Synthetic Applications

While the principle of F > Cl is well-established, the magnitude of this difference depends on the substrate, nucleophile, and reaction conditions. Direct kinetic comparisons in the literature under identical conditions can be sparse, but relative reactivities are clear. For instance, fluorinated pyridines are often reactive enough to undergo substitution under milder conditions than their chloro counterparts.

Chloronitropyridines remain highly valuable and widely used, often providing a good balance of reactivity and cost-effectiveness.[11][12] The reactivity among different isomers of chloronitropyridines also varies significantly based on the position of the substituents relative to each other and the ring nitrogen.[4]

Table 1: Comparative Reactivity of 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine [5]

Nucleophile (Sodium Arenethiolate)2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹)2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹)
p-OCH₃0.282.50
p-CH₃0.181.58
H0.100.93
p-Cl0.080.65

Data from reactions with sodium arenethiolates in methanol at 30°C. This table illustrates that even among chlorinated isomers, reactivity can differ by an order of magnitude, highlighting the importance of substituent positioning.[5]

Both fluorinated and chlorinated nitropyridines are cornerstone intermediates for synthesizing a vast array of bioactive molecules, including kinase inhibitors, herbicides, and insecticides.[13][14][15]

Experimental Protocols: A Side-by-Side Comparison

To illustrate the practical differences, here are representative protocols for the SNAr reaction of 2-chloro-5-nitropyridine and 2-fluoro-5-nitropyridine with an amine nucleophile.

Protocol 1: Reaction of 2-Chloro-5-nitropyridine with Benzylamine

This protocol is a standard procedure for moderately reactive chloronitropyridines, often requiring heat to proceed at a reasonable rate.[16]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc), Brine

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Reagent Addition: Dissolve the starting material in anhydrous ethanol (to achieve an approx. 0.1 M concentration). Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv). Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Rationale: Elevated temperature is often necessary to overcome the activation energy for less reactive chloro-substrates.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 2-chloro-5-nitropyridine spot is consumed.

  • Workup: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Dissolve the resulting residue in ethyl acetate.

  • Purification: Transfer the ethyl acetate solution to a separatory funnel and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by flash column chromatography.[16]

Protocol 2: Reaction of 2-Fluoro-5-nitropyridine with Benzylamine

Due to the higher reactivity of the fluoro-substituted analog, this reaction can often be performed under milder conditions.

Materials:

  • 2-Fluoro-5-nitropyridine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc), Water

Procedure:

  • Setup: To a round-bottom flask with a magnetic stirrer, add 2-fluoro-5-nitropyridine (1.0 equiv) and potassium carbonate (1.5 equiv).

  • Reagent Addition: Add anhydrous acetonitrile to achieve an approx. 0.1 M concentration, followed by the addition of benzylamine (1.1 equiv). Rationale: A milder inorganic base like K₂CO₃ is often sufficient, and acetonitrile is a common polar aprotic solvent for SNAr.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Rationale: The enhanced reactivity of the fluoro-substrate often precludes the need for heating, making the procedure more energy-efficient and potentially cleaner.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, filter off the potassium carbonate. Remove the acetonitrile under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Experimental_Workflow cluster_chloro Protocol 1: Chloronitropyridine cluster_fluoro Protocol 2: Fluoronitropyridine C1 1. Dissolve Reagents in Ethanol C2 2. Add Et₃N Base C1->C2 C3 3. Heat to Reflux (2-4 hours) C2->C3 C4 4. Monitor by TLC C3->C4 C5 5. Evaporate Solvent C4->C5 C6 6. Aqueous Workup & Extraction C5->C6 C7 7. Dry & Concentrate C6->C7 F1 1. Dissolve Reagents in Acetonitrile F2 2. Add K₂CO₃ Base F1->F2 F3 3. Stir at Room Temp (1-3 hours) F2->F3 F4 4. Monitor by TLC F3->F4 F5 5. Filter Base F4->F5 F6 6. Evaporate Solvent F5->F6 F7 7. Aqueous Workup & Extraction F6->F7

Caption: Comparative experimental workflows for SNAr reactions.

Conclusion and Strategic Recommendations

The choice between a fluorinated and a chlorinated nitropyridine is a strategic decision based on a balance of reactivity, substrate sensitivity, and economics.

  • Choose Fluorinated Nitropyridines when:

    • High reactivity is required: For reactions with weak nucleophiles or when aiming for short reaction times.

    • Mild conditions are necessary: To protect sensitive functional groups elsewhere in the molecule that might not tolerate high temperatures.

    • Maximizing yield is the primary goal: The higher reactivity often leads to cleaner reactions and better yields.

  • Choose Chlorinated Nitropyridines when:

    • Moderate reactivity is sufficient: For reactions with strong nucleophiles where the chloro-analogs are reactive enough.

    • Cost is a major consideration: Chlorinated starting materials are often more economical than their fluorinated counterparts.

    • Controlling regioselectivity is key: In di- or poly-substituted systems, the differential reactivity of chloro groups can sometimes be exploited for selective transformations.[17]

By understanding the fundamental principles of the SNAr mechanism and the unique role of fluorine's electronegativity, researchers can make informed decisions to optimize their synthetic routes, accelerating the discovery and development of novel chemical entities.

References

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A Comparative Guide to Validating the Purity of 5-Fluoro-2-nitropyridine Using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. 5-Fluoro-2-nitropyridine, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1][2][3] Its molecular structure, featuring a fluorine atom and a nitro group on a pyridine ring, makes it a versatile reagent but also susceptible to the formation of closely related impurities during synthesis.[3][4][5] Therefore, rigorous analytical validation of its purity is paramount.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of 5-Fluoro-2-nitropyridine. As a self-validating system, the use of these orthogonal methods provides a more complete and trustworthy purity profile than either technique could alone.[6][7][8][9] We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Imperative for Orthogonal Purity Validation

No single analytical method can be considered infallible. Each technique has inherent biases and limitations based on its separation and detection principles.[9] An impurity that co-elutes with the main peak in an HPLC analysis might be readily separated and identified by GC-MS, and vice-versa. This is the essence of orthogonal validation: employing two or more fundamentally different analytical methods to measure the same attribute, in this case, purity.[6][7][8][9] This approach is strongly advocated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the robustness and reliability of analytical data.[10][11][12][13]

For 5-Fluoro-2-nitropyridine (C₅H₃FN₂O₂; MW: 142.09 g/mol ), a solid at room temperature with a melting point between 119-125°C and a boiling point of approximately 245°C, both HPLC and GC-MS are viable analytical options.[1][14] HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, while GC separates volatile and thermally stable compounds based on their partitioning between a stationary phase and a gaseous mobile phase. The subsequent detection by UV-Vis (for HPLC) and mass spectrometry (for GC-MS) provides complementary information.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the primary choice for purity determination in the pharmaceutical industry due to its versatility, robustness, and suitability for a wide range of compounds.[15][16] For 5-Fluoro-2-nitropyridine, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Causality Behind Experimental Choices in HPLC Method Development
  • Column Selection: A C18 column is a common starting point for the analysis of moderately polar compounds like 5-Fluoro-2-nitropyridine. The nonpolar stationary phase allows for good retention and separation from both more polar and less polar impurities.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which can influence the retention of ionizable impurities. The organic modifier is adjusted to achieve optimal retention and resolution of the analyte and its impurities.

  • Detector Wavelength: A photodiode array (PDA) or UV-Vis detector is used. The wavelength is selected based on the UV absorbance maximum of 5-Fluoro-2-nitropyridine to ensure high sensitivity.

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often preferred over isocratic elution. This allows for the effective separation of impurities with a wide range of polarities and reduces analysis time.

Experimental Protocol: RP-HPLC Method for 5-Fluoro-2-nitropyridine

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 5-Fluoro-2-nitropyridine sample.
  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 20% B
  • 5-25 min: 20% to 80% B
  • 25-30 min: 80% B
  • 30.1-35 min: 20% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.
Data Presentation: HPLC Purity Analysis
CompoundRetention Time (min)Peak Area (%)
5-Fluoro-2-nitropyridine15.299.85
Impurity A (e.g., 2-Amino-5-fluoropyridine)8.50.08
Impurity B (e.g., Isomeric Impurity)16.10.05
Unknown Impurity20.30.02

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool

GC-MS is an invaluable orthogonal technique for purity analysis, particularly for volatile and semi-volatile compounds.[17][18][19][20] It offers excellent separation efficiency and the high specificity of mass spectrometry for definitive peak identification.

Causality Behind Experimental Choices in GC-MS Method Development
  • Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the analysis of aromatic compounds like 5-Fluoro-2-nitropyridine. The choice of stationary phase influences the separation of isomers and other closely related impurities.

  • Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature program is used to separate compounds based on their boiling points and interactions with the stationary phase. A slow ramp rate can improve the resolution of closely eluting peaks.

  • Mass Spectrometer Parameters: Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for compound identification.

Experimental Protocol: GC-MS Method for 5-Fluoro-2-nitropyridine

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-Fluoro-2-nitropyridine sample.
  • Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Mode: Split (e.g., 50:1 split ratio).
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 min.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 min.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.
Data Presentation: GC-MS Purity Analysis
CompoundRetention Time (min)Peak Area (%)Key Mass Fragments (m/z)
5-Fluoro-2-nitropyridine12.899.82142, 112, 96, 70
Impurity C (e.g., Dinitro-fluoropyridine)14.50.10187, 157, 141, 95
Impurity D (e.g., Solvent Residue)3.20.03Varies
Unknown Impurity17.90.05156, 126, 110, 84

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter_prep Filter (0.45 µm) dissolve->filter_prep inject Inject into HPLC filter_prep->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve filter_prep Filter (0.45 µm) dissolve->filter_prep inject Inject into GC filter_prep->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify by Mass Spectra integrate->identify quantify Quantify Purity identify->quantify

Caption: Experimental workflow for GC-MS purity analysis.

Comparison and Conclusion

FeatureHPLCGC-MS
Principle Liquid-solid partitioningGas-solid partitioning
Analyte Suitability Wide range of polarities, non-volatileVolatile and thermally stable compounds
Detection UV-Vis (quantitative)Mass Spectrometry (quantitative & qualitative)
Identification Power Based on retention time relative to standardsHigh, based on mass spectral fragmentation
Sensitivity Generally high (ng to pg range)Very high (pg to fg range)
Key Strengths Robust, versatile, well-establishedDefinitive identification, high resolution
Potential Limitations Co-elution of structurally similar compoundsNot suitable for thermally labile compounds

By employing a dual-pronged approach, researchers and drug development professionals can build a comprehensive and self-validating purity profile for 5-Fluoro-2-nitropyridine, ensuring the integrity of their research and the safety of downstream applications. This commitment to rigorous analytical science is the bedrock of trustworthy and authoritative results in the scientific community.

References

  • Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. (2021, June 23). Quality Assistance. Retrieved January 4, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 4, 2026, from [Link]

  • 5-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 16748109 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for 5-Fluoro-2-nitropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, 5-Fluoro-2-nitropyridine stands out as a valuable building block due to the synthetic versatility offered by its nitro and fluoro substituents. However, the electron-deficient nature of the pyridine ring and the presence of two distinct reactive sites present unique challenges for selective cross-coupling reactions. This guide provides a comparative analysis of catalytic systems for the effective cross-coupling of 5-Fluoro-2-nitropyridine, drawing upon experimental data from analogous systems to inform catalyst selection and protocol design.

The Challenge of 5-Fluoro-2-nitropyridine Cross-Coupling

The electron-withdrawing nitro group deactivates the pyridine ring, making oxidative addition, a critical step in many catalytic cycles, more difficult. Furthermore, the fluorine atom at the 5-position can also participate in cross-coupling reactions, necessitating catalysts with high chemoselectivity. The choice of catalyst, ligand, base, and solvent system is therefore paramount to achieving high yields and selectivity.

Comparative Analysis of Catalytic Systems

This section will delve into a comparative analysis of palladium, nickel, and copper-based catalytic systems for the three most common types of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. For an electron-deficient substrate like 5-Fluoro-2-nitropyridine, a highly active catalyst is required.

Palladium-Based Catalysts: Palladium catalysts are the most extensively studied for Suzuki-Miyaura couplings. The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.[1]

Nickel-Based Catalysts: Nickel catalysts are emerging as a more cost-effective alternative to palladium. They have shown particular promise for the coupling of challenging substrates, including heteroaryl chlorides.[2] For electron-deficient pyridines, nickel catalysts can sometimes offer superior performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Substrate (Analogous)Reference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100953-chloropyridine[3]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol10085-95heteroaromatic halides[4]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80955-bromo-1-ethyl-1H-indazole[4]

Key Insights: For the Suzuki-Miyaura coupling of 5-Fluoro-2-nitropyridine, a palladium catalyst with a bulky biarylphosphine ligand such as SPhos is a reliable starting point. However, for large-scale synthesis where cost is a factor, screening of nickel-based catalysts like NiCl₂(PCy₃)₂ is highly recommended.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of aryl and heteroaryl amines. The choice of catalyst is crucial to overcome the challenges posed by the coordination of the pyridine nitrogen and the electron-deficient nature of the substrate.[5]

Palladium-Based Catalysts: The development of increasingly sophisticated phosphine ligands has greatly expanded the scope of the Buchwald-Hartwig amination. For electron-deficient heteroaryl halides, ligands that are both bulky and electron-rich are essential to promote the catalytic cycle.[6]

Nickel-Based Catalysts: While less common for C-N coupling compared to palladium, nickel catalysts are being explored, particularly for their ability to couple aryl chlorides under photoredox conditions.[2]

Copper-Catalyzed Amination: Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, can be a viable alternative, particularly for amination at electron-rich positions of halopyridines.[7]

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Substrate (Analogous)Reference
Pd₂(dba)₃ / RuPhosRuPhosLiHMDSToluene100833-bromo-2-aminopyridine[8]
Pd precatalyst / tBuBrettPhostBuBrettPhosNaOtBuDioxane10075-95bromoimidazoles[9]
CuI / 1,10-phenanthroline1,10-phenanthrolineK₂CO₃DMF11080-902-amino-5-halopyridine[7]

Key Insights: For the Buchwald-Hartwig amination of 5-Fluoro-2-nitropyridine, a palladium precatalyst with a highly hindered and electron-rich ligand like RuPhos or tBuBrettPhos is the most promising approach. The use of a strong, non-nucleophilic base such as LiHMDS is often necessary. Copper catalysis should be considered as a complementary strategy, especially if palladium-based systems prove ineffective.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and heteroaryl alkynes. The classic system employs a palladium catalyst and a copper(I) co-catalyst.[10]

Palladium/Copper Co-catalysis: This is the most traditional and widely used method. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[11]

Copper-Free Sonogashira Coupling: To avoid issues associated with the copper co-catalyst, such as the formation of diacetylene byproducts, copper-free conditions have been developed. These typically require a more active palladium catalyst and a suitable base.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Substrate (Analogous)Reference
Pd(CF₃COO)₂ / PPh₃ / CuIPPh₃Et₃NDMF10072-962-amino-3-bromopyridines[12]
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHFRT90Aryl iodides[10]
[Pd(PPh₃)₄]PPh₃i-Pr₂NHToluene8085Aryl bromides[11]

Key Insights: For the Sonogashira coupling of 5-Fluoro-2-nitropyridine, a standard Pd/Cu co-catalytic system is a good starting point. If homocoupling of the alkyne is a significant side reaction, a copper-free protocol with a more active palladium catalyst should be explored.

Experimental Protocols

The following are representative, detailed experimental protocols for each of the discussed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

General Experimental Workflow

G reagents Combine 5-Fluoro-2-nitropyridine, Coupling Partner, and Base solvent Add Anhydrous Solvent reagents->solvent inert Evacuate and Backfill with Inert Gas (e.g., Argon) solvent->inert catalyst Add Catalyst/Ligand Solution inert->catalyst heat Heat to Specified Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography workup->purify

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a high-yielding procedure for the coupling of a related chloropyridine.[3]

  • To an oven-dried reaction vessel, add 5-Fluoro-2-nitropyridine (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • The vessel is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (5 mL) and water (0.5 mL).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (1 mL) under an argon atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • The reaction is heated to 100 °C and stirred vigorously for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on a highly effective method for the amination of a challenging aminopyridine substrate.[8]

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol) and lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol).

  • The vessel is evacuated and backfilled with argon three times.

  • Add a solution of 5-Fluoro-2-nitropyridine (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL).

  • The reaction is heated to 100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol is a standard procedure for the Sonogashira coupling of bromo-pyridines.[12]

  • To an oven-dried reaction vessel, add 5-Fluoro-2-nitropyridine (1.0 mmol), copper(I) iodide (CuI, 0.05 mmol), palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.025 mmol), and triphenylphosphine (PPh₃, 0.05 mmol).

  • The vessel is evacuated and backfilled with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol).

  • The reaction is heated to 100 °C and stirred for 3-6 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Catalyst Selection Logic

The choice of the optimal catalyst system is a multi-faceted decision that depends on the specific coupling partners, desired reaction conditions, and economic considerations.

G start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C≡) start->sonogashira pd_s Pd / Bulky Biarylphosphine (e.g., SPhos) suzuki->pd_s High Yield, Broad Scope ni_s Ni / PCy₃ suzuki->ni_s Cost-Effective Alternative pd_b Pd Precatalyst / Hindered Ligand (e.g., RuPhos) buchwald->pd_b High Activity for Heterocycles cu_b CuI / Ligand buchwald->cu_b Alternative for Specific Aminations pd_cu_so Pd/Cu Co-catalyst sonogashira->pd_cu_so Standard, Reliable pd_so Copper-Free Pd Catalyst sonogashira->pd_so Avoids Alkyne Homocoupling

Caption: Decision tree for catalyst selection in 5-Fluoro-2-nitropyridine cross-coupling.

Conclusion

The cross-coupling of 5-Fluoro-2-nitropyridine is a challenging yet rewarding transformation that opens the door to a wide array of novel chemical entities. While palladium-based catalysts with bulky, electron-rich phosphine ligands represent the current state-of-the-art for achieving high efficacy in Suzuki-Miyaura and Buchwald-Hartwig reactions, the exploration of nickel and copper-based systems can offer cost-effective and complementary solutions. The Sonogashira coupling remains reliably catalyzed by traditional palladium/copper systems, with copper-free alternatives available to address specific challenges. The provided protocols and decision-making framework serve as a robust starting point for researchers to successfully functionalize this versatile building block.

References

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  • Lin, C. C., & Lin, I. J. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules (Basel, Switzerland), 17(11), 12896–12911.
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The Strategic Advantage of 5-Fluoro-2-nitropyridine in Nucleophilic Aromatic Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic intermediates, fluoronitropyridines stand out for their exceptional utility in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of 5-Fluoro-2-nitropyridine against its isomers, elucidating the nuanced yet critical advantages it offers to the discerning researcher. We will delve into the mechanistic underpinnings of its reactivity, supported by experimental insights, to provide a clear rationale for its preferential use in many synthetic applications.

The Critical Role of Substituent Positioning in SNAr Reactivity

Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of modern organic synthesis. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a transient, negatively charged intermediate known as the Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate. Two key factors, the electron-withdrawing nature of the activating group (in this case, the nitro group) and the position of the leaving group (fluorine), dictate the stability of the Meisenheimer intermediate and, consequently, the overall reaction kinetics.

The pyridine nitrogen atom itself is electron-withdrawing, which already makes the ring more susceptible to nucleophilic attack compared to benzene. The addition of a strongly electron-withdrawing nitro group further enhances this effect. The activating influence of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex.

Let's consider the isomeric fluoronitropyridines and the expected stability of their respective Meisenheimer complexes upon nucleophilic attack at the carbon bearing the fluorine atom:

  • 5-Fluoro-2-nitropyridine: The nitro group is ortho to the fluorine leaving group.

  • 2-Fluoro-5-nitropyridine: The nitro group is para to the fluorine leaving group.

  • 2-Fluoro-3-nitropyridine: The nitro group is meta to the fluorine leaving group.

  • 3-Fluoro-2-nitropyridine: The nitro group is ortho to the fluorine leaving group, but the fluorine is at the 3-position.

Based on these arrangements, we can predict a general trend in reactivity.

Comparative Reactivity Analysis: 5-Fluoro-2-nitropyridine vs. Its Isomers

While comprehensive, side-by-side kinetic data for the nucleophilic aromatic substitution of all fluoronitropyridine isomers under identical conditions is not extensively documented in the literature, we can infer their relative reactivities based on the well-established principles of SNAr mechanisms.

The Power of Ortho- and Para-Activation

In 5-Fluoro-2-nitropyridine , the nitro group is positioned ortho to the fluorine atom. Upon nucleophilic attack at C-5, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the nitro group through resonance. This direct resonance stabilization significantly lowers the activation energy of the reaction, leading to a high reaction rate.

Similarly, in 2-Fluoro-5-nitropyridine , the nitro group is para to the fluorine atom. Nucleophilic attack at C-2 also allows for direct resonance delocalization of the negative charge onto the nitro group, resulting in a highly stabilized Meisenheimer complex and, consequently, high reactivity.

In contrast, for 2-Fluoro-3-nitropyridine , the nitro group is meta to the fluorine atom. While the nitro group still exerts an inductive electron-withdrawing effect, it cannot directly participate in the resonance stabilization of the negative charge of the Meisenheimer complex formed upon attack at C-2. This leads to a less stable intermediate and a significantly slower reaction rate compared to the ortho and para isomers.

The case of 3-Fluoro-2-nitropyridine is unique. Although the nitro group is ortho to the fluorine, the fluorine is at the 3-position of the pyridine ring. Nucleophilic substitution at the 3-position of pyridine is generally much less favorable than at the 2- or 4-positions because the negative charge in the Meisenheimer complex cannot be delocalized onto the ring nitrogen. This inherent lack of stabilization makes 3-halopyridines significantly less reactive in SNAr reactions.

Therefore, the predicted order of reactivity for SNAr reactions is:

5-Fluoro-2-nitropyridine ≈ 2-Fluoro-5-nitropyridine > 2-Fluoro-3-nitropyridine >> 3-Fluoro-2-nitropyridine

The following diagram illustrates the resonance stabilization of the Meisenheimer complex for the different isomers.

G Resonance Stabilization of Meisenheimer Complexes cluster_0 5-Fluoro-2-nitropyridine (ortho-activation) cluster_1 2-Fluoro-5-nitropyridine (para-activation) cluster_2 2-Fluoro-3-nitropyridine (meta-activation) cluster_3 3-Fluoro-2-nitropyridine (ortho-activation at C3) 5F2N_attack Nu⁻ attacks C5 of 5-Fluoro-2-nitropyridine 5F2N_intermediate Meisenheimer Complex (Charge delocalized onto NO₂ group) 5F2N_attack->5F2N_intermediate Stable Intermediate 2F5N_attack Nu⁻ attacks C2 of 2-Fluoro-5-nitropyridine 2F5N_intermediate Meisenheimer Complex (Charge delocalized onto NO₂ group) 2F5N_attack->2F5N_intermediate Stable Intermediate 2F3N_attack Nu⁻ attacks C2 of 2-Fluoro-3-nitropyridine 2F3N_intermediate Meisenheimer Complex (No direct resonance with NO₂) 2F3N_attack->2F3N_intermediate Less Stable Intermediate 3F2N_attack Nu⁻ attacks C3 of 3-Fluoro-2-nitropyridine 3F2N_intermediate Meisenheimer Complex (No delocalization onto ring N) 3F2N_attack->3F2N_intermediate Highly Unstable Intermediate

Caption: Predicted stability of Meisenheimer complexes for nitropyridine isomers.

The Advantage of Fluorine as a Leaving Group

In the context of SNAr reactions, fluorine is an excellent leaving group. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. While seemingly counterintuitive, as fluoride is a poor leaving group in SN2 reactions, in SNAr the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. The strong inductive effect of fluorine accelerates the initial nucleophilic attack, making fluorinated aromatics highly reactive in SNAr.

Quantitative Data and Experimental Observations

While a comprehensive kinetic dataset is elusive, the available literature supports the predicted reactivity trends. For instance, the synthesis of various substituted pyridines often employs 2-halo-5-nitropyridines and 5-halo-2-nitropyridines as highly reactive starting materials. Conversely, reactions involving 3-halopyridines often require more forcing conditions, indicative of their lower reactivity.

Table 1: Predicted Relative Reactivity of Fluoronitropyridine Isomers in SNAr

IsomerPosition of -NO₂ relative to -FExpected Relative ReactivityRationale for Reactivity
5-Fluoro-2-nitropyridine orthoHighStrong resonance stabilization of the Meisenheimer complex by the nitro group.
2-Fluoro-5-nitropyridine paraHighStrong resonance stabilization of the Meisenheimer complex by the nitro group.
2-Fluoro-3-nitropyridine metaModerateInductive activation by the nitro group, but no direct resonance stabilization.
3-Fluoro-2-nitropyridine orthoLowNucleophilic attack at the 3-position is inherently disfavored due to poor stabilization of the intermediate.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for conducting SNAr reactions with 5-Fluoro-2-nitropyridine and can be adapted for other isomers, keeping in mind their differing reactivities.

General Procedure for Amination of 5-Fluoro-2-nitropyridine

This protocol describes a typical reaction with an amine nucleophile.

G Workflow for Amination of 5-Fluoro-2-nitropyridine Start Dissolve 5-Fluoro-2-nitropyridine in aprotic polar solvent (e.g., DMF, DMSO) Add_Nucleophile Add amine nucleophile (1.0-1.2 equivalents) Start->Add_Nucleophile Add_Base Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA, 2-3 equivalents) Add_Nucleophile->Add_Base Reaction Stir at room temperature or heat (e.g., 50-80 °C) Add_Base->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Quench with water and extract with an organic solvent Monitoring->Workup Purification Purify by column chromatography Workup->Purification

Caption: Experimental workflow for a typical amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-Fluoro-2-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.1-0.5 M), add the amine nucleophile (1.0-1.2 eq).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 eq) to the reaction mixture. The base acts as a scavenger for the HF formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF and DMSO are used because they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.

  • Base: A non-nucleophilic base is crucial to prevent competition with the desired nucleophile. Its role is solely to neutralize the acidic byproduct.

  • Temperature: While many reactions with 5-Fluoro-2-nitropyridine proceed efficiently at room temperature due to its high reactivity, gentle heating can be employed to accelerate reactions with less nucleophilic amines.

Conclusion: The Synthetic Power of 5-Fluoro-2-nitropyridine

In the realm of fluoronitropyridines, 5-Fluoro-2-nitropyridine emerges as a highly advantageous building block for several key reasons:

  • High Reactivity: The ortho-positioning of the strongly electron-withdrawing nitro group provides excellent activation for nucleophilic aromatic substitution, leading to rapid and efficient reactions under mild conditions.

  • Predictable Regioselectivity: The fluorine at the 5-position is the primary site of substitution, allowing for the clean and predictable synthesis of 5-substituted-2-nitropyridines.

  • Versatility: Its high reactivity allows for the introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it a versatile precursor for a diverse array of complex molecules.

While 2-Fluoro-5-nitropyridine offers comparable reactivity due to para-activation, the choice between the two often depends on the desired final substitution pattern and the commercial availability of the starting material. The other isomers, 2-Fluoro-3-nitropyridine and particularly 3-Fluoro-2-nitropyridine, are significantly less reactive and would require more forcing conditions, potentially leading to side reactions and lower yields. For researchers and drug development professionals seeking an efficient and reliable entry into substituted pyridine scaffolds, 5-Fluoro-2-nitropyridine represents a superior choice, backed by a strong mechanistic rationale and proven synthetic utility.

References

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine. [Link]

  • Johnson, M. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PubMed Central. [Link]

  • Mahdhaoui, F., et al. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

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  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. [Link]

  • Divergent change of regioselectivity in nucleophilic addition of electron deficient allylic tin reagents to 4-acylpyridinium salts; selective formation of 4,4-disubstituted 1,4-dihydropyridines. RSC Publishing. [Link]

  • The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4‐Difluoronitrobenzene and Lithium Phenoxides in Liquid Ammonia. ResearchGate. [Link]

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  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

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  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PubMed Central. [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry. [Link]

  • (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ResearchGate. [Link]

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A Researcher's Guide to the Spectroscopic Comparison of 5-Fluoro-2-nitropyridine and Its Nucleophilic Aromatic Substitution Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, 5-Fluoro-2-nitropyridine stands out as a versatile intermediate. Its utility is largely dictated by the pyridine ring's electron-deficient nature, further amplified by a strongly electron-withdrawing nitro group. This electronic arrangement makes the C5 position, bearing a fluorine atom, highly susceptible to nucleophilic aromatic substitution (SNAr). Understanding the spectroscopic signatures of 5-Fluoro-2-nitropyridine and its subsequent reaction products is paramount for reaction monitoring, quality control, and structural confirmation.

This guide provides an in-depth comparison of the spectroscopic characteristics of 5-Fluoro-2-nitropyridine and a representative reaction product, 5-Amino-2-nitropyridine. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative sources.

Spectroscopic Profile of 5-Fluoro-2-nitropyridine

5-Fluoro-2-nitropyridine (CAS No: 779345-37-8, Molecular Formula: C₅H₃FN₂O₂) is a light yellow solid that serves as a crucial building block in medicinal chemistry.[1][2] Its reactivity is centered around the fluorine atom, which can be readily displaced by a variety of nucleophiles. Before initiating any reaction, a thorough spectroscopic characterization of the starting material is essential to establish a baseline.

Key Spectroscopic Features:

  • Mass Spectrometry (MS): The electrospray ionization (ESI) mass spectrum will typically show a protonated molecular ion [M+H]⁺ at m/z 143.09, confirming the molecular weight of 142.09 g/mol .[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to the nitro group (asymmetric and symmetric stretches, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-F stretching vibrations (around 1200-1000 cm⁻¹). Aromatic C-H and C=N stretching vibrations will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will display three distinct signals in the aromatic region, with chemical shifts and coupling patterns dictated by the fluorine and nitro group substituents.

    • ¹³C NMR: The carbon NMR will show five signals for the aromatic carbons. The carbon atom bonded to the fluorine (C5) will exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single resonance will be observed in the fluorine NMR spectrum, providing a clear marker for the starting material.

The Reaction: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the C2 position, along with the inherent electron deficiency of the pyridine ring, makes the C5 position electrophilic and primes the fluorine atom to act as a good leaving group in an SNAr reaction.[3][4] This reaction is a cornerstone of pyridine chemistry, allowing for the introduction of various functional groups.

For this guide, we will focus on the amination of 5-Fluoro-2-nitropyridine to yield 5-Amino-2-nitropyridine. This transformation involves the displacement of the fluoride ion by an amino group, typically using ammonia or a protected amine source.

Reaction Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, NH₃) attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the subsequent step, the aromaticity is restored by the elimination of the fluoride leaving group.

Caption: SNAr mechanism for the amination of 5-Fluoro-2-nitropyridine.

Experimental Protocol: Synthesis of 5-Amino-2-nitropyridine

This protocol is a representative procedure for the amination reaction. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve 5-Fluoro-2-nitropyridine in a suitable solvent (e.g., Ethanol) start->dissolve add_reagent Add aqueous Ammonia solution dropwise at room temperature dissolve->add_reagent react Stir the reaction mixture at elevated temperature (e.g., 60-80°C) add_reagent->react monitor Monitor reaction progress by TLC react->monitor workup Cool to room temperature and add water to precipitate the product monitor->workup Reaction Complete filter Filter the solid product and wash with cold water workup->filter dry Dry the product under vacuum filter->dry characterize Characterize the final product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 5-Amino-2-nitropyridine.

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or DMSO.

  • Reagent Addition: To the stirred solution, add an excess of aqueous ammonia solution (e.g., 28-30%, 5-10 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for several hours (typically 2-6 hours).

  • Monitoring: Monitor the disappearance of the starting material and the formation of the product using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual salts and ammonia.

  • Drying: Dry the collected solid under vacuum to obtain the final product, 5-Amino-2-nitropyridine.

Spectroscopic Profile of 5-Amino-2-nitropyridine

The successful conversion of 5-Fluoro-2-nitropyridine to 5-Amino-2-nitropyridine (CAS No: 4214-76-0, Molecular Formula: C₅H₅N₃O₂) will result in distinct and predictable changes in its spectroscopic data.[6][7]

Key Spectroscopic Features:

  • Mass Spectrometry (MS): The mass spectrum will show a protonated molecular ion [M+H]⁺ at m/z 140.05, corresponding to the new molecular weight of 139.11 g/mol .[6]

  • Infrared (IR) Spectroscopy: The most significant change is the appearance of N-H stretching vibrations from the amino group, typically seen as a doublet in the 3300-3500 cm⁻¹ region. The C-F stretch will be absent. The nitro group stretches will remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will now show a broad singlet corresponding to the -NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons will change due to the introduction of the electron-donating amino group. The characteristic splitting due to the fluorine atom will be absent.

    • ¹³C NMR: The C-F coupling will no longer be present. The chemical shift of the C5 carbon will be significantly altered due to the replacement of fluorine with nitrogen.

    • ¹⁹F NMR: The resonance corresponding to 5-Fluoro-2-nitropyridine will be absent in the ¹⁹F NMR spectrum, providing definitive evidence of reaction completion.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic differences between the starting material and the product, providing clear markers for tracking the chemical transformation.

Spectroscopic Technique5-Fluoro-2-nitropyridine (Reactant)5-Amino-2-nitropyridine (Product)Rationale for Change
Molecular Weight 142.09 g/mol 139.11 g/mol Substitution of -F (19 amu) with -NH₂ (16 amu).
MS ([M+H]⁺) m/z 143.09m/z 140.05Reflects the change in molecular weight.
IR (Key Peaks) ~1200-1000 cm⁻¹ (C-F stretch)~1530, 1350 cm⁻¹ (NO₂ stretch)~3500-3300 cm⁻¹ (N-H stretch)~1530, 1350 cm⁻¹ (NO₂ stretch)Appearance of N-H vibrations and disappearance of the C-F vibration.
¹H NMR 3 aromatic protons with C-H and F-H coupling.3 aromatic protons with C-H coupling only.Broad singlet for -NH₂ protons.Replacement of -F with -NH₂ changes the electronic environment and coupling patterns.
¹⁹F NMR Presence of a signal.Absence of any signal.Complete consumption of the fluorine-containing starting material.

Conclusion

The spectroscopic comparison between 5-Fluoro-2-nitropyridine and its aminated product, 5-Amino-2-nitropyridine, offers a textbook example of how modern analytical techniques can be used to monitor and confirm chemical transformations. The distinct changes observed in NMR, IR, and mass spectrometry provide unambiguous evidence of the successful nucleophilic aromatic substitution. For researchers in drug development and chemical synthesis, a firm grasp of these spectroscopic shifts is not just beneficial but essential for ensuring the integrity and success of their scientific endeavors. The principles outlined in this guide are broadly applicable to a wide range of SNAr reactions involving fluorinated aromatic compounds.

References

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The Rising Star in Medicinal Chemistry: A Comparative Guide to the Biological Activity of 5-Fluoro-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the strategic selection of a core chemical scaffold is paramount. Among the myriad of heterocyclic compounds, pyridine derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth, comparative analysis of the biological potential of compounds derived from 5-fluoro-2-nitropyridine, a versatile and highly reactive building block. We will explore its projected anticancer, antimicrobial, and anti-inflammatory activities, juxtaposed with other key heterocyclic systems, and provide the experimental frameworks necessary for their evaluation.

The unique electronic properties of the 5-fluoro-2-nitropyridine scaffold—stemming from the synergistic electron-withdrawing effects of the fluorine atom and the nitro group—make it a compelling starting point for the synthesis of novel bioactive molecules.[4][5] While direct and extensive biological data on a wide array of 5-fluoro-2-nitropyridine derivatives is an emerging field, its utility in preparing substituted heterocyclic compounds with cell proliferation inhibitory activity has been noted.[6] This guide will, therefore, synthesize data from structurally analogous compounds to provide a predictive yet scientifically grounded overview of its potential.

I. Anticancer Activity: A New Frontier in Cytotoxicity

Heterocyclic compounds form the backbone of many established anticancer drugs.[7] The introduction of fluorine and nitro groups into a pyridine ring is a known strategy to enhance cytotoxic activity.[8][9] This section compares the anticipated anticancer potential of 5-fluoro-2-nitropyridine derivatives against other prominent heterocyclic scaffolds.

Comparative Anticancer Activity of Heterocyclic Scaffolds

The following table summarizes the cytotoxic activity of various heterocyclic derivatives against a range of cancer cell lines. This data, gathered from existing literature, provides a benchmark for the anticipated potency of novel compounds derived from 5-fluoro-2-nitropyridine.

Heterocycle ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)
Fluorinated Pyrimidine 5-Fluorouracil (5-FU)A-549 (Lung)~2.38 - 2.76[7]
Quinoline Not SpecifiedWide RangeVaries[8]
Pyrimidine Pyrimidine-pyridine hybridsCOX-2 inhibition~0.04[4]
Nitropyridine Analogs Pyridinium salt-based hydrazonesBreast and ColorectalApoptosis induction[10]
Fluorinated Pyridine Fluoro-pyridine-containing urea derivativesHCT-116 (Colon)Apoptosis induction[5]

Insights and Structure-Activity Relationship (SAR):

The presence of a fluorine atom can significantly enhance the anticancer activity of a compound by improving its metabolic stability and binding affinity to target enzymes.[11] For instance, fluorinated pyridinium salt-based hydrazones have been shown to induce apoptosis in breast and colorectal tumor cells.[10] The nitro group, a strong electron-withdrawing moiety, is also a key contributor to the biological activity of many compounds, including those with antimicrobial properties.[12] The combination of these two functionalities on a pyridine core, as in 5-fluoro-2-nitropyridine, suggests a high potential for developing potent anticancer agents. The nitrile group has also been shown to enhance the activity of pyridine derivatives.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Figure 1: Workflow of the MTT assay for cytotoxicity testing.

II. Antimicrobial Activity: Targeting Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[15] Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of antibacterial and antifungal drugs.[16]

Comparative Antimicrobial Activity of Heterocyclic Scaffolds

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of an antimicrobial agent. The following table presents MIC values for various heterocyclic derivatives against common bacterial and fungal strains.

Heterocycle ClassRepresentative Compound/DerivativeMicroorganismMIC (µg/mL)
Nitropyridine Phenolic derivative (98, R = 2-OH)Bacillus subtilis62.5[12]
Nitropyridine Phenolic derivative (98, R = 2-OH)Candida krusei62.5[12]
Quinoline FluoroquinolonesPseudomonas aeruginosaVaries[15]
Quinoline FluoroquinolonesStaphylococcus aureusVaries[15]
Pyridine Dodecanoic acid derivativesBacillus subtilis, S. aureus, E. coliGood activity[16]

Insights and Structure-Activity Relationship (SAR):

Nitropyridine-containing complexes have demonstrated antimicrobial activity comparable to ciprofloxacin.[12] The mechanism of action of many nitro-heterocyclic antimicrobial drugs involves metabolic activation by the microorganisms themselves.[17] The presence of halogen substituents, such as fluorine, has been shown to enhance the antimicrobial activity of pyridine derivatives.[18] The combination of a fluoro and a nitro group in the 5-fluoro-2-nitropyridine scaffold is therefore a promising strategy for the development of new antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8][19]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[7]

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_readout Result A Serial Dilution of Compound C Inoculation of Microtiter Plate A->C B Standardized Inoculum Preparation B->C D Incubation C->D E Visual Inspection for Growth D->E F MIC Determination E->F

Figure 2: General workflow for the broth microdilution method.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Pyridine and its derivatives have shown significant potential as anti-inflammatory agents, often through the inhibition of key enzymes like cyclooxygenase (COX).[3]

Comparative Anti-inflammatory Activity of Heterocyclic Scaffolds

The inhibitory activity against COX enzymes is a common metric for evaluating anti-inflammatory potential. The following table provides a comparison of the COX-2 inhibitory activity of different heterocyclic compounds.

Heterocycle ClassRepresentative Compound/DerivativeTargetIC50 (µM) / % Inhibition
Pyrimidine Pyrimidine derivatives (5 and 6)COX-20.04[4]
Thiazolo[4,5-b]pyridines Compound 8Carrageenan-induced edema53.4% inhibition
3-Hydroxy Pyridine-4-one Compound ACarrageenan-induced edemaSignificant activity[3]
Fluorinated Pyrazoles Compound 30Bradykinin B1 receptor0.023[19]

Insights and Structure-Activity Relationship (SAR):

The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins.[4] The substitution pattern on the pyridine ring plays a crucial role in determining the anti-inflammatory potency. For instance, the presence of a benzyl group on a 3-hydroxy pyridine-4-one derivative was found to enhance its anti-inflammatory activity.[3] Given that fluorinated heterocycles have shown potent anti-inflammatory effects,[19] derivatives of 5-fluoro-2-nitropyridine represent a promising avenue for the discovery of new anti-inflammatory drugs.

Experimental Protocol: COX-2 Inhibition Assay

A fluorometric assay can be used to screen for inhibitors of COX-2 activity.[6]

Principle: The assay measures the activity of COX-2 by detecting the generation of prostaglandin G2, an intermediate product, through a fluorometric method. The reduction in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, arachidonic acid, and recombinant human COX-2 enzyme as per the kit instructions.

  • Inhibitor and Control Setup: In a 96-well white opaque plate, add the test inhibitor, a known inhibitor control (e.g., Celecoxib), and an enzyme control (no inhibitor).

  • Reaction Initiation: Add the reaction mix containing the COX probe and cofactor to all wells. Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition and the IC50 value for the test compound.

Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 5-Fluoro-2-nitropyridine Derivative 5-Fluoro-2-nitropyridine Derivative 5-Fluoro-2-nitropyridine Derivative->COX-2 Inhibition

Figure 3: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

IV. Conclusion: A Scaffold of Significant Promise

While comprehensive biological data for a wide range of 5-fluoro-2-nitropyridine derivatives is still being actively researched, the evidence presented in this guide strongly suggests its significant potential as a privileged scaffold in medicinal chemistry. The strategic incorporation of both a fluorine atom and a nitro group onto the pyridine ring provides a unique chemical entity with the potential for potent and diverse biological activities. The comparative data from analogous heterocyclic systems, coupled with the detailed experimental protocols provided, offers a robust framework for researchers to unlock the full therapeutic potential of this promising class of compounds. The continued exploration and derivatization of the 5-fluoro-2-nitropyridine core are poised to yield a new generation of anticancer, antimicrobial, and anti-inflammatory agents.

V. References

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • Wikipedia. (2024, September 26). Broth microdilution. [Link]

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  • Open Access Pub. Broth Microdilution | International Journal of Antibiotic Research. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Hussain, A., Seher, S. S., Akhter, S., Shahzad, K., & Park, S. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • ResearchGate. Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Zhang, Y., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 964, 131-137. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Sadeghi-Aliabadi, H., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 453-458. [Link]

  • Sadeghi-Aliabadi, H., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 453-458. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Hauk, L., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238. [Link]

  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20036-20078. [Link]

  • Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6146-6166. [Link]

  • ResearchGate. Structures of certain pyridine-based approved anticancer drugs, and the.... [Link]

  • Koczurkiewicz-Adamczyk, P., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9099. [Link]

  • Kumar, S., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 10-17. [Link]

  • Gaba, M., & Mohan, C. (2016). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 21(3), 296. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Dongre, R. S., et al. (2016). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 40(11), 9349-9360. [Link]

  • Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug and Cell Therapies in Hematology, 14(7), 1-9. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]

  • Goldstein, B. P., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. The Journal of General Microbiology, 100(2), 283-298. [Link]

  • El-Gamal, M. I., et al. (2021). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules, 26(3), 549. [Link]

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • El-Gamal, M. I., et al. (2021). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules, 26(3), 549. [Link]

  • MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • Sharma, P., et al. (2022). A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. Current Drug Targets, 23(12), 1148-1171. [Link]

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The Synthetic Chemist's Guide to Fluoronitropyridines: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of drug design.[1][2][3] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3][4] Among the myriad of fluorinated building blocks, fluoronitropyridines stand out as exceptionally versatile intermediates. Their utility stems from the pyridine ring's inherent π-deficiency, which is further amplified by a strongly electron-withdrawing nitro group. This electronic arrangement renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr), making them powerful precursors for constructing complex, highly functionalized pyridine derivatives.

This guide provides an in-depth comparison of the most common fluoronitropyridine isomers, offering field-proven insights into their relative reactivity and synthetic applications. We will delve into the causality behind their distinct chemical behaviors and provide validated experimental protocols to empower researchers in their synthetic endeavors.

The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The workhorse reaction for fluoronitropyridines is the SNAr reaction. The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. In the second step, the fluorine atom, an excellent leaving group, is eliminated, restoring aromaticity and yielding the substituted product.

The positions of the fluorine and nitro groups relative to the ring nitrogen are critical in determining the rate and regioselectivity of the SNAr reaction. The most reactive isomers are those where the incoming nucleophile's negative charge can be effectively stabilized by both the ring nitrogen and the nitro group.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products R R_img R_img I_img I_img R_img->I_img + Nu⁻ Nu Nu: I P_img P_img I_img->P_img - F⁻ (rate-determining) P F F⁻

Caption: General mechanism of the SNAr reaction on a fluoronitropyridine.

Isomer Deep Dive: A Comparative Analysis

The synthetic utility of a fluoronitropyridine isomer is dictated by the regiochemistry of its substituents. Below, we compare the most common and synthetically valuable isomers.

2-Fluoro-5-nitropyridine (CAS: 456-24-6)

Reactivity Profile: This is one of the most widely used isomers. The fluorine at the 2-position is highly activated towards nucleophilic attack. The incoming nucleophile's charge in the Meisenheimer complex is effectively delocalized by both the adjacent ring nitrogen and the para nitro group. This dual stabilization leads to high reactivity with a broad range of nucleophiles (N, O, S, and C-based).

Synthetic Applications:

  • Pharmaceuticals: It is a key building block for numerous active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of kinase inhibitors and other targeted therapies.

  • Agrochemicals: Its derivatives are found in various pesticides and herbicides.[5]

Nucleophile (Example)ConditionsProductYield
BenzylamineK₂CO₃, DMF, 80 °C2-(Benzylamino)-5-nitropyridine>95%
Sodium MethoxideMeOH, rt2-Methoxy-5-nitropyridine~98%
ThiophenolK₂CO₃, MeCN, rt2-(Phenylthio)-5-nitropyridine>90%
2-Fluoro-3-nitropyridine

Reactivity Profile: Similar to its 5-nitro counterpart, the fluorine at the 2-position is activated by the adjacent ring nitrogen. However, the meta relationship of the nitro group provides less resonance stabilization for the Meisenheimer intermediate compared to the para positioning in 2-fluoro-5-nitropyridine. Consequently, it is generally less reactive.

Synthetic Applications:

  • Used when the 3-nitro-2-pyridyl scaffold is specifically required. The nitro group can later be reduced to an amine, providing a handle for further functionalization.

4-Fluoro-3-nitropyridine (CAS: 115812-96-9)

Reactivity Profile: In this isomer, the fluorine is at the 4-position, para to the ring nitrogen. This position is highly activated. The nitro group at the 3-position further enhances this activation through inductive effects and resonance stabilization of the intermediate. It is a highly reactive isomer, often comparable to 2-fluoro-5-nitropyridine.

Synthetic Applications:

  • This isomer is valuable for accessing 4-substituted pyridines. A study demonstrated that in 3-bromo-4-nitropyridine, nucleophilic substitution with fluoride preferentially occurs at the 4-position, highlighting its high reactivity.[6]

3-Fluoro-2-nitropyridine (CAS: 54231-35-5)

Reactivity Profile: The fluorine is at the 3-position, which is generally less activated towards SNAr compared to the 2- or 4-positions. However, the powerful electron-withdrawing effect of the adjacent nitro group at the 2-position makes nucleophilic attack feasible.[5] Its reactivity is typically lower than the 2-fluoro and 4-fluoro isomers.

Synthetic Applications:

  • Serves as a crucial intermediate for synthesizing complex heterocyclic compounds where this specific substitution pattern is required for biological activity in pharmaceuticals and agrochemicals.[5]

3-Fluoro-4-nitropyridine

Reactivity Profile: This is a challenging isomer for SNAr at the fluorine-bearing carbon. The fluorine is meta to the ring nitrogen, a less activated position. While the para nitro group provides activation, direct displacement of the fluorine is often difficult. Interestingly, in some cases, the nitro group itself can act as a leaving group. For instance, methyl 3-nitropyridine-4-carboxylate has been shown to undergo substitution of the nitro group by fluoride.[7]

Synthetic Strategy: A more common approach to access 3-fluoro-4-aminopyridine involves the fluorination of 3-bromo-4-nitropyridine N-oxide, followed by reduction of the nitro group.[6][8] This highlights that direct SNAr on 3-fluoro-4-nitropyridine can be less straightforward than with other isomers.

Isomer_Selection start What is your desired substitution pattern? pos2 2-Substituted Pyridine start->pos2 Position 2 pos4 4-Substituted Pyridine start->pos4 Position 4 pos3 3-Substituted Pyridine start->pos3 Position 3 isomer_2F5N Use 2-Fluoro-5-nitropyridine (High Reactivity) pos2->isomer_2F5N NO₂ at C5 isomer_2F3N Use 2-Fluoro-3-nitropyridine (Moderate Reactivity) pos2->isomer_2F3N NO₂ at C3 isomer_4F3N Use 4-Fluoro-3-nitropyridine (High Reactivity) pos4->isomer_4F3N isomer_3F2N Use 3-Fluoro-2-nitropyridine (Requires adjacent NO₂ activation) pos3->isomer_3F2N NO₂ at C2 isomer_3F4N Consider alternative strategies (e.g., substitution on N-oxide) pos3->isomer_3F4N NO₂ at C4

Caption: Decision workflow for selecting the appropriate fluoronitropyridine isomer.

Representative Experimental Protocol

This protocol describes a typical SNAr reaction using the highly reactive 2-fluoro-5-nitropyridine and a generic amine nucleophile. This procedure can be adapted for other nucleophiles with minor modifications to the base and temperature conditions.

Synthesis of N-Benzyl-5-nitropyridin-2-amine

Materials:

  • 2-Fluoro-5-nitropyridine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitropyridine.

  • Dissolve the starting material in a minimal amount of DMF.

  • Add potassium carbonate to the solution, followed by the dropwise addition of benzylamine at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice water. A yellow precipitate will form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove residual DMF.

  • Dry the product under vacuum to afford N-benzyl-5-nitropyridin-2-amine as a yellow solid.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically >95%.

Trustworthiness Note: The self-validating nature of this protocol lies in the clear visual confirmation (precipitate formation) and the high expected yield, which should be verified by standard analytical techniques. Incomplete reactions will result in the presence of starting material, easily detectable by TLC or LC-MS.

Conclusion

Fluoronitropyridines are indispensable tools in the synthetic chemist's arsenal, particularly for drug discovery and development. The choice of isomer is critical and should be guided by the desired substitution pattern and an understanding of the electronic factors governing SNAr reactivity. 2-Fluoro-5-nitropyridine and 4-fluoro-3-nitropyridine are generally the most reactive and versatile isomers for introducing nucleophiles at the 2- and 4-positions, respectively. In contrast, substitutions at the 3-position are more challenging and may require specific activation, such as an adjacent nitro group, or alternative synthetic strategies. By understanding the principles outlined in this guide, researchers can more effectively leverage these powerful building blocks to accelerate the synthesis of novel and impactful molecules.

References

  • Dougan, C. et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.
  • Holt, J. et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.
  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube.
  • 4-Fluoro-3-nitropyridine. Fluorochem.
  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate.
  • The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Medium.
  • 4-Fluoro-3-nitropyridine. PubChem, NIH.
  • Dougan, C. et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central, NIH.
  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Barnes-Seeman, D. et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
  • Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Medium.
  • Applications of Fluorine in Medicinal Chemistry. ResearchGate.
  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate.
  • 2-Fluoro-5-nitropyridine. PubChem, NIH.
  • Exploring 3-Fluoro-2-Nitropyridine: Properties, Applications, and Manufacturing. Medium.

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Fluoro-2-nitropyridine: Evaluating Cost-Effectiveness and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluoro-2-nitropyridine in Modern Drug Discovery

5-Fluoro-2-nitropyridine is a key building block in the synthesis of a multitude of pharmaceutical compounds. Its unique electronic properties, imparted by the electron-withdrawing nitro group and the electronegative fluorine atom, make it a valuable synthon for introducing the fluoropyridyl moiety into complex molecules. This structural motif is found in a range of biologically active compounds, including kinase inhibitors for cancer therapy and novel antibacterial agents. The cost-effectiveness and efficiency of the synthesis of 5-Fluoro-2-nitropyridine are therefore critical considerations for researchers and professionals in the drug development pipeline. This guide provides an in-depth, objective comparison of the primary and alternative synthesis routes to this important intermediate, supported by experimental data and cost analysis to inform practical decision-making in the laboratory and at the production scale.

Route 1: The Predominant Pathway - Nitration of 2-Amino-5-fluoropyridine

The most commonly cited and well-established method for the synthesis of 5-Fluoro-2-nitropyridine proceeds via the direct nitration of 2-Amino-5-fluoropyridine. This approach is favored for its straightforward nature and relatively high reported yields.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution. The pyridine ring, while generally less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, can be activated by the presence of the amino group. The reaction is typically carried out in a strong acidic medium, such as concentrated sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring. However, the amino group is also protonated to form an ammonium salt, which is a meta-directing deactivator. The reaction proceeds through the generation of the nitronium ion (NO₂⁺) from the interaction of a nitrating agent with the strong acid. Despite the deactivating effect of the protonated amino group, the reaction is driven to completion, yielding the desired product.

Experimental Protocol: A Self-Validating System

A representative and validated protocol for this synthesis is as follows[1]:

Reagents and Materials:

  • 2-Amino-5-fluoropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add concentrated sulfuric acid.

  • Slowly add 3% hydrogen peroxide to the sulfuric acid at 0°C.

  • To this solution, add 2-Amino-5-fluoropyridine (e.g., 250 mg, 2.23 mmol) portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Pour the reaction mixture onto ice.

  • Extract the aqueous solution with ethyl acetate (3 x 30 ml).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 5-Fluoro-2-nitropyridine as a light brown oil.

Reported Yield: 77%[1]

Product Validation: Spectroscopic Analysis

The identity and purity of the synthesized 5-Fluoro-2-nitropyridine can be confirmed by standard analytical techniques. While specific spectra for the product of this exact protocol are not provided in the initial source, typical expected data from spectral databases can be used for verification.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring, with splitting patterns influenced by the fluorine and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-Fluoro-2-nitropyridine (142.09 g/mol ).

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

"2-Amino-5-fluoropyridine" -> "Reaction Mixture" [label="H2SO4, H2O2, 0°C -> RT"]; "Reaction Mixture" -> "Extraction" [label="EtOAc, H2O, Brine"]; "Extraction" -> "Drying & Evaporation" [label="Na2SO4"]; "Drying & Evaporation" -> "5-Fluoro-2-nitropyridine" [label="Yield: 77%"]; } Caption: Workflow for the synthesis of 5-Fluoro-2-nitropyridine via nitration of 2-Amino-5-fluoropyridine.

Alternative Synthetic Strategies: Exploring Cost and Feasibility

While the nitration of 2-Amino-5-fluoropyridine is the most direct route, it is essential to consider alternative pathways that may offer advantages in terms of cost of starting materials, safety, or scalability.

Route 2: Multi-step Synthesis from 2-Aminopyridine

An alternative, albeit more circuitous, approach involves the synthesis of the key intermediate, 2-Amino-5-fluoropyridine, from the more readily available and less expensive starting material, 2-aminopyridine. This multi-step synthesis involves nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction for fluorination, and subsequent hydrolysis[2].

While this route ultimately leads to the precursor for Route 1, the multiple steps significantly impact the overall yield and increase the complexity and cost of the process. For instance, the reported yields for the individual steps to obtain 2-amino-5-fluoropyridine are: nitration (41%), amino acetylation (96.3%), reduction of nitro (90%), and the combined diazotization and Schiemann reaction (51.6%)[2]. The cumulative yield of this sequence makes it less attractive for large-scale production compared to the direct nitration of commercially available 2-Amino-5-fluoropyridine.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#34A853"];

"2-Aminopyridine" -> "Nitration" [label="HNO3/H2SO4"]; "Nitration" -> "Acetylation"; "Acetylation" -> "Reduction"; "Reduction" -> "Diazotization"; "Diazotization" -> "Schiemann Rxn" [label="HBF4"]; "Schiemann Rxn" -> "Hydrolysis"; "Hydrolysis" -> "2-Amino-5-fluoropyridine"; } Caption: Multi-step synthesis of the key intermediate, 2-Amino-5-fluoropyridine, from 2-Aminopyridine.

Route 3: Nucleophilic Aromatic Substitution (SNAr) - A Potential Alternative

A conceptually different approach to the synthesis of 5-Fluoro-2-nitropyridine involves a nucleophilic aromatic substitution (SNAr) reaction. In this strategy, a suitable precursor bearing a good leaving group at the 2-position and a fluorine atom at the 5-position could be reacted with a nitrite source. Alternatively, a difluoro- or chloro-fluoro-pyridine could be selectively nitrated.

Mechanistic Considerations:

The SNAr mechanism on a pyridine ring is facilitated by the presence of electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged Meisenheimer intermediate. The reaction proceeds via the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group[3].

Hypothetical Protocol from 2-Chloro-5-fluoropyridine:

  • React 2-chloro-5-fluoropyridine with a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, under carefully controlled temperature conditions.

  • The reaction would likely require forcing conditions due to the deactivating nature of the chloro and fluoro substituents.

  • Work-up would involve quenching the reaction mixture on ice, followed by extraction and purification.

The feasibility and yield of this reaction would need to be experimentally determined. The regioselectivity of the nitration would also be a critical factor to consider.

Cost-Effectiveness Analysis: A Comparative Overview

To provide a practical benchmark, the following table summarizes the estimated costs of the starting materials and key reagents for the primary synthesis route. Prices are based on currently available catalog information and are subject to change.

Component Route 1: From 2-Amino-5-fluoropyridine Notes
Starting Material 2-Amino-5-fluoropyridine: ~$10/gPrice can vary significantly based on supplier and purity.
Reagents Concentrated Sulfuric Acid: ~$0.05/mLWidely available and inexpensive.
3% Hydrogen Peroxide: ~$0.02/mLReadily available and low cost.
Solvents Ethyl Acetate: ~$0.03/mLCommon and relatively inexpensive solvent.
Estimated Cost per gram of Product (assuming 77% yield) ~$15 - $20 This is a rough estimate and does not include labor or equipment costs.

For the alternative routes, a direct cost comparison is challenging without established protocols and yields. However, some initial observations can be made:

  • Route 2 (from 2-Aminopyridine): While 2-aminopyridine is significantly cheaper than 2-Amino-5-fluoropyridine, the cost of reagents for the multiple steps, coupled with the lower overall yield, would likely make this route less cost-effective for producing the final product.

  • Route 3 (Hypothetical SNAr/Nitration): The cost of 2-chloro-5-fluoropyridine is comparable to that of 2-Amino-5-fluoropyridine. The cost-effectiveness of this route would be highly dependent on the yield of the nitration reaction and the cost of the nitrating agents (e.g., fuming nitric acid can be more expensive than standard nitric acid).

Safety Considerations: A Critical Aspect of Synthesis

All synthetic procedures outlined in this guide must be conducted with appropriate safety precautions in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Nitration Reactions: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. The use of strong acids like concentrated sulfuric acid and fuming nitric acid requires extreme caution. These reagents are highly corrosive and can cause severe burns. Reactions should be performed with adequate cooling and slow, controlled addition of reagents.

  • Fluorinated Compounds: Many organofluorine compounds are biologically active and should be handled with care. Avoid inhalation and skin contact.

  • Hydrogen Peroxide: While 3% hydrogen peroxide is relatively safe, more concentrated solutions are strong oxidizers and can be corrosive.

Conclusion and Future Outlook

Based on the available evidence, the direct nitration of 2-Amino-5-fluoropyridine remains the most practical and cost-effective method for the laboratory-scale synthesis of 5-Fluoro-2-nitropyridine. Its single-step nature and good reported yield make it an attractive choice for researchers.

The multi-step synthesis from 2-aminopyridine, while starting from a cheaper raw material, is hampered by its complexity and lower overall yield, making it less economically viable.

The development of a robust and high-yielding nucleophilic aromatic substitution or a direct nitration route from a readily available fluorinated pyridine precursor could present a competitive alternative. Further research and process optimization in this area would be valuable for the large-scale industrial production of 5-Fluoro-2-nitropyridine, potentially leading to significant cost reductions in the manufacturing of life-saving pharmaceuticals.

References

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PrepChem. Synthesis of 2-chloro-5-nitropyridine. [Link]

  • IndiaMART. Fuming Nitric Acid at ₹ 250/kg | HNO3 in Ambarnath | ID: 11322631633. [Link]

  • Pyro Chem Source. Potassium Nitrate-POT NITRATE. [Link]

  • Lab Alley. Potassium Nitrate. [Link]

  • RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]

  • LabDIRECT LLC. White Fuming Nitric Acid, WFNA, 99.5%+, - HNO3 - 7697-37-2 | LabDIRECT LLC. [Link]

  • Hobby Chemical Supply. Potassium Nitrate-POT NITRATE. [Link]

  • Seed World. Potassium Nitrate. [Link]

  • Custom Hydro. Potassium Nitrate fertilizer 50 lb. bucket. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

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The Isomeric Tightrope: A Comparative Guide to the Biological Targeting of 5-Fluoro-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the precise placement of each atom within a molecule can dramatically alter its biological performance. This guide delves into the critical concept of isomerism and its profound impact on the therapeutic potential of 5-Fluoro-2-nitropyridine derivatives. While direct comparative data for all positional isomers of this specific scaffold remains an area of active investigation, by synthesizing findings from structurally related compounds, we can project potential therapeutic applications and guide future research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the subtle yet significant effects of isomeric variations on biological targets, with a primary focus on anticancer and kinase inhibition activities.

The Significance of Isomeric Positioning in Drug Efficacy

The substitution pattern on an aromatic ring is a cornerstone of structure-activity relationship (SAR) studies. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, and a nitro group, a strong electron-withdrawing moiety, into a pyridine scaffold creates a molecule with significant potential for targeted biological interactions. The specific positions of these substituents dictate the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical for binding to target proteins and eliciting a biological response.

A compelling illustration of this principle is seen in the study of fluorinated ligands for G protein-coupled receptors (GPCRs). Research has shown that shifting a single fluorine atom between the ortho, meta, and para positions on a phenyl ring can alter the binding affinity for a target receptor by as much as 1300-fold.[1] For instance, with ligands targeting serotonin receptors, the 4-fluoro derivative may show the highest activity for the 5-HT2a receptor, while the 3-fluoro and 2-fluoro isomers are more potent against the 5-HT2b and 5-HT2c receptors, respectively.[1] This highlights the exquisite sensitivity of biological systems to the precise topography of a small molecule inhibitor.

Comparative Biological Activity of Structurally Related Analogs

While a comprehensive head-to-head comparison of all 5-Fluoro-2-nitropyridine isomers is not yet available in the public domain, we can infer their potential activities by examining related pyridine, pyridinone, and nitropyridine derivatives.[2] These scaffolds are prevalent in compounds investigated for their anticancer and antimicrobial properties.

Anticancer Activity

The pyridine nucleus is a common feature in many FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including antiproliferative effects.[3] The introduction of a nitro group can enhance the cytotoxic activity of a compound.[2][4] The following table summarizes the anticancer activity of structurally related compounds against various human cancer cell lines.

Compound ClassDerivative/CompoundCell Line (Cancer Type)IC50 (µM)
Pyridinone-quinazolineCompound 42MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver)9 - 15
Pyridine-UreasCompound 8mMCF-7 (Breast)13.1
FuranopyridinoneCompound 4cKYSE70 & KYSE150 (Esophageal)0.655 µg/mL (after 24h)
2,5-DiketopiperazinesCompound 11A549 (Lung), Hela (Cervical)1.2, 0.7

This table is a compilation of data from multiple sources for illustrative purposes.[2][5][6]

The data suggests that pyridine-containing scaffolds possess significant anticancer potential. The exact positioning of the fluoro and nitro groups on the 5-Fluoro-2-nitropyridine ring is expected to modulate this activity by influencing interactions with key residues in the binding sites of target proteins. For example, in a series of 2,4-diaminothiazole kinase inhibitors, moving a fluorine substituent from the 3-position to the 2-position of a phenyl ring retained potent inhibitory activity, while moving it to the 4-position was detrimental.[7]

Kinase Inhibition

Protein kinases are a major class of therapeutic targets in oncology and other diseases.[6] The pyridine scaffold is a common feature in many kinase inhibitors.[8] The inhibitory potency and selectivity of these compounds are highly dependent on their substitution patterns. Minor structural changes, such as the repositioning of a methoxy group on a phenyl ring of a pyrazolylaminopyrimidine inhibitor of FGFR1, can lead to entirely different binding modes within the kinase's active site.[1] This underscores the importance of synthesizing and testing all positional isomers of a new inhibitor scaffold.

The following diagram illustrates a general mechanism of ATP-competitive kinase inhibition, a common mode of action for pyridine-based inhibitors.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by 5-Fluoro-2-nitropyridine Derivative Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_inhibited Kinase No_Phosphorylation No Phosphorylation Kinase_inhibited->No_Phosphorylation Inhibitor Isomeric Derivative Inhibitor->Kinase_inhibited Binding to ATP pocket

Caption: General mechanism of ATP-competitive kinase inhibition.

Experimental Protocols

To facilitate further research into the isomeric effects of 5-Fluoro-2-nitropyridine derivatives, detailed protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (5-Fluoro-2-nitropyridine isomers)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each isomer in 100% DMSO. Create a serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium

  • 96-well plates

  • Test compounds (5-Fluoro-2-nitropyridine isomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of solubilization solution to each well. Incubate with shaking for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

G Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Isomeric Derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The precise positioning of fluoro and nitro substituents on a pyridine ring profoundly influences the biological activity of the resulting derivatives. While direct comparative studies on 5-Fluoro-2-nitropyridine isomers are still needed, the analysis of structurally related compounds strongly suggests that each isomer will exhibit a unique profile of activity and selectivity against biological targets such as protein kinases and cancer cells. The synthesis and systematic evaluation of all positional isomers of 5-Fluoro-2-nitropyridine and its derivatives are critical next steps. Such studies will not only elucidate the structure-activity relationships for this promising chemical scaffold but also have the potential to uncover novel and highly selective therapeutic agents. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.

References

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem. (URL: [Link])

  • Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. (URL: [Link])

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. (URL: [Link])

  • Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors - ResearchGate. (URL: [Link])

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - ResearchGate. (URL: [Link])

  • FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed. (URL: [Link])

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (URL: [Link])

  • A Comparative Analysis of the In Vitro Anticancer Activity of Iridium(III) {η5-C5Me4R} Complexes with Variable R Groups - MDPI. (URL: [Link])

  • 2D structures of the kinase inhibitors profiled in this study. All are... - ResearchGate. (URL: [Link])

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed. (URL: [Link])

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and organic synthesis, 5-Fluoro-2-nitropyridine is a valuable building block. Its unique electronic properties, imparted by the fluorine and nitro substituents on the pyridine ring, make it a versatile reagent in the construction of complex molecular architectures. However, the very reactivity that makes this compound so useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe handling, grounded in scientific principles and field-proven experience.

Hazard Recognition and Risk Assessment: Understanding the "Why"

Before handling any chemical, a comprehensive risk assessment is paramount. For 5-Fluoro-2-nitropyridine, the primary hazards identified in its Safety Data Sheet (SDS) include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These classifications stem from the chemical nature of halogenated nitroaromatics. The electron-withdrawing nature of the nitro group and the fluorine atom can make the pyridine ring susceptible to nucleophilic attack and can also impart biological reactivity. Inhalation of the dust can lead to irritation of the respiratory tract, while skin contact can result in localized inflammation. Ocular exposure is particularly concerning, with the potential for significant irritation and damage.

Adopting the RAMP framework—R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies—is a cornerstone of a robust safety culture in the laboratory.[3][4]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is not merely a matter of compliance; it is a critical barrier between the researcher and potential harm. The following table outlines the recommended PPE for handling 5-Fluoro-2-nitropyridine, with explanations rooted in the principles of chemical exposure prevention.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile or Neoprene Gloves: These materials generally offer good resistance to a range of chemicals, including aromatic compounds.[5] Always double-glove when handling the solid or solutions. The outer glove should be removed and disposed of immediately upon any sign of contamination. It is crucial to consult a glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.[6][7][8]
Eye and Face Protection Chemical Safety Goggles: These are mandatory to protect against dust particles and splashes. Safety glasses do not provide a sufficient seal and are not adequate.[9] Face Shield: When handling larger quantities (typically >10g) or when there is a significant risk of splashing (e.g., during transfer or dissolution), a face shield should be worn in conjunction with safety goggles.
Body Protection Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a flame-resistant material is required to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved Respirator: When handling the powder outside of a certified chemical fume hood, or when there is a potential for aerosol generation, a NIOSH-approved respirator with a particulate filter is necessary.[9] The choice of respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.

Operational Plan: From Weighing to Reaction Quenching

A meticulous and well-rehearsed operational plan is essential for minimizing exposure and preventing incidents. The following step-by-step procedures provide a framework for the safe handling of 5-Fluoro-2-nitropyridine.

Weighing and Transferring the Solid

This is a critical step where the risk of generating airborne dust is highest.

  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure all necessary equipment (spatulas, weigh boats, secondary containers) is readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Tare the Container: Place a clean, dry receiving flask or vessel on the balance and tare it.

  • Dispensing: Carefully open the container of 5-Fluoro-2-nitropyridine. Use a clean, dry spatula to transfer the desired amount of solid to the tared container. Avoid any sudden movements that could generate dust.

  • Cleaning: Once the desired amount is weighed, securely close the stock container. Use a disposable wipe lightly dampened with an appropriate solvent (e.g., isopropanol) to decontaminate the spatula and the weighing area. Dispose of the wipe in the designated solid hazardous waste container.

  • Transport: If the weighed solid needs to be transported to another location in the lab, ensure the receiving container is securely capped and placed in a secondary container.

Dissolution and Reaction Setup
  • Solvent Addition: In a certified chemical fume hood, add the desired solvent to the flask containing the weighed 5-Fluoro-2-nitropyridine.

  • Mixing: Use magnetic or mechanical stirring to aid dissolution. Gentle heating may be required, but this should be done with caution and with appropriate temperature control to avoid decomposition, as hazardous decomposition products can include nitrogen oxides and hydrogen fluoride.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

Emergency Procedures: Preparedness is Key

Even with the best precautions, accidents can happen. A clear and concise emergency plan is crucial.

Spill Response

The response to a spill will depend on its size and location.

  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the spill is significant or if you feel unwell, activate the fire alarm to initiate a full laboratory evacuation.

    • From a safe location, contact your institution's emergency response team.

    • Provide them with the name of the chemical and a copy of the SDS.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

The following flowchart illustrates the decision-making process for handling a chemical spill:

Spill_Response_Workflow Spill Spill of 5-Fluoro-2-nitropyridine Occurs Assess Assess Spill - Location? - Size? - Ventilation? Spill->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill Minor MajorSpill Major Spill (Outside Fume Hood or Large Volume) Assess->MajorSpill Major Alert Alert Nearby Personnel MinorSpill->Alert Evacuate Evacuate Immediate Area MajorSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain & Absorb Spill (e.g., Vermiculite) PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate ActivateAlarm Activate Alarm / Call for Help Evacuate->ActivateAlarm ProvideInfo Provide SDS to Responders ActivateAlarm->ProvideInfo

Caption: Spill Response Decision Workflow

Disposal Plan: Cradle to Grave Responsibility

Proper chemical waste disposal is not just a regulatory requirement; it is an ethical obligation to protect our environment and community.

Waste Segregation
  • Solid Waste: All disposable materials contaminated with 5-Fluoro-2-nitropyridine (e.g., gloves, weigh boats, absorbent materials) must be placed in a clearly labeled, sealed hazardous waste container. This container should be designated for "Halogenated Nitroaromatic Solid Waste."

  • Liquid Waste: Unused solutions and reaction mixtures containing 5-Fluoro-2-nitropyridine should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. The container should be labeled as "Halogenated Nitroaromatic Liquid Waste."

Container Management and Pickup
  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of all components and their approximate concentrations.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Pickup: When the container is full, arrange for its collection by your institution's environmental health and safety (EHS) department. Do not overfill containers.

The following diagram outlines the lifecycle of 5-Fluoro-2-nitropyridine in the laboratory, from receipt to disposal.

Chemical_Lifecycle_Workflow Start Receive & Log 5-Fluoro-2-nitropyridine Store Store in a Cool, Dry, Well-Ventilated Area Start->Store Handling Handling Operations (Weighing, Dissolving) Store->Handling Reaction Use in Chemical Reaction Handling->Reaction SolidWaste Contaminated Solid Waste (Gloves, Wipes, etc.) Handling->SolidWaste LiquidWaste Unused Solutions & Reaction Quench Reaction->LiquidWaste SegregateSolid Segregate in Labeled Solid Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate in Labeled Liquid Waste Container LiquidWaste->SegregateLiquid Disposal Arrange for EHS Waste Pickup SegregateSolid->Disposal SegregateLiquid->Disposal

Caption: Laboratory Lifecycle of 5-Fluoro-2-nitropyridine

By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely utilize 5-Fluoro-2-nitropyridine in your research endeavors, advancing scientific discovery while upholding the highest standards of safety and responsibility.

References

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Fisher Scientific. (2024, March 13). Safety Data Sheet: 5-Fluoro-2-hydroxy-3-nitropyridine.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitropyridine | 779345-37-8.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories.
  • Santa Cruz Biotechnology. (n.d.). 5-Fluoro-2-nitropyridine | CAS 779345-37-8.
  • American Chemical Society. (n.d.). Safety Guides & Tipsheets.
  • American Chemical Society. (n.d.). Doing Things Safely.
  • American Chemical Society. (2012, October 4). Handling Chemicals Safely (C) ACS 1991.
  • ChemScene. (n.d.). Safety Data Sheet: 5-Fluoro-2-nitropyridine.
  • Ambeed. (n.d.). 779345-37-8 | 5-Fluoro-2-nitropyridine | Fluorinated Building Blocks.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitropyridine CAS#: 779345-37-8.
  • PubChem. (n.d.). 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264.
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  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • U.S. Chemical Safety Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • BOC Sciences. (n.d.). Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-5-nitropyridine.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Towson University. (n.d.). Hazardous Waste Management Procedures.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
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  • RS Components. (n.d.). Chemical Compatibility Chart For Disposable Gloves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.